Dimethyl 2-nitroisophthalate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFVOACDBUXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Dimethyl Nitroisophthalate Isomers
Abstract
This technical guide provides an in-depth analysis of the synthesis of dimethyl nitroisophthalate, with a specific focus on the regiochemical challenges associated with producing the dimethyl 2-nitroisophthalate isomer (CAS 57052-99-0). Direct nitration of dimethyl isophthalate is discussed from a mechanistic standpoint, revealing the electronic and steric factors that overwhelmingly favor the formation of the 5-nitro isomer. A detailed, field-proven protocol for the synthesis of dimethyl 5-nitroisophthalate is provided as a practical illustration of aromatic nitration. Recognizing the limitations of direct nitration for obtaining the 2-nitro isomer, this guide proposes a more advanced, chemically sound multi-step synthetic pathway. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this complex synthesis.
Introduction: The Challenge of Isomer-Specific Synthesis
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules, such as dimethyl 2-aminoisophthalate, a precursor for various heterocyclic compounds. However, its synthesis presents a significant regiochemical challenge. The direct electrophilic nitration of its parent molecule, dimethyl isophthalate, does not yield the 2-nitro isomer in appreciable quantities. This guide dissects the underlying chemical principles that govern this outcome and outlines a strategic approach to achieve the desired substitution pattern.
Mechanistic Analysis: The Regiochemistry of Dimethyl Isophthalate Nitration
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).
The core of the synthetic challenge lies in the directing effects of the two dimethyl ester (-COOCH₃) groups on the isophthalate ring. Both ester groups are moderately deactivating and are meta-directors . This is due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the aromatic ring, particularly at the ortho and para positions.
Let's analyze the positions available for substitution on the dimethyl isophthalate ring:
-
C-5 Position: This position is meta to both the C-1 and C-3 ester groups. As such, it is the most electronically favored position for attack by the nitronium ion. It is also the least sterically hindered position.
-
C-2 Position: This position is ortho to the C-1 ester and meta to the C-3 ester. Attack at this site is electronically disfavored due to its ortho relationship with one of the deactivating groups and is subject to significant steric hindrance from the adjacent ester group.
-
C-4 and C-6 Positions: These positions are ortho to one ester group and para to the other. Both are strongly deactivated, making substitution highly unlikely.
Proposed Advanced Synthesis of this compound
A more robust strategy involves a multi-step pathway starting from a precursor that directs nitration to the desired position. A plausible route begins with the nitration of m-toluic acid (3-methylbenzoic acid).
-
Nitration of m-Toluic Acid: In m-toluic acid, the methyl group is a weak activating group and an ortho, para-director, while the carboxylic acid is a deactivating meta-director. The C-2 position is ortho to the methyl group and meta to the carboxylic acid group. This alignment makes the C-2 position a primary target for nitration, leading to 2-nitro-3-methylbenzoic acid.[2]
-
Oxidation: The methyl group of 2-nitro-3-methylbenzoic acid is then oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or air oxidation with a catalyst) to form 2-nitroisophthalic acid.[3]
-
Fischer Esterification: Finally, 2-nitroisophthalic acid (CAS 21161-11-5) is converted to the target molecule, this compound, through a standard Fischer esterification reaction using excess methanol and a strong acid catalyst like sulfuric acid.
This pathway circumvents the regiochemical limitations of direct nitration by installing the nitro group at the correct position before the final isophthalate structure is formed.
Exemplary Protocol: Synthesis of Dimethyl 5-Nitroisophthalate
To illustrate the practical aspects of aromatic nitration, the following is a detailed, self-validating protocol for the synthesis of the major isomer, dimethyl 5-nitroisophthalate.
4.1. Reagents and Materials
| Reagent/Material | Specification | Purpose |
| Dimethyl isophthalate | 99% | Starting Material |
| Sulfuric Acid | 98-100% | Catalyst / Solvent |
| Nitric Acid | 68-70% | Nitrating Agent |
| Ice | --- | Quenching |
| Sodium Bicarbonate | Saturated Solution | Neutralization |
| Methanol | Anhydrous | Recrystallization Solvent |
| Deionized Water | --- | Washing |
| Beakers, Erlenmeyer Flasks | --- | Reaction & Work-up |
| Magnetic Stirrer & Stir Bar | --- | Agitation |
| Ice Bath | --- | Temperature Control |
| Büchner Funnel & Filter Flask | --- | Filtration |
4.2. Experimental Procedure
-
Preparation of Reaction Mixture: In a 500 mL beaker equipped with a magnetic stir bar, dissolve 19.5 g of dimethyl isophthalate in 32 mL of 100% sulfuric acid. Cool this solution to below 10°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 30.2 g of 100% sulfuric acid to 10.0 g of concentrated nitric acid. This mixing is highly exothermic and must be done in an ice bath with slow addition to keep the temperature down.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred dimethyl isophthalate solution. Crucially, maintain the reaction temperature between 20-25°C throughout the addition. [1] Use the ice bath to control the exotherm. After the addition is complete, continue stirring at this temperature for 3 hours.
-
Quenching and Precipitation: Prepare a large beaker containing 160 g of an ice/water slurry. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product will precipitate as a solid. Ensure the temperature of the slurry does not exceed 10°C during this process.[1]
-
Isolation: After stirring for an additional hour in the cold, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with plenty of cold deionized water until the washings are neutral to pH paper. This removes residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can be used to ensure complete neutralization, followed by a final wash with cold water.
-
Drying and Purification: Dry the crude product under vacuum. The resulting dimethyl 5-nitroisophthalate can be further purified by recrystallization from a suitable solvent such as methanol to yield white crystals.[4]
Safety and Hazard Management
Aromatic nitration is a potentially hazardous procedure that requires strict safety protocols.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5] They should be handled only in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing rapid boiling and splashing of corrosive materials, and potentially generating explosive byproducts.[5] Always use an ice bath for cooling and ensure slow, controlled addition of reagents.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases. All operations must be conducted in a well-ventilated fume hood.
By adhering to these safety measures, the risks associated with this synthesis can be effectively managed, ensuring a safe and controlled experimental environment.
References
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ResearchGate. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?? Available at: [Link]
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Lakhdar, S., et al. (2007). Diels-Alder reactivity for selected nitro-substituted heteroaromatics. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Available at: [Link]
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Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Available at: [Link]
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Jaroszewski, L., et al. (2012). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. PMC. Available at: [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Available at: [Link]
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Quora. (2021). Why is it that in my experiment of nitration of methyl benzoate I end up with nitric acid with my final product of methyl m-nitrobenzoate?. Available at: [Link]
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EBSCO. (n.d.). Diels–Alder reaction | Research Starters. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl 2-aminoisophthalate. PubChem. Available at: [Link]
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Physical and chemical properties of Dimethyl 2-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarification of Isomeric Specificity
This guide provides a comprehensive technical overview of Dimethyl 5-nitroisophthalate (CAS No. 13290-96-5). It is important to note that while the initial topic specified Dimethyl 2-nitroisophthalate, the vast majority of available scientific literature and commercial data pertains to the 5-nitro isomer. This document will, therefore, focus on the well-documented physical, chemical, and application-specific properties of Dimethyl 5-nitroisophthalate, a key intermediate in various industrial syntheses.
Core Molecular and Physical Characteristics
Dimethyl 5-nitroisophthalate is a nitro-substituted ester derivative of isophthalic acid.[1] Its molecular structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile precursor in organic synthesis.[1][2]
Molecular Structure and Identification
The structural arrangement of Dimethyl 5-nitroisophthalate is fundamental to its reactivity and physical properties.
Molecular Diagram
Caption: Chemical structure of Dimethyl 5-nitroisophthalate.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | dimethyl 5-nitrobenzene-1,3-dicarboxylate | [3][4] |
| CAS Number | 13290-96-5 | [2][3][5][6][7] |
| Molecular Formula | C10H9NO6 | [2][3][7][8] |
| Molecular Weight | 239.18 g/mol | [2][3][7][8] |
| InChI Key | GGTSJKFPGKFLCZ-UHFFFAOYSA-N | [2][9] |
| SMILES | COC(=O)C1=CC(=CC(=C1)[O-])C(=O)OC | [2][9] |
Physicochemical Properties
The physical state and solubility are critical parameters for handling, reaction setup, and purification processes.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow or slightly yellow fine crystalline powder. | [2][10][11] |
| Melting Point | 121 - 125 °C | [2][5][10][11] |
| Boiling Point (est.) | 360.2 - 381.83 °C at 760 mmHg | [2][11] |
| Density (est.) | 1.35 - 1.45 g/cm³ | [2][11] |
| Solubility | Soluble in Toluene. Insoluble in water. | [2][12] |
| Storage | Store at room temperature in a dry, sealed container. | [2][6] |
Synthesis and Reactivity
The synthesis of Dimethyl 5-nitroisophthalate is a well-established process, crucial for its availability as a chemical intermediate.
Synthetic Pathways
The primary route for synthesizing Dimethyl 5-nitroisophthalate involves the esterification of 5-nitroisophthalic acid. This reaction is typically carried out in the presence of a strong acid catalyst.
Synthesis Workflow
Caption: Fischer-Speier esterification of 5-nitroisophthalic acid.
Protocol: Synthesis of Dimethyl 5-nitroisophthalate [2][13]
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and stirrer, dissolve 5.0 g of 5-nitroisophthalic acid in 33.3 mL of methanol. Stir at room temperature until the solid is completely dissolved.
-
Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete in approximately 3 hours, often indicated by the precipitation of a white solid.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature to allow for crystallization.
-
Purification: Collect the solid product by filtration and wash the filter cake with deionized water.
-
Drying: Dry the purified product to obtain Dimethyl 5-nitroisophthalate.
This method has been reported to yield a product of high purity (around 98%).[13]
Chemical Reactivity
The chemical reactivity of Dimethyl 5-nitroisophthalate is centered around the nitro group and the ester functionalities. The nitro group can be reduced to an amine, which is a key step in the synthesis of various pharmaceutical intermediates. The ester groups can undergo hydrolysis or transesterification.
Applications in Industry
Dimethyl 5-nitroisophthalate is a pivotal intermediate in the pharmaceutical and chemical industries.
Pharmaceutical Intermediates
The most significant application of Dimethyl 5-nitroisophthalate is as a precursor in the synthesis of non-ionic X-ray contrast media.[1][14][15] The synthesis of compounds like Iohexol and Iopamidol relies on the initial reduction of the nitro group to an amine, followed by further chemical modifications.[1][15]
Chemical Synthesis
Beyond pharmaceuticals, it serves as a starting reagent for other specialized chemicals, including 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide.[2] Its role as a versatile building block is due to the presence of multiple reactive sites on the molecule.[1]
Safety and Handling
Proper handling of Dimethyl 5-nitroisophthalate is essential to ensure laboratory safety.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
This GHS information is based on aggregated data and may not represent all potential hazards. A comprehensive safety data sheet (SDS) should always be consulted.[3]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[16]
-
Ensure adequate ventilation to avoid inhalation of dust.[10][17]
-
In case of contact, rinse the affected area with plenty of water.[10][17]
Spectral Data for Characterization
Spectroscopic data is crucial for the verification of the identity and purity of Dimethyl 5-nitroisophthalate.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the presence of the aromatic protons and the methyl groups of the esters.[9]
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the C=O of the esters and the N-O bonds of the nitro group.[3][18]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[3][8]
Conclusion
Dimethyl 5-nitroisophthalate is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for the synthesis of high-value compounds. A thorough understanding of its characteristics, handling requirements, and reactivity is essential for its safe and effective use in research and development.
References
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PubChem. (n.d.). Dimethyl 5-nitroisophthalate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
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ESSLAB. (n.d.). Dimethyl-5-nitroisophthalate. Retrieved from [Link]
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Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]
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iChemical. (n.d.). Dimethyl 5-Nitroisophthalate. Retrieved from [Link]
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Blogger. (2025). Applications of Dimethyl 5‑Nitroisophthalate in Pharmaceutical and Materials Industries. Retrieved from [Link]
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Kaival Impex. (n.d.). dimethyl 5-nitroisophthalate. Retrieved from [Link]
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Arvee Laboratories. (n.d.). Dimethyl 5-Nitroisophthalate. Retrieved from [Link]
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ChemBK. (n.d.). 5-Nitro Isophthalic acid dimethyl ester. Retrieved from [Link]
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An In-depth Technical Guide to Dimethyl 2-nitroisophthalate: Properties, Synthesis, and a Comparative Analysis of its Isomer, Dimethyl 5-nitroisophthalate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2-nitroisophthalate, including its chemical identity, molecular structure, and known properties. Recognizing the limited publicly available data on this specific isomer, this guide extends its scope to a detailed examination of the structurally related and industrially significant isomer, Dimethyl 5-nitroisophthalate. This comparative approach is designed to offer a broader context and practical insights for professionals in chemical synthesis and drug development.
Part 1: this compound (CAS: 57052-99-0)
This compound is a nitro-substituted aromatic dicarboxylate. Its core structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a nitro group at position 2.
Molecular Structure and Identification
-
IUPAC Name: dimethyl 2-nitrobenzene-1,3-dicarboxylate[1]
-
Canonical SMILES: COC(=O)C1=C(C(=CC=C1)C(=O)OC)[O-][1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The available information is summarized in the table below. The compound is described as a white to almost white powder or crystal.
| Property | Value | Source |
| Molecular Weight | 239.18 g/mol | [1][2] |
| Molecular Formula | C₁₀H₉NO₆ | [1][2] |
| Physical Form | Solid | [4] |
| Purity | >98.0% (GC) | |
| Storage | Sealed in dry, room temperature | [4][5] |
Synthesis
A patented synthetic route for derivatives of 2-aminoisophthalic acid outlines a method for preparing this compound.[6] The synthesis commences with the commercially available 2-nitro-m-xylene. The key steps are:
-
Bis-oxidation: The two methyl groups of 2-nitro-m-xylene are oxidized to carboxylic acid groups to form 2-nitroisophthalic acid. This can be achieved using a strong oxidizing agent such as alkaline potassium permanganate.[6]
-
Esterification: The resulting 2-nitroisophthalic acid is then esterified to yield this compound. This reaction is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid.[6]
Following the synthesis, the nitro group can be reduced to an amine, yielding Dimethyl 2-aminoisophthalate, a versatile intermediate for the synthesis of N-heterocyclic carbenes.[6]
Applications
This compound is primarily utilized as a chemical intermediate in research and development.[] Its application in the synthesis of N-heterocyclic carbenes (NHCs) is of particular interest, as NHCs are widely used as ligands in organometallic catalysis.[6] There is limited information available regarding its direct applications in drug development.
Safety Information
Safety data for this compound is not as comprehensive as for its 5-nitro isomer. The GHS pictograms indicate it is a warning-level hazard, with H302 (Harmful if swallowed) being a key hazard statement.[4] Precautionary statements include P264, P270, P301+P312, and P330.[4] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Part 2: Dimethyl 5-nitroisophthalate (CAS: 13290-96-5): A Compound of High Industrial Relevance
In contrast to its 2-nitro counterpart, Dimethyl 5-nitroisophthalate is a well-characterized and widely used chemical intermediate, particularly in the pharmaceutical industry.
Molecular Structure and Identification
-
IUPAC Name: dimethyl 5-nitrobenzene-1,3-dicarboxylate
-
CAS Number: 13290-96-5[8]
-
Molecular Formula: C₁₀H₉NO₆[9]
-
Molecular Weight: 239.18 g/mol [9]
-
Canonical SMILES: COC(=O)C1=CC(=CC(=C1)C(=O)OC)[O-]
-
InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N
Physicochemical Properties
Dimethyl 5-nitroisophthalate is a slightly yellow fine crystalline powder. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 239.18 g/mol | [9] |
| Molecular Formula | C₁₀H₉NO₆ | [9] |
| Melting Point | 123-125 °C (lit.) | |
| Boiling Point | 381.83°C (rough estimate) | |
| Physical Form | Slightly yellow fine crystalline powder | |
| Solubility | Soluble in Toluene | [10] |
| Storage | Room Temperature, sealed in dry | [10] |
Synthesis: A Detailed Protocol
The most common and efficient method for synthesizing Dimethyl 5-nitroisophthalate is through the esterification of 5-nitroisophthalic acid with methanol.
Reaction:
5-Nitroisophthalic acid + 2 CH₃OH -- (H₂SO₄)--> Dimethyl 5-nitroisophthalate + 2 H₂O
Experimental Protocol:
This protocol is based on a reported synthesis with a high yield.[9]
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
Deionized water
-
Dichloromethane (for TLC)
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
TLC plate
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[9]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[9]
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[9]
-
Heat the reaction mixture to reflux. After approximately 3 hours, a white solid will begin to precipitate.[9]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[9]
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature to allow for further crystallization.[9]
-
Collect the solid product by filtration.[9]
-
Wash the filter cake with deionized water.[9]
-
Dry the product to obtain Dimethyl 5-nitroisophthalate. The reported yield for this method is 98%.[9]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents potential side reactions with atmospheric components, ensuring a cleaner product.
-
Acid Catalyst: Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by methanol.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
-
TLC Monitoring: TLC is a crucial technique for tracking the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint and preventing unnecessary heating that could lead to side product formation.
-
Crystallization and Filtration: Cooling the reaction mixture decreases the solubility of the product, causing it to crystallize out of the solution, which is an effective method for purification. Filtration is then used to separate the solid product from the liquid reaction mixture.
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for Dimethyl 5-nitroisophthalate.
Applications in Drug Development
Dimethyl 5-nitroisophthalate is a pivotal intermediate in the synthesis of several non-ionic X-ray contrast agents.[11][12] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization.
Key Drug Intermediates Derived from Dimethyl 5-nitroisophthalate:
-
Iopamidol: A widely used non-ionic, low-osmolar contrast agent.
-
Iohexol: Another common non-ionic contrast agent with a good safety profile.
-
Ioversol: Used in angiography and urography.
The conversion of Dimethyl 5-nitroisophthalate to these active pharmaceutical ingredients (APIs) underscores its importance in the pharmaceutical manufacturing supply chain. Its high purity is essential for the subsequent synthetic steps and the quality of the final drug product.[11]
Safety and Handling
Dimethyl 5-nitroisophthalate is considered to have low toxicity, but appropriate safety precautions should always be observed. It may cause skin and eye irritation.[13] Standard laboratory practice, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), is recommended. The material should be handled in a well-ventilated area to minimize inhalation of dust.[13]
Conclusion
This guide has provided a detailed overview of this compound, acknowledging the current limitations in available data. To offer a more comprehensive resource for researchers and drug development professionals, a thorough examination of the closely related and industrially significant isomer, Dimethyl 5-nitroisophthalate, has been included. The detailed synthesis protocol, physicochemical properties, and established applications of the 5-nitro isomer highlight its critical role in the pharmaceutical industry. It is our hope that this comparative guide will serve as a valuable tool for scientists and researchers working in the field of organic synthesis and medicinal chemistry.
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Solubility Profile of Dimethyl 2-Nitroisophthalate: A Methodological and Theoretical Guide for Researchers
An In-depth Technical Guide
Abstract Dimethyl 2-nitroisophthalate is a niche organic compound with potential applications as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates. A thorough understanding of its solubility in common organic solvents is a prerequisite for its effective use in reaction design, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its behavior in various solvent classes, and, most critically, furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical steps required to generate a robust and reliable solubility profile for this compound.
Introduction to this compound and the Imperative of Solubility
Compound Overview
This compound is an aromatic dicarboxylate ester. Its molecular structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a nitro group at position 2.
-
IUPAC Name: dimethyl 2-nitrobenzene-1,3-dicarboxylate[1]
-
Molecular Formula: C₁₀H₉NO₆[1]
-
Molecular Weight: 239.18 g/mol [1]
-
CAS Number: 57052-99-0[1]
The presence of the electron-withdrawing nitro group and the two polar methyl ester groups significantly influences the molecule's polarity, crystal lattice energy, and potential for intermolecular interactions, all of which are key determinants of its solubility.
The Critical Role of Solubility in Chemical and Pharmaceutical Development
Solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility and efficiency of numerous scientific processes:
-
Process Chemistry: The selection of an appropriate solvent is paramount for controlling reaction kinetics, maximizing yield, and minimizing impurities. A solvent in which reactants are suitably soluble but the desired product is sparingly soluble can facilitate direct crystallization from the reaction mixture.
-
Purification: Recrystallization, a primary technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
-
Formulation Science: In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability. Poor solubility is a major hurdle in formulation, and understanding a compound's behavior in different excipients and solvent systems is essential.
-
Analytical Chemistry: The preparation of samples for analysis by techniques such as HPLC or NMR spectroscopy requires dissolving the analyte in a suitable solvent that does not interfere with the measurement.
Theoretical Framework and Predicted Solubility Profile
The fundamental principle governing solubility is the maxim "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2][3]
Molecular Structure Analysis
The solubility of this compound is dictated by a combination of its functional groups:
-
Aromatic Ring: The benzene core is nonpolar and hydrophobic.
-
Two Methyl Ester Groups (-COOCH₃): These groups are polar and can act as hydrogen bond acceptors.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can also accept hydrogen bonds.
The molecule is therefore polar, but lacks a hydrogen bond donor. The steric hindrance caused by the ortho-positioning of the nitro group to one of the ester groups may also play a role in how solvent molecules can interact.
Classification of Common Organic Solvents
Organic solvents are typically categorized based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents are polar and contain a hydrogen atom bonded to an electronegative atom (O-H or N-H), allowing them to act as hydrogen bond donors.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents are polar but lack a hydrogen bond donor.
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents have low polarity and primarily interact through weaker van der Waals forces.
Predicted Solubility
Based on the structure of this compound, we can hypothesize its solubility behavior:
-
High Solubility: Expected in polar aprotic solvents like DMF, DMSO, and possibly acetone. These solvents can effectively solvate the polar ester and nitro groups without requiring hydrogen bond donation.
-
Moderate Solubility: Likely in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. While alcohols are protic, their alkyl chains provide some nonpolar character that can interact with the aromatic ring.
-
Low to Negligible Solubility: Predicted in highly nonpolar solvents such as hexane, as the energy required to break the solute's crystal lattice forces would not be compensated by the weak solute-solvent interactions. Similarly, solubility in water is expected to be very low due to the molecule's significant hydrophobic aromatic core, despite its polar functional groups.
Experimental Protocol for Quantitative Solubility Determination
The absence of extensive published solubility data for this compound necessitates a robust experimental approach. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[4]
Objective
To quantitatively determine the solubility of this compound in a selected range of common organic solvents at a controlled ambient temperature (e.g., 25 °C).
Materials and Reagents
-
Solute: this compound (purity >98%)
-
Solvents: A representative selection from each class (e.g., Methanol, Acetone, Acetonitrile, Toluene, Hexane). Use analytical grade or higher.
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes (1-5 mL)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed sample vials for analysis
-
Drying oven or vacuum desiccator
-
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5][6]
Step-by-Step Experimental Methodology
The causality behind each step is explained to ensure a self-validating and trustworthy protocol.
-
Preparation: Add an excess amount of this compound to a series of labeled vials. The key is to ensure that a solid phase remains after equilibration, confirming saturation. A starting point of ~100 mg of solid in 2 mL of solvent is typically sufficient.
-
Causality: Adding a clear excess ensures that the solvent becomes fully saturated, which is the definition of an equilibrium solubility measurement.
-
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25 °C) for 24 to 48 hours.
-
Causality: Solubility is an equilibrium process. Vigorous agitation increases the surface area of the solid, accelerating the dissolution process. A long equilibration time (24-48 hours) is crucial to ensure the system has reached a true thermodynamic equilibrium, preventing underestimation of the solubility.[4]
-
-
Phase Separation & Clarification: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Causality: This step minimizes the amount of solid that needs to be removed by filtration, reducing the risk of filter clogging and premature saturation of the filtrate.
-
-
Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, labeled vial. Record the exact volume transferred.
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so would lead to a gross overestimation of solubility. Using a syringe filter is a rapid and efficient method that minimizes solvent evaporation during the transfer.
-
-
Solvent Evaporation (Gravimetric Analysis): Place the sample vials in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until all the solvent has evaporated and the weight of the vial containing the dried solute is constant.
-
Causality: This is the most direct method for quantifying the amount of dissolved solid. Ensuring the weight is constant confirms that all solvent has been removed. The temperature should be kept well below the compound's melting point to avoid decomposition.
-
-
Calculation: Determine the final weight of the dissolved solid by subtracting the initial tare weight of the vial. Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Final Weight - Tare Weight) / Volume of Filtrate Transferred
-
Data Presentation and Interpretation
Tabulating Experimental Data
Quantitative results should be summarized in a clear, structured table to facilitate comparison and analysis.
| Solvent | Solvent Class | Polarity Index | Experimental Solubility at 25°C (mg/mL) |
| Hexane | Nonpolar | 0.1 | |
| Toluene | Nonpolar | 2.4 | |
| Diethyl Ether | Nonpolar | 2.8 | |
| Dichloromethane | Polar Aprotic | 3.1 | |
| Acetone | Polar Aprotic | 5.1 | |
| Acetonitrile | Polar Aprotic | 5.8 | |
| Methanol | Polar Protic | 5.1 | |
| Water | Polar Protic | 10.2 |
This table should be populated with the experimentally determined values.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical foundation and a comprehensive, trustworthy experimental protocol to generate this critical information. By analyzing the molecule's structure and applying the principle of "like dissolves like," researchers can form a strong hypothesis of its solubility profile. Following the detailed shake-flask methodology presented will yield reliable, quantitative data essential for optimizing synthetic routes, developing purification strategies, and advancing research where this compound serves as a key intermediate. This systematic approach empowers scientists to overcome data gaps and make informed, evidence-based decisions in their laboratory work.
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Safety data sheet and handling precautions for Dimethyl 2-nitroisophthalate
An In-depth Technical Guide to the Safe Handling of Dimethyl 2-nitroisophthalate
This guide provides comprehensive safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. It emphasizes a proactive approach to safety, grounded in scientific principles and established laboratory protocols.
Section 1: Compound Identification and Physicochemical Profile
This compound is a dicarboxylate ester of benzene used as an intermediate in organic synthesis. Understanding its fundamental properties is the first step toward safe handling. While data for the precise 2-nitro isomer (CAS 57052-99-0) is limited, much of the available safety information pertains to the closely related isomer, Dimethyl 5-nitroisophthalate (CAS 13290-96-5). Due to their structural similarity, it is prudent to consider the handling precautions for both.
Table 1: Physicochemical Data for Nitro-Dimethylisophthalate Isomers
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | dimethyl 2-nitrobenzene-1,3-dicarboxylate | [1] |
| CAS Number | 57052-99-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1][3] |
| Appearance | Very slightly yellow to light yellow crystalline powder | [4][5][6][7] |
| Melting Point | 121 - 125 °C | [5][6][8][9][10] |
| Boiling Point | ~360 - 382 °C (estimated) | [8][9][10] |
| Solubility | Soluble in Toluene; slightly soluble in cold water, more soluble in hot water. | [10] |
Section 2: Hazard Identification and GHS Classification
The classification of this compound presents some ambiguity in available literature. Several sources indicate that the compound is not classified as hazardous under GHS criteria[3][5][6][11]. However, other suppliers classify the compound, or its isomer, with specific health hazards[2][12][13].
Expertise & Causality: This discrepancy can arise from different data sources, purity levels of the tested material, or a lack of comprehensive testing. In research and development, where compound properties may not be fully characterized, the most prudent approach is to adopt the more conservative, protective classification. Therefore, this guide recommends handling this compound as a substance with the potential to cause skin, eye, and respiratory irritation.
Table 2: GHS Hazard Classification (Conservative Approach)
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][12][13] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][12][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][12][13] |
| Signal Word | Warning | [2][13] |
The toxicological properties have not been fully investigated[8][14]. For the 5-nitro isomer, a low acute oral toxicity was reported in rats (LD50 = 10 g/kg), but this does not preclude other potential health effects from chronic exposure or different routes of exposure[5][8][9].
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls
The primary method for controlling exposure is to handle the chemical in a well-ventilated area[2][4].
-
Chemical Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood to minimize the inhalation of dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts[4].
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations[4][11][14]. A face shield should be used in situations with a higher potential for splashes[15].
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][4][11][16]. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient[8].
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is essential for mitigating risks associated with this compound.
Standard Handling Protocol
-
Pre-Handling: Read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Confirm the work area (fume hood) is clean and operational.
-
Manipulation:
-
Post-Handling:
Storage Requirements
-
Store in a cool, dry, and well-ventilated area[2][4][5][11].
-
Keep the container tightly closed to prevent contamination and absorption of moisture[2][4][5][11].
-
Store away from incompatible materials, particularly strong oxidizing agents[5][8][14][16].
Spill and Waste Disposal Workflow
A systematic approach to spills and waste is crucial for laboratory and environmental safety.
Caption: Workflow for spill response and waste disposal.
Waste Disposal Protocol:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations (e.g., US EPA 40 CFR Parts 261.3)[4][17].
-
Containment: Collect waste in a suitable, labeled, and tightly closed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not empty into drains[2][14].
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate action is vital in an emergency.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [2][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [2][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid. | [4] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[2][4][8].
-
Specific Hazards: As a fine powder, it can form an explosive dust cloud in the air[4]. Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[2][8][16].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[2][4].
Section 6: Stability and Reactivity
A stable compound under recommended storage conditions, this compound still presents reactivity hazards that must be managed.
-
Chemical Stability: Stable under normal temperatures and pressures[5][8][16].
-
Conditions to Avoid: Incompatible products, dust generation.
-
Hazardous Decomposition Products: Under fire conditions, will produce carbon monoxide, carbon dioxide, and nitrogen oxides[2][8][16].
-
Hazardous Polymerization: Has not been reported to occur[5].
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Unlocking New Frontiers in Drug Discovery and Materials Science: A Technical Guide to the Untapped Potential of Dimethyl 2-Nitroisophthalate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Well-Trod Path of the 5-Nitro Isomer
Within the family of nitro-substituted aromatic compounds, the isophthalate scaffold holds significant value, largely defined by one well-studied molecule: Dimethyl 5-nitroisophthalate. This compound is a cornerstone in the pharmaceutical industry, serving as a critical intermediate in the synthesis of non-ionic X-ray contrast media, including Iohexol and Iopamidol.[1] Its synthetic pathways, chemical properties, and applications are thoroughly documented, providing a robust foundation for its industrial use.
However, this intense focus on the 5-nitro isomer has cast a long shadow over its positional isomers, Dimethyl 2-nitroisophthalate and Dimethyl 4-nitroisophthalate. These molecules, while structurally similar, remain largely unexplored, representing a significant knowledge gap and, more importantly, a compelling opportunity for novel research. The distinct steric and electronic environments created by the placement of the nitro group at the 2- or 4-position can be hypothesized to unlock entirely new applications in medicinal chemistry and materials science.
This guide will deliberately pivot from the well-documented 5-nitro isomer to illuminate the untapped research potential of this compound. By leveraging the established knowledge of the 5-nitro compound as a comparative benchmark, we will outline tangible, innovative, and actionable research areas. We will explore how the unique chemical architecture of the 2-nitro isomer can be exploited to develop novel therapeutics, advanced polymers, and functional materials. This document serves not as a mere summary of existing data, but as a strategic roadmap for researchers poised to explore the vast, uncharted territory of under-investigated nitroisophthalate isomers.
Comparative Physicochemical Landscape: The Influence of Isomerism
The position of the electron-withdrawing nitro group on the benzene ring profoundly influences the molecule's physical and chemical properties. Understanding these differences is the first step in predicting the unique reactivity and interaction potential of each isomer.
| Property | This compound | Dimethyl 4-nitroisophthalate | Dimethyl 5-nitroisophthalate |
| IUPAC Name | dimethyl 2-nitrobenzene-1,3-dicarboxylate | dimethyl 4-nitrobenzene-1,2-dicarboxylate | dimethyl 5-nitrobenzene-1,3-dicarboxylate |
| CAS Number | 57052-99-0 | 610-22-0 | 13290-96-5 |
| Molecular Formula | C₁₀H₉NO₆ | C₁₀H₉NO₆ | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol | 239.18 g/mol | 239.18 g/mol |
| Melting Point (°C) | Data not available | 64-66 | 123-125[2] |
| Boiling Point (°C) | Data not available | 192-195 (at 25 mmHg) | ~381.83 (rough estimate)[2] |
| Appearance | Data not available | Yellowish crystalline solid[3] | White to light yellow crystalline powder[2] |
| Predicted Dipole Moment | Higher due to asymmetry | Intermediate | Lower due to symmetry |
| Steric Hindrance | High around one carboxyl group | Moderate | Low |
Data for this compound is limited, highlighting the need for fundamental characterization studies.
Synthesis and Isomeric Control: A Strategic Approach
The synthesis of nitroisophthalate esters is a tale of directing group effects in electrophilic aromatic substitution. The prevalence of the 5-nitro isomer is a direct consequence of the directing effects of the two carboxyl groups on the starting material, isophthalic acid.
The Challenge of Isomeric Selectivity
Both the carboxyl group (-COOH) and the dimethyl ester group (-COOCH₃) are deactivating, meta-directing groups.[4] During the nitration of isophthalic acid or dimethyl isophthalate, the incoming electrophile (NO₂⁺) is directed to the position that is meta to both ester groups, which is the 5-position. This makes the synthesis of Dimethyl 5-nitroisophthalate straightforward and high-yielding.
Conversely, synthesizing the 2-nitro and 4-nitro isomers is significantly more challenging as it requires overriding these strong directing effects. Direct nitration of dimethyl isophthalate yields the 5-nitro isomer as the major product, with only trace amounts of the 4-nitro isomer and virtually no 2-nitro isomer.[1][5] Therefore, alternative synthetic strategies are required.
Proposed Synthetic Workflow for this compound
A plausible route to this compound would involve starting with a precursor where the substitution pattern is already established. One such strategy is outlined below:
Caption: Proposed synthesis of this compound.
This approach circumvents the issue of directing effects by starting with a commercially available material, 2-nitro-m-xylene, and then forming the carboxylic acid groups, which are subsequently esterified.
Laboratory Protocol: Synthesis of Dimethyl 5-Nitroisophthalate
This established protocol can serve as a basis for optimizing the esterification step for other isomers.
Materials:
-
5-Nitroisophthalic acid (1 mole equivalent)
-
Methanol (10-15 mole equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mole equivalent)
-
Toluene
-
Sodium Bicarbonate solution (5% w/v)
-
Deionized Water
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Dissolution: To the flask, add 5-nitroisophthalic acid, methanol, and toluene.
-
Catalysis: While stirring, slowly add the concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (approximately 80-100°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with the sodium bicarbonate solution to neutralize any remaining acid.
-
Crystallization: Cool the organic phase, which should induce the crystallization of the product.
-
Isolation: Collect the white to light-yellow crystals by vacuum filtration.
-
Drying: Dry the product under vacuum to remove residual solvent.
Established Applications of Dimethyl 5-Nitroisophthalate: The Benchmark
The primary driver for the extensive research into Dimethyl 5-nitroisophthalate is its role as a key building block for iodinated X-ray contrast agents.
Caption: Synthetic pathway from Dimethyl 5-nitroisophthalate to X-ray contrast agents.
This synthetic pathway highlights the critical functionalities of the molecule: the two ester groups provide handles for amidation, and the nitro group, after reduction to an amine, directs the crucial iodination steps.
Potential Research Areas for this compound: The Opportunity
The unique positioning of the nitro group in this compound, adjacent to one of the ester functionalities, creates steric hindrance and alters the electronic distribution across the aromatic ring. This opens up several exciting and unexplored research avenues.
Medicinal Chemistry & Drug Development
The introduction of nitroaromatic compounds into drug discovery pipelines is often met with caution due to potential toxicity. However, the nitro group is also a key pharmacophore in several approved drugs and a valuable tool for targeted therapies.[7]
-
Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia).[8][9] The nitro group of this compound can be selectively reduced by enzymes overexpressed in hypoxic environments, such as nitroreductases.[10][11] This bio-reduction can be engineered to trigger the release of a potent cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.[12]
-
Research Goal: Design and synthesize derivatives where a cytotoxic moiety is linked to the isophthalate backbone, designed to be released upon reduction of the 2-nitro group.
-
-
Novel Kinase Inhibitors: Protein kinases are crucial targets in oncology and inflammatory diseases.[13][14] The unique stereoelectronic profile of this compound could be exploited to design novel kinase inhibitors. The proximity of the nitro and ester groups could facilitate unique hydrogen bonding and electrostatic interactions within the ATP-binding pocket of target kinases.
-
Research Goal: Utilize this compound as a scaffold for library synthesis and screen against a panel of cancer-relevant kinases (e.g., VEGFR, EGFR, Abl).
-
Materials Science & Polymer Chemistry
The isomeric position of the nitro group can dramatically alter the bulk properties of polymers and crystalline materials.
-
High-Performance Polymers: The incorporation of this compound as a monomer in the synthesis of polyesters or polyamides could lead to materials with novel properties. The steric bulk of the 2-nitro group would disrupt chain packing, potentially increasing solubility and lowering the melting point compared to polymers derived from the 5-nitro isomer. This could be advantageous for creating processable, high-performance plastics with unique thermal or optical characteristics.
-
Research Goal: Synthesize and characterize polyesters based on the diol-reduction product of this compound and compare their thermal and mechanical properties to analogous polymers from the 5-nitro isomer.
-
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with vast potential in gas storage, catalysis, and sensing. The ligand's geometry is a critical determinant of the final MOF structure. 5-nitroisophthalic acid has been used in the synthesis of luminescent MOFs.[15][16] The distinct bond angles and steric profile of 2-nitroisophthalic acid (derived from the dimethyl ester) could direct the self-assembly of metal ions into entirely new, unexplored framework topologies with unique pore sizes and functionalities.
-
Research Goal: Synthesize 2-nitroisophthalic acid and use it to create novel MOFs with transition metals (e.g., Zn, Cu, Zr), followed by characterization of their porosity and catalytic activity.
-
Experimental Design: A Comparative Biological Screening Workflow
To systematically evaluate the potential of these under-explored isomers, a parallel screening approach is essential. This workflow ensures that any observed differences in biological activity can be directly attributed to the isomeric position of the nitro group.
Caption: Workflow for comparative biological screening of nitroisophthalate isomers.
Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
A robust analytical method is crucial for confirming the purity of the synthesized isomers and for any subsequent pharmacokinetic or stability studies.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[17]
Mobile Phase:
-
A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or a buffer like potassium phosphate) is typically effective for separating phthalate esters.[17][18][19][20]
-
Example Gradient: Start with 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
Procedure:
-
Sample Preparation: Dissolve a precise amount of each isomer in acetonitrile to create stock solutions (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Injection: Inject a standard volume (e.g., 10 µL) onto the column.
-
Detection: Monitor the eluent at a suitable wavelength, typically around 230-254 nm, where the aromatic ring and nitro group absorb.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the purity of synthetic batches.
Conclusion and Future Outlook
The field of nitro-substituted isophthalates is ripe for exploration beyond its current, narrow focus. While Dimethyl 5-nitroisophthalate has proven its value as a reliable industrial intermediate, its lesser-known isomer, this compound, represents a frontier of scientific inquiry. The unique steric and electronic properties conferred by the 2-position nitro group are not a synthetic inconvenience but a gateway to novel molecular design.
The proposed research avenues—from hypoxia-activated prodrugs and novel kinase inhibitors to advanced polymers and bespoke metal-organic frameworks—are not merely speculative. They are grounded in established chemical principles and supported by parallel successes in related fields. By systematically synthesizing, characterizing, and screening this compound and its derivatives, the scientific community has the potential to unlock new classes of therapeutics and materials. This guide serves as a call to action for researchers to look beyond the known and to explore the significant opportunities that lie hidden in the isomeric diversity of this versatile chemical scaffold.
References
- Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.
- Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.
- Denny, W. A. (2009). Hypoxia-activated prodrugs in cancer therapy: the state of the art. Future Oncology, 5(3), 367–377.
- Hunter, F. W., Wotherspoon, A. T., & Wilson, W. R. (2016). Nitroaromatic prodrugs for hypoxia-targeted cancer therapy. The Journal of pharmacy and pharmacology, 68(2), 133–153.
- Guise, C. P., Wang, A. T., Theobald, P. G., & Wilson, W. R. (2014). Prodrugs for targeting tumour hypoxia. Expert opinion on drug discovery, 9(7), 735–751.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]
-
Russian Journal of Bakhtin Studies. (n.d.). Ln(III) metal-organic frameworks with 5-nitroisophthalate ligands: Crystal structures and luminescent properties. Retrieved from [Link]
-
ACS Publications. (2018). Three Cd(II) MOFs with Different Functional Groups: Selective CO2 Capture and Metal Ions Detection. Inorganic Chemistry. Retrieved from [Link]
-
Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]
-
PubMed. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Retrieved from [Link]
- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
-
ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]
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- 3. CAS 610-22-0: Dimethyl 4-nitrophthalate | CymitQuimica [cymitquimica.com]
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Spectroscopic Characterization of Dimethyl 2-Nitroisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethyl 2-nitroisophthalate, with the systematic IUPAC name dimethyl 2-nitrobenzene-1,3-dicarboxylate, is an aromatic compound with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol .[1][2][3][4] Its structure, featuring a nitro group positioned between two methyl ester functionalities on a benzene ring, makes it a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and novel materials. The precise characterization of this molecule is paramount to ensure purity and to confirm its identity before its use in further synthetic steps. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is the primary determinant of its spectroscopic properties. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is crucial for accurate data interpretation.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to provide key information about the aromatic and methyl protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | m | 3H | Aromatic protons (H-4, H-5, H-6) |
| ~ 3.9 | s | 6H | Methylester protons (2 x -OCH₃) |
Causality Behind Predictions:
-
Aromatic Protons: The electron-withdrawing nature of the nitro group and the two methyl ester groups will deshield the aromatic protons, shifting them downfield. The unsymmetrical substitution pattern will likely lead to a complex multiplet (m) for the three adjacent aromatic protons.
-
Methylester Protons: The two methyl ester groups are chemically equivalent due to free rotation around the C-C single bonds connecting them to the ring. This equivalence results in a single, sharp signal (singlet, s) with an integration value corresponding to six protons.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | Carbonyl carbons (-C=O) |
| ~ 150 | Aromatic carbon attached to the nitro group (C-2) |
| ~ 130 - 140 | Aromatic carbons attached to the ester groups (C-1, C-3) |
| ~ 125 - 135 | Aromatic carbons bearing protons (C-4, C-5, C-6) |
| ~ 53 | Methylester carbons (-OCH₃) |
Causality Behind Predictions:
-
Carbonyl Carbons: The carbons of the ester carbonyl groups are significantly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons: The carbon atom directly attached to the strongly electron-withdrawing nitro group will be the most deshielded among the aromatic carbons. The carbons attached to the ester groups will also be downfield. The protonated aromatic carbons will appear at relatively higher field strengths within the aromatic region.
-
Methylester Carbons: The carbons of the methyl groups of the esters will be the most shielded and will appear at the upfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 3100 - 3000 | Aromatic C-H | Stretching |
| ~ 2960 - 2850 | Aliphatic C-H (in -OCH₃) | Stretching |
| ~ 1730 | C=O (Ester) | Stretching |
| ~ 1530 and 1350 | N-O (Nitro group) | Asymmetric and Symmetric Stretching |
| ~ 1250 | C-O (Ester) | Stretching |
Causality Behind Predictions:
-
C=O Stretch: The ester carbonyl groups will give rise to a strong, sharp absorption band around 1730 cm⁻¹.
-
N-O Stretches: The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.
-
C-H Stretches: The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹.
-
C-O Stretch: The stretching vibration of the C-O single bond in the ester groups will be visible in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 239 | [M]⁺ (Molecular Ion) |
| 208 | [M - OCH₃]⁺ |
| 193 | [M - NO₂]⁺ |
| 180 | [M - COOCH₃]⁺ |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (239 g/mol ).
-
Fragmentation: Common fragmentation pathways for this molecule would include the loss of a methoxy radical (-OCH₃), a nitro group (-NO₂), or a carbomethoxy radical (-COOCH₃).
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
Synthesis of this compound
A documented synthesis of this compound involves the esterification of 2-nitroisophthalic acid.
Protocol:
-
Dilute 2-nitroisophthalic acid in methanol.
-
Carefully add concentrated sulfuric acid to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Isolate the solid product by filtration and wash with water.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), dry the solution over an anhydrous drying agent (e.g., magnesium sulfate), and evaporate the solvent to obtain the pure diester.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis and purification of this compound.
NMR Data Acquisition
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Data Acquisition
Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Data Acquisition
Protocol for Electron Ionization (EI) MS:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a detailed framework for understanding the expected NMR, IR, and MS data based on its molecular structure. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the identity and purity of their synthesized compound. The causality-driven explanations for the predicted spectral features aim to provide a deeper understanding, enabling scientists to interpret their experimental results with confidence.
References
A comprehensive list of references for further reading and verification will be provided upon the availability of experimentally-derived spectroscopic data for this compound. The synthesis protocol is adapted from established esterification procedures. For general principles of spectroscopic techniques, authoritative textbooks and resources in organic chemistry and analytical chemistry are recommended.
Sources
A Note on Isomeric Specificity: The Case of Dimethyl 2-nitroisophthalate vs. Dimethyl 5-nitroisophthalate
An In-depth Technical Guide to Dimethyl Nitroisophthalates for Researchers and Drug Development Professionals
A critical point of clarification for researchers seeking "Dimethyl 2-nitroisophthalate" is the prevalence and commercial availability of its isomer, Dimethyl 5-nitroisophthalate . While both are structurally similar, the vast majority of scientific literature, commercial listings, and established applications pertain to the 5-nitro isomer. This guide will primarily focus on Dimethyl 5-nitroisophthalate due to its widespread availability and extensive documentation. The distinction between these two isomers is crucial for proper sourcing and application in research and development.
Below are the chemical structures of both isomers to visually highlight their difference:
Introduction: Understanding the Molecular Architecture of Dimethyl 2-nitroisophthalate
An In-depth Technical Guide to the Reactivity Profile of Dimethyl 2-nitroisophthalate
This compound, with the IUPAC name dimethyl 2-nitrobenzene-1,3-dicarboxylate (CAS No: 57052-99-0), is an aromatic compound featuring a benzene ring substituted with three key functional groups: one nitro group (-NO₂) and two methyl ester groups (-COOCH₃).[1][2] The spatial arrangement of these groups—the nitro group at position 2 and the esters at positions 1 and 3—creates a unique electronic environment that dictates its chemical behavior. The nitro group and the ester functionalities are potent electron-withdrawing groups. This collective electron withdrawal significantly deactivates the aromatic ring, rendering it electron-poor and profoundly influencing its reactivity towards common reagents. This guide provides a comprehensive exploration of the reactivity profile of this compound, focusing on transformations of its primary functional groups and the aromatic core.
Caption: Structure of this compound.
Reactions at the Nitro Group: Reduction to Dimethyl 2-aminoisophthalate
The most prominent reaction of the nitro group is its reduction to an amine. This transformation is a cornerstone in the synthesis of various derivatives, as the resulting aniline is a versatile precursor for dyes, pharmaceuticals, and polymers. The choice of reducing agent is critical and depends on the desired selectivity and reaction scale.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a powerful and often preferred method for nitro group reduction due to its mild conditions and high efficiency.[3] This technique uses a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is highly effective for the hydrogenation of nitro groups.[4] Platinum-based catalysts can also be used, but Pd/C often provides excellent selectivity, leaving the ester groups intact.[5]
-
Hydrogen Source: Ammonium formate is a convenient and safe solid hydrogen donor that decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.[3] This avoids the need for high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.
-
Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and the hydrogen donor, and are compatible with the catalyst system.
| Parameter | Condition | Purpose |
| Reagent | Ammonium Formate (HCOONH₄) | Hydrogen Donor |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Facilitates Hydrogen Transfer |
| Solvent | Methanol (MeOH) | Dissolves Reactants |
| Temperature | Reflux | Increases Reaction Rate |
| Time | 1-3 hours | For complete conversion |
graph "Catalytic_Hydrogenation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];A [label="Combine this compound,\nAmmonium Formate, and MeOH"]; B [label="Add 10% Pd/C Catalyst"]; C [label="Reflux Mixture (e.g., 65°C)"]; D [label="Monitor by TLC"]; E [label="Filter through Celite\nto Remove Catalyst"]; F [label="Evaporate Solvent"]; G [label="Purify by Recrystallization\nor Chromatography"]; H [label="Obtain Dimethyl 2-aminoisophthalate"]; A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Experimental workflow for catalytic transfer hydrogenation.
Detailed Protocol: Catalytic Transfer Hydrogenation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add ammonium formate (3-5 eq) and methanol as the solvent.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Reactions at the Ester Groups: Hydrolysis to 2-Nitroisophthalic Acid
The two methyl ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.[6]
Base-Mediated Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is the more common and efficient method for converting the esters to the carboxylate salt.[7] The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium to completion.
Causality of Experimental Choices:
-
Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are strong bases that readily attack the electrophilic carbonyl carbon of the ester.[8]
-
Solvent System: A mixture of water and a co-solvent like methanol or ethanol is often used. Water is necessary for the hydrolysis, while the alcohol helps to dissolve the organic ester, creating a homogeneous reaction mixture.[8]
-
Temperature: Heating the reaction mixture accelerates the rate of hydrolysis, which can be slow at room temperature.[9]
-
Acidification: After saponification is complete, a strong acid (e.g., HCl) is added to protonate the dicarboxylate salt and precipitate the neutral 2-nitroisophthalic acid.[7]
Caption: Simplified mechanism of base-mediated ester hydrolysis.
| Parameter | Condition | Purpose |
| Reagent | Sodium Hydroxide (NaOH) | Nucleophile and Base |
| Solvent | H₂O/Methanol | Dissolves Reactants |
| Temperature | Reflux | Increases Reaction Rate |
| Workup | Dilute HCl | Protonation of Carboxylate |
Detailed Protocol: Saponification
-
Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.2-3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.
-
Cooling & Neutralization: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2), which will cause the dicarboxylic acid to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-nitroisophthalic acid.
Reactivity of the Aromatic Ring
The reactivity of the benzene ring itself is heavily suppressed by the three strong electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for nucleophiles to replace a leaving group on an aromatic ring.[10] This reaction is favored when the ring is made electron-poor by electron-withdrawing groups, such as nitro groups.[11][12] These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[10][13]
For this compound, there is no inherent leaving group (like a halide) on the aromatic ring. Therefore, it is generally inert to SNAr reactions under standard conditions. However, if a related isomer, such as dimethyl 4-chloro-2-nitroisophthalate, were used, the chlorine atom would be activated towards substitution by nucleophiles due to the ortho nitro group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring.[14][15] Given that the benzene ring in this compound is severely deactivated by three electron-withdrawing groups, it is highly resistant to standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.[16] Forcing conditions (e.g., high temperatures, strong Lewis acids) would be required, likely leading to decomposition or a mixture of products with low yields.
Conclusion
The reactivity of this compound is dominated by its functional groups rather than its aromatic core. The nitro group is readily reduced to an amine, providing a gateway to a wide range of amino-substituted aromatic compounds. The methyl ester groups are susceptible to hydrolysis, particularly under basic conditions, yielding the corresponding dicarboxylic acid. The aromatic ring itself is deactivated, making it unreactive towards electrophilic attack and lacking the necessary leaving group for nucleophilic substitution. A thorough understanding of these reactivity patterns allows researchers and drug development professionals to strategically utilize this compound as a building block in complex organic synthesis.
References
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Mąkosza, M., & Kryłowski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4847. (URL: [Link])
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (URL: [Link])
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Chemistry with Caroline. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube. (URL: [Link])
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. (URL: [Link])
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The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. (URL: [Link])
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Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. (URL: [Link])
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (URL: [Link])
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Hunt, I. (2021). Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. (URL: [Link])
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Stanimirov, S., et al. (2012). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 17(9), 10734-10749. (URL: [Link])
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
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Clark, J. (n.d.). Hydrolysis of esters. Chemguide. (URL: [Link])
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Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. (URL: [Link])
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Soderberg, T. (2022). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. OpenStax. (URL: [Link])
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Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. (URL: [Link])
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PubChem. (n.d.). Dimethyl 5-nitroisophthalate. National Center for Biotechnology Information. (URL: [Link])
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Johnson Matthey. (n.d.). Hydrogenation Catalysts. (URL: [Link])
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Methodological & Application
Synthesis of amino derivatives from Dimethyl 2-nitroisophthalate
An Application Guide for the Synthesis of Amino Derivatives from Dimethyl 2-nitroisophthalate
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal precursor in synthetic organic chemistry, valued for its specific substitution pattern which allows for the strategic introduction of functional groups onto the benzene ring. The reduction of its nitro group to a primary amine yields Dimethyl 2-aminoisophthalate (CAS 57053-02-8), a highly versatile building block.[1][2][3] This amino derivative serves as a critical intermediate in the development of pharmaceuticals, the synthesis of novel polymers, and the creation of functionalized metal-organic frameworks (MOFs).[4]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the reliable synthesis of Dimethyl 2-aminoisophthalate. We will explore two robust and widely adopted methodologies: Catalytic Transfer Hydrogenation and Chemical Reduction with metallic iron. The focus will be on not only providing step-by-step protocols but also elucidating the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Core Synthetic Principle: Reduction of Aromatic Nitro Compounds
The conversion of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. The process involves a six-electron reduction. The generally accepted pathway proceeds through several intermediates: the nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline.[5][6]
The selection of a specific reduction method depends on several factors, including the presence of other reducible functional groups on the substrate, desired reaction scale, cost, and safety considerations. The ester functionalities in this compound are generally stable under the conditions described herein.
Methodology 1: Catalytic Transfer Hydrogenation
Catalytic Transfer Hydrogenation (CTH) is an elegant and highly efficient method that avoids the use of high-pressure hydrogen gas, thereby enhancing laboratory safety. In this process, a stable hydrogen donor molecule, such as ammonium formate, decomposes in situ on the surface of a catalyst to provide the hydrogen required for the reduction.[7] Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation.[8]
Causality and Experimental Rationale
The choice of ammonium formate as a hydrogen donor is strategic; upon decomposition catalyzed by palladium, it yields hydrogen, ammonia, and carbon dioxide, which are innocuous byproducts that are easily removed from the reaction mixture.[7] The palladium catalyst provides a high surface area upon which the nitro compound and the in situ generated hydrogen can adsorb and react. This method is renowned for its high chemoselectivity, often leaving other potentially reducible groups untouched.
Experimental Protocol: CTH of this compound
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd, dry basis)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), reagent grade
-
Celite® (diatomaceous earth)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 20.9 mmol).
-
Solvent and Reagent Addition: Add methanol (100 mL) to dissolve the starting material. To this solution, add ammonium formate (6.6 g, 104.5 mmol, 5 equivalents) and stir until it dissolves.
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (approx. 250 mg, 5 wt. % of the substrate).
-
Expert Insight: Pd/C is often pyrophoric. Never add it to a dry flask or in the presence of pure solvent vapors without an inert atmosphere.
-
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Catalyst Removal (Work-up): Cool the reaction mixture to room temperature. Prepare a filtration pad by packing a layer of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Wet the pad with methanol.
-
Filter the reaction mixture through the Celite® pad under vacuum. This step is critical to remove the heterogeneous palladium catalyst.
-
Wash the filter cake thoroughly with several portions of methanol (3 x 20 mL) to ensure all the product is collected.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, Dimethyl 2-aminoisophthalate, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography.
Data Summary: Catalytic Transfer Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C (5 wt. %) | Provides high surface area and catalytic activity for hydrogenation. |
| Hydrogen Donor | Ammonium Formate (5 eq.) | Safe, stable source of in situ hydrogen with innocuous byproducts. |
| Solvent | Methanol | Excellent solubility for both substrate and reagent; appropriate boiling point. |
| Temperature | Reflux (~65°C) | Provides sufficient thermal energy to drive the reaction at a practical rate. |
| Typical Yield | >95% | This method is highly efficient and generally provides excellent yields. |
Methodology 2: Chemical Reduction with Iron in a Neutral Medium
The reduction of nitroarenes using iron metal is a classic, cost-effective, and highly reliable method.[9] It is particularly advantageous for large-scale syntheses due to the low cost and low toxicity of the reagents. The reaction is typically performed in a protic solvent mixture with an electrolyte like ammonium chloride to facilitate the redox process.
Causality and Experimental Rationale
This reaction is a heterogeneous process where iron metal acts as the electron donor (reductant), being oxidized from Fe(0) to iron oxides. The nitro group on the substrate acts as the electron acceptor. Ammonium chloride serves as an electrolyte, creating a mild acidic environment on the iron surface that helps to break down the passivating oxide layer and facilitates the electron transfer process. The use of a water/ethanol solvent system ensures solubility for the organic substrate while allowing the ionic processes to occur. This method is known for its exceptional chemoselectivity towards the nitro group.[10]
Experimental Protocol: Iron Reduction of this compound
Materials:
-
This compound
-
Iron powder (<325 mesh), fine grade
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer (preferred for heterogeneous mixtures), combine this compound (5.0 g, 20.9 mmol), iron powder (5.8 g, 104.5 mmol, 5 equivalents), and ammonium chloride (5.6 g, 104.5 mmol, 5 equivalents).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 ratio, 120 mL).
-
Reaction Execution: Heat the vigorously stirred suspension to reflux (approx. 80-85°C). The reaction is often exothermic and may require initial cooling before sustained heating. Maintain at reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxides.
-
Expert Insight: The iron sludge can make filtration slow. Washing the filter cake thoroughly with hot ethanol is crucial for recovering the product.
-
-
Extraction: Concentrate the filtrate using a rotary evaporator to remove most of the ethanol. Dilute the remaining aqueous residue with water (50 mL) and add saturated sodium bicarbonate solution until the solution is slightly basic (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure to yield the crude product. Purify as needed by recrystallization or column chromatography.
Data Summary: Iron Reduction
| Parameter | Condition | Rationale |
| Reducing Agent | Iron Powder (5 eq.) | Inexpensive, effective, and chemoselective reductant. |
| Electrolyte | Ammonium Chloride (5 eq.) | Activates the iron surface and facilitates electron transfer. |
| Solvent | Ethanol / Water (3:1) | Co-solvent system to dissolve both organic substrate and inorganic salt. |
| Temperature | Reflux (~85°C) | Ensures a reasonable reaction rate for the heterogeneous mixture. |
| Typical Yield | 85-95% | A robust method that consistently delivers high yields. |
Visualizing the Synthesis and Workflow
To better illustrate the process, the following diagrams outline the chemical transformation and the general experimental workflow.
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Application Notes: Dimethyl 2-Nitroisophthalate as a Versatile Precursor for Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional orientations, thereby facilitating interactions with biological targets.[1] Dimethyl 2-nitroisophthalate is an intriguing, yet underutilized, building block for heterocyclic synthesis.[2] Its structure, featuring two ester functionalities and a nitro group positioned ortho to one of them, offers a unique platform for a variety of chemical transformations. The nitro group serves as a masked amine, which, upon reduction, unlocks a powerful ortho-amino ester moiety. This functionality is a classic precursor for a multitude of condensation and cyclization reactions, enabling access to diverse and pharmaceutically relevant heterocyclic cores.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the core strategy of reductive cyclization. We will present detailed protocols for the synthesis of key heterocyclic systems, explain the causality behind experimental choices, and provide a framework for researchers to adapt these methods for their specific drug discovery programs.
Part 1: The Core Synthetic Strategy - Reductive Cyclization
The primary pathway to unlock the synthetic potential of this compound is through the reduction of its nitro group to a primary amine. This transformation converts the starting material into dimethyl 2-aminoisophthalate, a highly valuable intermediate. The choice of reducing agent is critical and depends on the desired chemoselectivity and the sensitivity of other functional groups in the molecule.
Causality in Reductant Selection:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method, producing water as the only byproduct. It is suitable for large-scale synthesis but may not be compatible with other reducible functional groups (e.g., alkynes, alkenes).
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are robust, cost-effective, and widely used methods.[3] Tin(II) chloride (SnCl₂) is particularly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. The acidic conditions can also facilitate subsequent cyclization steps in a one-pot procedure.[3]
-
Transfer Hydrogenation (e.g., Ammonium Formate, Hydrazine): These methods avoid the need for high-pressure hydrogenation equipment and are generally mild.
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a transition metal-free alternative for the reduction, proceeding under mild conditions and demonstrating high chemoselectivity.[4]
The resulting dimethyl 2-aminoisophthalate is primed for cyclization. The newly formed nucleophilic amine is perfectly positioned to react with the adjacent ester group or with an external reagent that subsequently interacts with the ester to form a new heterocyclic ring.
Caption: General workflow for heterocyclic synthesis from this compound.
Part 2: Application Protocol I - Synthesis of Quinazoline-2,4-diones
Quinazolinediones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[5] The synthesis from dimethyl 2-aminoisophthalate proceeds via a reliable cyclization pathway involving reaction with a carbonylating agent.
Reaction Principle: The process involves the initial reduction of the nitro group. The resulting amine then reacts with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form an intermediate isocyanate. This isocyanate is perfectly positioned for a rapid intramolecular nucleophilic attack by the nitrogen on the adjacent ester carbonyl, followed by elimination of methanol, to yield the stable quinazolinedione ring system.
Caption: Workflow for the synthesis of a Quinazolinedione derivative.
Detailed Experimental Protocol
Step 1: Reduction of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.39 g, 10 mmol).
-
Add ethanol (100 mL) to dissolve the starting material.
-
Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol) to the solution in portions. Causality: A 5-fold excess of SnCl₂ ensures complete reduction of the nitro group under these conditions.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).
-
Basify the solution to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude dimethyl 2-aminoisophthalate, which can be used in the next step without further purification.
Step 2: Cyclization to Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate
-
Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude dimethyl 2-aminoisophthalate from the previous step in anhydrous toluene (100 mL) in a 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Prepare a solution of triphosgene (1.19 g, 4 mmol) in anhydrous toluene (20 mL). Causality: Triphosgene serves as a safer, solid phosgene equivalent that dissociates in situ to generate the reactive species needed for isocyanate formation.
-
Slowly add the triphosgene solution to the stirred amine solution at room temperature over 20 minutes.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 5-6 hours. The cyclization is driven by heat, leading to the formation of the heterocyclic ring and elimination of methanol.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration, wash with cold toluene (20 mL) and then hexane (20 mL) to remove impurities.
-
Dry the solid under vacuum to obtain the desired quinazolinedione derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
| Parameter | Condition/Value | Rationale |
| Reduction Reagent | SnCl₂·2H₂O | Effective for nitro group reduction with good functional group tolerance.[3] |
| Reduction Solvent | Ethanol | Good solvent for both reactant and reagent; allows for reflux conditions. |
| Cyclization Reagent | Triphosgene | Safe and effective phosgene equivalent for isocyanate formation. |
| Cyclization Solvent | Toluene | High boiling point allows for thermal cyclization and product precipitation upon cooling. |
| Typical Yield | 65-80% (over two steps) | This is a representative yield based on similar reported transformations. |
Part 3: Application Protocol II - Synthesis of Benzoxazine-4-one Derivatives
Benzoxazinones are another class of heterocycles with significant applications in agrochemicals and pharmaceuticals. Their synthesis from dimethyl 2-aminoisophthalate can be achieved through acylation followed by an intramolecular cyclization.
Reaction Principle: Following the reduction of the nitro group, the resulting amine is acylated, for instance with acetic anhydride. This forms an N-acetyl intermediate. Upon heating, the amide nitrogen can perform a nucleophilic attack on the ortho-ester carbonyl group, leading to cyclization and elimination of methanol to furnish the benzoxazinone ring.
Caption: Workflow for the synthesis of a Benzoxazinone derivative.
Detailed Experimental Protocol
Step 1: N-Acylation of Dimethyl 2-Aminoisophthalate
-
Start with crude dimethyl 2-aminoisophthalate (approx. 10 mmol) prepared as described in Part 2, Step 1.
-
Dissolve the crude amine in acetic anhydride (30 mL, ~300 mmol). Causality: Acetic anhydride serves as both the acylating reagent and the solvent, driving the reaction to completion.
-
Add a catalytic amount of pyridine (0.5 mL). Causality: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
-
Heat the mixture at 100 °C for 2 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water (200 mL) with vigorous stirring to quench the excess acetic anhydride.
-
The solid N-acyl product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid product in a vacuum oven. This intermediate is often pure enough for the next step.
Step 2: Thermal Cyclization to the Benzoxazinone
-
Place the dried N-acyl intermediate (10 mmol) in a flask suitable for high-temperature reactions.
-
Heat the solid under a nitrogen atmosphere to a temperature just above its melting point (typically 180-220 °C). Alternatively, the reaction can be performed in a high-boiling solvent like Dowtherm A.
-
Maintain this temperature for 1-2 hours. During this time, methanol will be eliminated as the cyclization proceeds.
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
Purify the product by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol/water mixture, to yield the pure benzoxazinone derivative.
| Parameter | Condition/Value | Rationale |
| Acylating Agent | Acetic Anhydride | Readily available, inexpensive, and effective for forming the amide bond. |
| Acylation Catalyst | Pyridine | Standard catalyst for acylation reactions with anhydrides. |
| Cyclization Method | Thermal (Neat or High-Boiling Solvent) | Heat provides the necessary energy to overcome the activation barrier for the intramolecular cyclization. |
| Typical Yield | 60-75% (over two steps) | Representative yield based on analogous intramolecular cyclization reactions. |
References
- Auctores Journals. (n.d.). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics.
- Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. (2021). Journal of Physics: Conference Series.
- Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). IntechOpen.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2022). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Hindawi.
- One-pot reductive cyclization to antitumor quinazoline precursors. (2009). Arkat USA.
- Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. (2007). Organic Chemistry Portal.
- Heterocycles in Medicinal Chemistry II. (2024). PubMed Central.
- Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (2023). Royal Society of Chemistry.
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Application Notes: Dimethyl 2-Nitroisophthalate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Dimethyl 2-Nitroisophthalate
This compound is an aromatic organic compound featuring a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a nitro group at position 2. Its strategic placement of functional groups makes it a highly valuable, yet specialized, intermediate in the synthesis of complex pharmaceutical molecules. The presence of the nitro group, which can be selectively transformed into an amine, adjacent to an ester group, provides a chemical handle for constructing a variety of heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).
This document serves as a technical guide for researchers, chemists, and drug development professionals on the primary application of this compound. It provides a detailed protocol for its conversion into its corresponding amino derivative, a critical step that unlocks its potential as a building block for drug discovery and development.
| Property | Value | Source |
| IUPAC Name | dimethyl 2-nitrobenzene-1,3-dicarboxylate | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [2][3] |
| CAS Number | 57052-99-0 | [1] |
Core Application: Reduction to Dimethyl 2-Aminoisophthalate
The most pivotal application of this compound in a pharmaceutical context is its reduction to Dimethyl 2-aminoisophthalate . The conversion of an aromatic nitro group to an aniline is a fundamental and robust transformation in medicinal chemistry.[4] This reaction is foundational because the resulting ortho-amino diester is a versatile precursor for synthesizing various nitrogen-containing heterocycles, which are privileged structures in drug design.
The reduction is most efficiently and cleanly achieved through catalytic hydrogenation. This method uses molecular hydrogen (H₂) and a metal catalyst, offering high yields and producing only water as a byproduct, which aligns with the principles of green chemistry.[5]
The Synthetic Value of the Resulting Amine
The product, Dimethyl 2-aminoisophthalate, possesses an aniline amine and an adjacent methyl ester. This specific arrangement is primed for intramolecular cyclization reactions to form six- or seven-membered heterocyclic rings. By reacting the amine with appropriate reagents, chemists can construct scaffolds such as:
-
Quinazolinones: Important in oncology and central nervous system (CNS) drug candidates.
-
Benzodiazepines: A class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.
-
Other Fused Heterocycles: Serving as core structures for a wide range of therapeutic agents.
The following diagram illustrates this key transformation.
Caption: Key reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation
This section provides a detailed, field-proven protocol for the reduction of this compound.
Protocol Title: Synthesis of Dimethyl 2-Aminoisophthalate via Catalytic Hydrogenation.
Principle
The aromatic nitro group is reduced to a primary amine using molecular hydrogen in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The reaction is a six-electron process where the nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the final amine.[4] Careful control of reaction conditions is essential to ensure complete reduction and avoid the accumulation of potentially unstable intermediates.[4]
Reagents and Materials
| Reagent/Material | Grade | Purpose |
| This compound | Reagent ≥98% | Substrate |
| Palladium on Carbon (5-10% Pd) | Catalyst Grade | Catalyst |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Anhydrous | Solvent |
| Hydrogen (H₂) Gas | High Purity | Reducing Agent |
| Nitrogen (N₂) Gas | High Purity | Inerting Agent |
| Celite® or equivalent | Filtration Grade | Filter Aid |
Equipment
-
High-pressure autoclave or hydrogenation reactor (e.g., Parr hydrogenator) equipped with a magnetic stir drive, gas inlet, pressure gauge, and temperature control.
-
Glassware for solution preparation and work-up.
-
Buchner funnel and vacuum flask for filtration.
-
Rotary evaporator for solvent removal.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be purged with an inert gas (nitrogen) before introducing hydrogen and before opening it to the atmosphere after the reaction.[4] All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with solvent or water and disposed of according to safety guidelines.[4]
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. The reaction should be cooled, and the addition of hydrogen should be controlled to manage the reaction temperature and prevent thermal runaway.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[2]
Step-by-Step Methodology
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Procedure:
-
Reactor Setup: In a suitable high-pressure autoclave, charge this compound (1.0 eq), the chosen solvent (e.g., methanol, ~10-20 mL per gram of substrate), and 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).[4]
-
Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to completely remove all oxygen from the vessel.[4]
-
Pressurization: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring and, if necessary, heat the reactor to the target temperature (often 25-50 °C). The progress of the reaction can be monitored by observing the drop in hydrogen pressure from the gas cylinder as it is consumed.[4] The reaction is typically complete within 2-8 hours.
-
Completion and Work-up: Once hydrogen uptake ceases, maintain stirring for another 30-60 minutes to ensure full conversion. Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen 3-5 times.
-
Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the catalyst filter cake to dry. Wash the cake with a small amount of the reaction solvent to recover all the product.
-
Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is Dimethyl 2-aminoisophthalate.
-
Purification: The product is often of high purity directly after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]
Typical Reaction Parameters & Expected Results
| Parameter | Typical Range | Rationale |
| Catalyst | 5% or 10% Pd/C | High activity and selectivity for nitro group reduction.[6] |
| Catalyst Loading | 1-5 mol % (Pd) | Balances reaction rate with cost and ease of filtration. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Good substrate solubility and inert under reaction conditions. |
| H₂ Pressure | 50-200 psi | Sufficient for most lab-scale reductions; higher pressure increases rate. |
| Temperature | 25-60 °C | Reaction is exothermic; moderate temperatures are usually sufficient. |
| Typical Yield | >95% | This transformation is generally very high-yielding. |
| Purity (Crude) | >98% | The reaction is very clean with minimal side products. |
Conclusion
This compound serves as a valuable strategic intermediate in pharmaceutical synthesis, primarily through its efficient conversion to Dimethyl 2-aminoisophthalate. The catalytic hydrogenation protocol detailed herein is a robust, scalable, and high-yielding method for achieving this key transformation. The resulting ortho-amino diester product is a versatile building block for constructing diverse and medicinally relevant heterocyclic scaffolds. Adherence to strict safety protocols, particularly concerning the handling of hydrogen and pyrophoric catalysts, is paramount for the successful and safe execution of this procedure.
References
-
General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Jagrut, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved January 7, 2026, from [Link]
-
Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). ACS Omega. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
- CN103012319A - Repaglinide intermediate synthesis process improvement. (n.d.). Google Patents.
-
An Improved Process for Repaglinide via an Efficient and One Pot Process. (n.d.). CHIMIA. Retrieved January 7, 2026, from [Link]
-
SAFETY DATA SHEET - Dimethyl 5-nitroisophthalate. (2025). Thermo Fisher Scientific. Retrieved January 7, 2026, from [Link]
Sources
Application Notes and Protocols for Polymer Synthesis Using Dimethyl 2-Nitroisophthalate
Introduction: The Strategic Utility of Dimethyl 2-Nitroisophthalate in Advanced Polymer Design
This compound is a versatile monomer that serves as a valuable building block for the synthesis of functional aromatic polyesters and polyamides. The presence of the nitro group, a potent electron-withdrawing moiety, not only influences the polymerization process but also provides a reactive handle for post-polymerization modification. This unique feature allows for the creation of polymers with tailored properties, suitable for a wide range of applications, from high-performance materials to advanced biomaterials and drug delivery systems.
The strategic importance of this compound lies in the latent functionality of the nitro group. While the direct incorporation of amino groups into polyesters can be challenging due to their high nucleophilicity, which can interfere with the polymerization process, the nitro group can be readily and quantitatively reduced to a primary amine post-polymerization.[1] This two-step approach—polymerization followed by reduction—unlocks a pathway to amino-functionalized aromatic polyesters, a class of materials that are highly sought after for their diverse applications.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer for the synthesis of functional polymers. It details robust protocols for the synthesis of nitro-functionalized polyesters via melt polycondensation, their subsequent conversion to amino-functionalized polyesters through catalytic hydrogenation, and methods for their characterization.
Part 1: Synthesis of Nitro-Functionalized Aromatic Polyester
The synthesis of polyesters from this compound is typically achieved through a two-stage melt polycondensation reaction with a suitable diol.[3] This process involves an initial transesterification step followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.
Core Principles of the Synthesis
The synthesis of polyesters is a classic example of step-growth polymerization, specifically polycondensation.[4] In the first stage, the methyl esters of this compound undergo transesterification with a diol at elevated temperatures in the presence of a catalyst. This reaction releases methanol, which is distilled off to drive the reaction forward. In the second stage, the temperature and vacuum are increased to promote the polycondensation of the resulting oligomers, leading to the formation of a high molecular weight polyester and the removal of the excess diol.
Experimental Protocol: Melt Polycondensation
This protocol details the synthesis of a nitro-functionalized polyester from this compound and 1,6-hexanediol.
Materials:
-
This compound
-
1,6-Hexanediol
-
Titanium(IV) isopropoxide (TIPT) or Antimony(III) oxide (catalyst)
-
High-purity nitrogen or argon gas
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen/argon inlet
-
High-vacuum pump
-
Heating mantle with a temperature controller
Procedure:
-
Monomer and Catalyst Charging:
-
Place equimolar amounts of this compound and 1,6-hexanediol in the three-neck flask. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diester) is often used to compensate for potential sublimation losses.
-
Add the catalyst (e.g., 0.05-0.1 mol% relative to the this compound).
-
-
Inert Atmosphere:
-
Assemble the reaction apparatus and purge the system with a slow stream of inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas during the initial stage of the reaction.
-
-
Transesterification:
-
Heat the reaction mixture to 180-200°C with continuous stirring.
-
Methanol will be generated as a byproduct and will begin to distill. Collect the methanol in the receiving flask.
-
Continue this stage for 2-4 hours, or until approximately 90-95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a high vacuum (below 1 mbar) to the system. This will facilitate the removal of excess 1,6-hexanediol and drive the polymerization to completion.
-
The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Continue the reaction under high vacuum for an additional 3-6 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Once the polymerization is complete, cool the reaction mixture to room temperature under an inert atmosphere.
-
The resulting solid polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum at 60-80°C until a constant weight is achieved.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Monomer Ratio (Diol:Diester) | 1.1 : 1 | [3] |
| Catalyst Concentration | 0.05 - 0.1 mol% | [5] |
| Transesterification Temperature | 180 - 200 °C | [3] |
| Polycondensation Temperature | 220 - 240 °C | [3] |
| Polycondensation Pressure | < 1 mbar | [3] |
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of nitro-functionalized polyester.
Part 2: Post-Polymerization Modification: Reduction of the Nitro Group
The conversion of the nitro-functionalized polyester to its amino-functionalized counterpart is a critical step that imparts new properties and functionalities to the material. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7]
Causality Behind the Choice of Reduction Method
Several methods are available for the reduction of nitro groups, including the use of metals in acidic media (e.g., Sn, Fe, Zn with HCl) and catalytic hydrogenation.[7][8] For polymer-bound nitro groups, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its mild reaction conditions, high efficiency, and the ease of removal of the catalyst by filtration. This method minimizes the risk of polymer degradation that can occur under harsh acidic conditions.[6]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro-functionalized polyester to an amino-functionalized polyester.
Materials:
-
Nitro-functionalized polyester
-
Palladium on carbon (10 wt% Pd/C)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Hydrogen gas
-
Celite® or other filter aid
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) or a two-neck round-bottom flask with a balloon filled with hydrogen
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Polymer Dissolution:
-
Dissolve the nitro-functionalized polyester in a suitable anhydrous solvent (e.g., THF or DMF) in the hydrogenation reactor or flask. The concentration should be in the range of 5-10% (w/v).
-
-
Catalyst Addition:
-
Carefully add the 10% Pd/C catalyst to the polymer solution. The amount of catalyst is typically 5-10 wt% relative to the polymer.
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar). If using a balloon, ensure a continuous supply of hydrogen at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by taking small aliquots and analyzing them by FTIR spectroscopy for the disappearance of the nitro group stretching bands (typically around 1530 and 1350 cm⁻¹).
-
The reaction is typically complete within 24-48 hours.
-
-
Catalyst Removal and Polymer Isolation:
-
Carefully vent the hydrogen from the reactor.
-
Dilute the reaction mixture with additional solvent if necessary to reduce viscosity.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the polymer.
-
Precipitate the amino-functionalized polyester by pouring the filtrate into a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration and dry it under vacuum at 60-80°C until a constant weight is achieved.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [6] |
| Catalyst Loading | 5 - 10 wt% | [7] |
| Hydrogen Pressure | 3 - 5 bar | [7] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 24 - 48 hours | - |
Diagram of the Reduction Workflow:
Caption: Workflow for the reduction of nitro-functionalized polyester.
Part 3: Characterization of the Functionalized Polyesters
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.
Techniques for Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group in the nitro-polyester and the conversion of the nitro group to an amino group in the amino-polyester. Key signals to monitor are the disappearance of the N-O stretching vibrations (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretching vibrations (around 3300-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymers and confirm the incorporation of the monomers.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, providing insights into their thermal properties and morphology.
Part 4: Applications and Future Perspectives
The ability to introduce amino functionalities into aromatic polyesters opens up a vast array of potential applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery: The primary amine groups can be used to conjugate drugs, targeting ligands, or imaging agents. The positive charge of the protonated amines at physiological pH can facilitate the complexation and delivery of nucleic acids (gene delivery).[2]
-
Biomaterials and Tissue Engineering: The amino groups can serve as sites for grafting bioactive molecules, such as peptides or growth factors, to promote cell adhesion and tissue regeneration.[9]
-
High-Performance Materials: The introduction of amino groups can enhance the thermal stability and mechanical properties of the polyesters, making them suitable for applications requiring high performance. Aromatic polyamides, for instance, are known for their exceptional strength and thermal resistance.[10]
The synthetic platform described in this application note provides a robust and versatile approach to designing advanced functional polymers. The ability to precisely control the introduction of amino groups through the post-polymerization modification of a nitro-functionalized precursor offers a powerful tool for the development of next-generation materials for a variety of scientific and industrial applications.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epub.jku.at [epub.jku.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: A Validated Protocol for the Saponification of Dimethyl 2-Nitroisophthalate
Introduction: The Synthetic Importance of 2-Nitroisophthalic Acid
The hydrolysis of dimethyl 2-nitroisophthalate is a fundamental organic transformation that yields 2-nitroisophthalic acid, a valuable intermediate in medicinal chemistry and materials science. The strategic placement of the nitro and carboxylic acid functionalities makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.
This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of this compound. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, the rationale behind key procedural choices, and critical troubleshooting insights to ensure reproducible, high-yield synthesis. This document is intended for researchers and process chemists who require a robust and well-validated method for this important saponification reaction.
Reaction Principle: The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of this compound to 2-nitroisophthalic acid is achieved through a base-catalyzed hydrolysis, commonly known as saponification.[1] This reaction is, in essence, a nucleophilic acyl substitution.[2] The process is practically irreversible, which is a significant advantage over acid-catalyzed hydrolysis that often exists in equilibrium.[3]
The mechanism proceeds through the following key stages:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[1]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of a methoxide ion (CH₃O⁻) as the leaving group.
-
Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a sodium carboxylate salt and methanol. This step is thermodynamically very favorable and drives the reaction to completion, rendering it irreversible.[1][3]
-
Second Hydrolysis: The process is repeated on the second ester group to form the disodium salt.
-
Acidification (Work-up): After the saponification is complete, a strong acid (e.g., HCl) is added to protonate the disodium 2-nitroisophthalate, precipitating the final 2-nitroisophthalic acid product out of the aqueous solution.[1]
Caption: Mechanism of base-mediated ester saponification.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient execution of the hydrolysis reaction on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | CAS No. | Supplier Example | Notes |
| This compound | ≥98% | 57052-99-0 | Sigma-Aldrich, TCI | Starting material.[4] |
| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | 1310-73-2 | Fisher Scientific | Strong base for saponification. |
| Methanol (MeOH) | ACS Grade | 67-56-1 | VWR | Co-solvent for solubility. |
| Deionized Water (H₂O) | Type II or better | 7732-18-5 | N/A | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37%, Reagent Grade | 7647-01-0 | Sigma-Aldrich | For acidification work-up. |
| Round-bottom flask (250 mL) | N/A | N/A | N/A | Reaction vessel. |
| Reflux Condenser | N/A | N/A | N/A | To prevent solvent loss. |
| Magnetic Stirrer & Stir Bar | N/A | N/A | N/A | For homogenous mixing. |
| Heating Mantle | N/A | N/A | N/A | For controlled heating. |
| Büchner Funnel & Filter Flask | N/A | N/A | N/A | For product isolation. |
| pH paper or pH meter | N/A | N/A | N/A | To monitor acidification. |
Safety Precautions & Hazard Management
All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[5]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
PPE Requirement: Chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a flame-resistant lab coat are mandatory.
Step-by-Step Hydrolysis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 8.0 g (approx. 0.2 mol) of sodium hydroxide pellets in 80 mL of deionized water. Stir until the solid is fully dissolved. Note: This is an exothermic process; the solution will become hot. Allow the solution to cool to room temperature.
-
Reaction Setup: To the cooled sodium hydroxide solution, add 40 mL of methanol. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Initiation of Reaction: Add 10.0 g (0.042 mol) of this compound to the flask.
-
Heating to Reflux: Begin stirring the mixture and heat it to a gentle reflux (approx. 85-95°C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction is typically complete when the solid starting material has fully dissolved, and the solution appears homogeneous. For rigorous monitoring, the reaction can be tracked by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Cooling and Preparation for Work-up: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Acidification and Precipitation: Carefully and slowly, add concentrated hydrochloric acid to the stirred reaction mixture. The 2-nitroisophthalic acid will begin to precipitate as a pale yellow or off-white solid. Continue adding acid until the solution is strongly acidic (pH 1-2), which can be confirmed with pH paper.
-
Complete Precipitation: Cool the acidified mixture in an ice bath for 30 minutes to ensure maximum precipitation of the product.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts (NaCl).
-
Drying: Dry the purified 2-nitroisophthalic acid product in a vacuum oven at 60-70°C overnight or in a desiccator until a constant weight is achieved.
Visualization of the Experimental Workflow
Caption: High-level experimental workflow for saponification.
Field-Proven Insights & Troubleshooting
-
Rationale for Saponification: Base-catalyzed hydrolysis is the preferred industrial and laboratory method for this conversion because the final deprotonation step effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion and ensuring a high yield.[2][3] Acid-catalyzed methods are reversible and may require more stringent conditions or removal of the alcohol byproduct to achieve similar efficiency.[2][3]
-
Solvent System: A water-methanol mixture is employed to ensure adequate solubility for both the polar inorganic base (NaOH) and the organic ester substrate. This creates a single phase at reflux temperature, maximizing the interaction between reactants and accelerating the reaction rate.
-
Incomplete Reaction: If the starting material is still present after 3 hours, it may be due to insufficient base or inadequate heating. Ensure a true reflux is maintained. An additional 0.5-1.0 equivalent of NaOH can be added, and the reflux can be continued for another hour.
-
Product Isolation Issues: If the product appears gummy or oily during acidification, it may indicate the presence of unreacted mono-ester. Ensure the saponification was complete before work-up. Slow addition of acid with vigorous stirring into a cooled solution promotes the formation of a crystalline solid.
-
Purity Concerns: The primary inorganic impurity is NaCl from the neutralization of NaOH with HCl. Thorough washing of the filter cake with cold water is critical to remove this salt, which can impact the accuracy of yield calculations and the suitability of the product for subsequent steps. The final product, 2-nitroisophthalic acid, is a white to light yellow solid.[6][7][8][9]
Conclusion
This application note details a robust and reliable protocol for the base-catalyzed hydrolysis of this compound. By adhering to the procedural steps and safety guidelines outlined, researchers can consistently produce high yields of pure 2-nitroisophthalic acid. The provided mechanistic details and troubleshooting tips offer a deeper understanding of the process, empowering scientists to adapt and optimize the reaction for their specific research and development needs.
References
-
J&K Scientific LLC. (2025). Ester Hydrolysis. Retrieved from [Link]
- Organic Syntheses. (n.d.). m-Nitrobenzoic Acid. Coll. Vol. 1, p.391 (1941); Vol. 2, p.79 (1922).
-
StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Nitroisophthalic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Dimethyl 5-nitroisophthalate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. Retrieved from [Link]
- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
- Google Patents. (n.d.). DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. This compound | C10H9NO6 | CID 12217542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: The Synthesis of Radiopaque Media Precursors from Dimethyl 5-Nitroisophthalate
Introduction
Non-ionic, iodinated radiopaque contrast media are indispensable tools in modern medical imaging, particularly for X-ray computed tomography (CT).[1] Their chemical structure is meticulously designed to maximize X-ray attenuation while ensuring high water solubility and low osmolality, which translates to improved patient safety and tolerance.[1] At the heart of several commercially successful contrast agents, such as Iohexol and Iopamidol, lies a tri-iodinated benzene ring scaffold. The synthesis of this core structure often begins with a versatile and commercially available starting material: Dimethyl 5-nitroisophthalate.[2][3][4][5][6][7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of Dimethyl 5-nitroisophthalate as a precursor in the synthesis of key intermediates for radiopaque contrast media. While the user topic specified Dimethyl 2-nitroisophthalate, the established and widely documented industrial synthesis pathways for agents like Iohexol and Iopamidol utilize the Dimethyl 5-nitroisophthalate isomer (CAS No. 13290-96-5).[2][9][10] This guide will therefore focus on the scientifically and commercially relevant 5-nitro isomer.
The overall synthetic strategy involves a multi-step process, beginning with the amidation of the ester groups, followed by the reduction of the nitro moiety to an amine, and culminating in the critical tri-iodination of the aromatic ring. Each step is designed to progressively build the complex architecture of the final contrast agent.
Chemical Profile: Dimethyl 5-Nitroisophthalate
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | References |
| Chemical Name | Dimethyl 5-nitrobenzene-1,3-dicarboxylate | [9] |
| Synonyms | Dimethyl 5-nitroisophthalate, 5-NIPA-DME | [10] |
| CAS Number | 13290-96-5 | [9][11] |
| Molecular Formula | C₁₀H₉NO₆ | [9][11] |
| Molecular Weight | 239.18 g/mol | [9][11] |
| Appearance | White to light yellow crystalline powder | [10][12] |
| Melting Point | 123-125 °C | [11] |
| Solubility | Soluble in toluene, methanol | [4][10] |
Core Synthetic Pathway Overview
The conversion of Dimethyl 5-Nitroisophthalate into a tri-iodinated backbone for contrast media follows a logical and efficient chemical sequence. The process transforms a simple aromatic diester into a complex, highly functionalized molecule ready for final elaboration into a specific contrast agent.
Caption: High-level workflow for synthesizing a key tri-iodinated intermediate.
Part I: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
Principle of the Reaction: This initial step is a nucleophilic acyl substitution. The two ester groups of Dimethyl 5-nitroisophthalate are converted into amide groups by reaction with an appropriate amino alcohol, such as 3-amino-1,2-propanediol or 2,3-dihydroxypropylamine.[2][4] The reaction is typically catalyzed by a strong base like sodium methoxide, which deprotonates the alcohol on the catalyst, although in this case, its primary role is to facilitate the reaction, which proceeds readily due to the nucleophilicity of the amine. The resulting amide intermediate incorporates the hydrophilic side chains crucial for the final product's solubility.
Protocol 1: Amidation Reaction
Materials:
-
Dimethyl 5-nitroisophthalate (1.0 eq)
-
3-amino-1,2-propanediol (or other suitable amino alcohol) (≥2.2 eq)
-
Sodium methoxide (catalytic to stoichiometric amounts, e.g., 0.2 eq)
-
Methanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Water (for precipitation)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Charge the reaction flask with Dimethyl 5-nitroisophthalate and methanol. Stir until a uniform slurry or solution is formed.
-
Under a nitrogen atmosphere, add the 3-amino-1,2-propanediol to the mixture.
-
Add the sodium methoxide portion-wise. An exotherm may be observed.
-
Heat the reaction mixture to a controlled temperature, typically between 40-60°C.[2][4]
-
Maintain the reaction at this temperature for 20-40 hours, monitoring its progress by a suitable method (e.g., HPLC or TLC) until the starting material is consumed (typically <0.1%).[4]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 6-7 with hydrochloric acid.[4]
-
Add water to the reaction mixture to precipitate the product.
-
Stir the resulting slurry, then collect the solid product by vacuum filtration.
-
Wash the filter cake with water and dry under vacuum to yield the desired N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
| Parameter | Typical Value | Rationale |
| Molar Ratio (Amine:Ester) | 2.2 : 1 | A slight excess of the amine ensures complete conversion of both ester groups. |
| Temperature | 40-60 °C | Provides sufficient energy to overcome the activation barrier without causing significant side reactions. |
| Reaction Time | 20-40 hours | Required for the reaction to proceed to completion, as monitored by chromatography. |
| Expected Yield | >90% | This reaction is generally high-yielding under optimized conditions. |
Part II: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Principle of the Reaction: The conversion of the aromatic nitro group to a primary amine is a critical step. The resulting amino group is a powerful activating group for the subsequent electrophilic aromatic substitution (iodination) reaction. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean conversion. A palladium-on-carbon (Pd/C) catalyst is commonly used to facilitate the reaction with hydrogen gas.[2]
Protocol 2: Catalytic Hydrogenation
Materials:
-
N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide (from Part I)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Methanol or a similar suitable solvent
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Inert gas source (Nitrogen or Argon)
-
Filtration setup with Celite or a similar filter aid
Procedure:
-
Safety First: This procedure involves a flammable gas (hydrogen) and a potentially pyrophoric catalyst (Pd/C). All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and by personnel trained in hydrogenation techniques.
-
Carefully charge the hydrogenation reactor with the nitro-intermediate from Part I and the solvent (methanol).
-
Under a gentle stream of nitrogen, add the Pd/C catalyst. Caution: Dry Pd/C can be pyrophoric and should be handled with care, often as a water-wet paste.
-
Seal the reactor and purge the system several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature (e.g., 70°C).[2]
-
Stir the reaction mixture vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen to ensure a safe, inert atmosphere.
-
Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Wash the filter cake with additional solvent.
-
The resulting filtrate contains the desired amino-intermediate. The solvent can be removed under reduced pressure to yield the product, which can be used directly in the next step.
Part III: Synthesis of the Tri-Iodinated Core Structure
Principle of the Reaction: This is the defining step for creating a radiopaque agent. The 5-amino group, being a strong ortho-, para-director, activates the aromatic ring for electrophilic substitution at the 2, 4, and 6 positions. The iodinating agent is typically molecular iodine (I₂), which is activated by an oxidizing agent such as iodic acid (HIO₃) in an acidic aqueous medium.[13][14][15][16] This in-situ generation of a potent electrophilic iodine species ensures complete and efficient tri-iodination, yielding the core structure of the contrast agent.[15][16]
Protocol 3: Tri-iodination
Materials:
-
5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (from Part II)
-
Iodine (I₂) (e.g., 1.2 eq per position, total 3.6 eq)
-
Iodic acid (HIO₃) (e.g., 0.6 eq per position, total 1.8 eq)
-
Sulfuric acid (96%)
-
Deionized water
-
Sodium bisulfite (for quenching)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
Procedure:
-
Dissolve or suspend the amino-intermediate from Part II in deionized water in the reactor.
-
Adjust the pH to approximately 1 with 96% sulfuric acid.[13]
-
Add solid iodine to the acidic mixture.
-
Heat the mixture to the reaction temperature, typically around 70-75°C.[13]
-
Prepare an aqueous solution of iodic acid and add it slowly to the reaction mixture over several hours using the addition funnel.[13]
-
Maintain the reaction at temperature for an additional 1-2 hours after the addition is complete to ensure full conversion.[13]
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Quench any unreacted iodine by adding a small amount of aqueous sodium bisulfite solution until the dark color dissipates.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove residual acids and salts.
-
Dry the product under vacuum. The resulting compound is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key precursor for agents like Iohexol.
-
Validation: The purity of the product should be confirmed by HPLC (>99%), and its structure verified by NMR and Mass Spectrometry.[13]
Detailed Synthesis Workflow Diagram
Caption: Step-by-step workflow with key reagents and intermediates.
Safety Precautions
All experimental work should be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
| Reagent | Key Hazards | Handling Recommendations |
| Dimethyl 5-Nitroisophthalate | Irritant to eyes, skin, and respiratory tract.[17][18] | Avoid dust formation. Use with adequate ventilation.[17][18] |
| Sodium Methoxide | Corrosive, flammable solid. Reacts violently with water. | Handle under an inert atmosphere. Store in a dry place. |
| Palladium on Carbon (Pd/C) | May be pyrophoric, especially when dry. | Handle as a wet paste when possible. Prevent contact with air when dry. |
| Hydrogen Gas (H₂) | Extremely flammable. Forms explosive mixtures with air. | Use in a dedicated hydrogenation area with proper grounding and ventilation. |
| Iodine / Iodic Acid | Corrosive, toxic, strong oxidizers. | Avoid inhalation of vapors. Prevent contact with skin and eyes. |
| Sulfuric Acid | Severely corrosive. Causes extreme burns. | Add slowly to water, never the other way around. Handle with extreme care. |
Consult the latest Safety Data Sheets (SDS) for all chemicals before use.[12][17][18][19][20]
Conclusion
Dimethyl 5-nitroisophthalate is a cornerstone starting material for the synthesis of non-ionic X-ray contrast media. The synthetic pathway, involving sequential amidation, nitro-group reduction, and aromatic tri-iodination, is a robust and scalable process. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers can efficiently produce the complex, poly-iodinated intermediates that form the backbone of these vital diagnostic agents. The protocols and principles outlined in this guide provide a solid foundation for the development and synthesis of next-generation radiopaque media.
References
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This compound | C10H9NO6 | CID 12217542. PubChem, NIH. [Link]
-
Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. PMC, NIH. [Link]
- CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof.
- Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
-
Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst. Patent US-5663432-A, PubChem. [Link]
-
Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. [Link]
-
dimethyl 5-nitroisophthalate 98+%. Chongqing Kemai Material Technology Co., Ltd. [Link]
-
A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates. escholarship.org. [Link]
-
Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. Cole-Parmer. [Link]
-
A practical large-scale synthesis of iohexol. International Journal of Chemical Science. [Link]
-
Synthetic method of iohexol impurity F and application thereof in synthesis of iohexol impurity G, impurity H and impurity M. Patsnap Eureka. [Link]
-
A commercial scale synthesis of ultra-pure Iopamidol. International Journal of Current Research. [Link]
-
PROCESS FOR THE PREPARATION OF IOPAMIDOL. European Patent Office - EP 3066071 B1. [Link]
-
Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316. PubChem, NIH. [Link]
- EP2243767A1 - Process for the iodination of aromatic compounds.
-
SAFETY DATA SHEET - Dimethyl 5-nitroisophthalate. Thermo Fisher Scientific. [Link]
- CN113816868B - Synthesis method of iohexol.
-
PROCESS FOR THE PREPARATION OF IOPAMIDOL. Patent 3066071, EPO. [Link]
- EP1154986A1 - Process for the preparation of iopamidol.
- WO2022002953A1 - Process for the preparation of iopamidol.
-
Dimethyl 5-nitroisophthalate | CAS#:13290-96-5. Chemsrc. [Link]
- EP0968173B1 - Process for the preparation of iodinated contrast agents and intermediates therefor.
-
Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. PMC, NIH. [Link]
- WO1998034905A1 - Process for the preparation of iodinated contrast agents and intermediates therefor.
- US9403757B2 - Preparation of intermediates of X-ray contrast agents.
- US9238615B2 - Process for the iodination of aromatic compounds.
-
Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. MDPI. [Link]
-
Process for the iodination of aromatic compounds. Justia Patents. [Link]
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dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India. Kaival Impex. [Link]
-
5-Nitroisophthalic acid | C8H5NO6 | CID 12069. PubChem, NIH. [Link]
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Synthetic Pathways to Dimethyl 2-Nitroisophthalate and Its Derivatives: An Application Note for Researchers
Introduction: The Significance of Substituted Isophthalates in Medicinal Chemistry and Materials Science
Dimethyl 2-nitroisophthalate and its derivatives are valuable building blocks in the synthesis of a wide array of functional molecules. The strategic placement of the nitro and ester functionalities on the aromatic ring allows for a diverse range of chemical transformations, making these compounds key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, the corresponding amino derivatives, obtained through the reduction of the nitro group, are precursors to various heterocyclic compounds and can be utilized in the synthesis of targeted therapeutic agents. The isophthalate backbone itself is a component of specialty polymers and metal-organic frameworks (MOFs). This application note provides a comprehensive guide to the synthesis of this compound, its reduction to dimethyl 2-aminoisophthalate, and subsequent derivatization, offering detailed protocols and insights for researchers in organic synthesis and drug discovery.
Core Synthetic Strategy: A Multi-Step Approach to this compound
Direct nitration of dimethyl isophthalate is often challenging for the selective synthesis of the 2-nitro isomer, as it tends to yield a mixture of isomers with the 5-nitro derivative being a major product. A more controlled and reliable pathway involves a two-step synthesis starting from m-xylene, followed by esterification. This method provides a clearer route to the desired 2-nitroisophthalic acid precursor.
Caption: Overall synthetic workflow.
Part 1: Synthesis of this compound
Protocol 1.1: Nitration of m-Xylene to 2-Nitro-m-xylene
The selective nitration of m-xylene to favor the 2-nitro isomer requires carefully controlled conditions. While the 4-nitro isomer is often the major product, specific mixed acid compositions and temperatures can enhance the yield of the desired 2-nitro-m-xylene.[1]
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully prepare the mixed acid by adding 25 wt% nitric acid to 59 wt% sulfuric acid, maintaining the temperature below 10 °C with an ice bath. The remaining 16 wt% is water.
-
Reaction Setup: Charge the flask with m-xylene.
-
Nitration: Slowly add the prepared mixed acid to the stirred m-xylene. The reaction is exothermic, and the temperature should be maintained between 35-50 °C using a water bath for cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate 2-nitro-m-xylene.
| Parameter | Value |
| m-Xylene | 1.0 mol |
| Mixed Acid | See composition above |
| Temperature | 35-50 °C |
| Reaction Time | 2-4 hours (monitor by TLC/GC) |
| Expected Yield | Variable, depends on precise conditions |
Protocol 1.2: Oxidation of 2-Nitro-m-xylene to 2-Nitroisophthalic Acid
The oxidation of the two methyl groups of 2-nitro-m-xylene to carboxylic acids can be achieved using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitro-m-xylene and water.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue heating until the purple color persists, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-nitroisophthalic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude acid can be recrystallized from water to obtain a purified product.
| Parameter | Value |
| 2-Nitro-m-xylene | 1.0 mol |
| Potassium Permanganate | ~4.0 mol (add in portions) |
| Solvent | Water |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Expected Yield | Moderate to good |
Protocol 1.3: Esterification of 2-Nitroisophthalic Acid
The final step in the synthesis of this compound is the Fischer esterification of 2-nitroisophthalic acid using methanol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-nitroisophthalic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Esterification: Heat the mixture to reflux and maintain the temperature for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
| Parameter | Value |
| 2-Nitroisophthalic Acid | 1.0 mol |
| Methanol | 10-20 equivalents |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Expected Yield | High |
Part 2: Synthesis of Dimethyl 2-Aminoisophthalate
The reduction of the nitro group in this compound to an amine is a key transformation that opens up a wide range of possibilities for further derivatization. Catalytic hydrogenation is a clean and efficient method for this purpose.
Caption: Reduction of the nitro group.
Protocol 2.1: Catalytic Hydrogenation of this compound
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the vessel in a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (typically at 1-3 atm pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield dimethyl 2-aminoisophthalate. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
| Parameter | Value |
| This compound | 1.0 mol |
| Catalyst | 10% Pd/C (5-10 mol%) |
| Solvent | Methanol or Ethyl Acetate |
| Hydrogen Pressure | 1-3 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Expected Yield | High |
Part 3: Derivatization of Dimethyl 2-Aminoisophthalate
The primary amino group of dimethyl 2-aminoisophthalate is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Protocol 3.1: Acylation of Dimethyl 2-Aminoisophthalate
Acylation of the amino group can be achieved using acid chlorides or anhydrides in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve dimethyl 2-aminoisophthalate in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine.
-
Acylation: Cool the solution in an ice bath and slowly add the desired acid chloride or anhydride.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be purified by column chromatography or recrystallization.
Protocol 3.2: Sulfonylation of Dimethyl 2-Aminoisophthalate
The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride.
Experimental Protocol:
-
Reaction Setup: Dissolve dimethyl 2-aminoisophthalate in pyridine or a mixture of dichloromethane and a tertiary amine base.
-
Sulfonylation: Cool the solution and add the desired sulfonyl chloride.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with dilute copper sulfate solution (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 3.3: Diazotization and Further Functionalization
The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction) to introduce functionalities such as halogens, cyano, or hydroxyl groups.
Experimental Protocol (General for Diazotization):
-
Diazotization: Dissolve dimethyl 2-aminoisophthalate in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Displacement Reaction: Add the diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) or to a heated aqueous solution for hydroxylation.
-
Work-up and Purification: The work-up and purification procedures will vary depending on the specific product and should be adapted from standard literature methods for Sandmeyer reactions.
Conclusion
The synthetic routes outlined in this application note provide a robust framework for the preparation of this compound and its valuable derivatives. By starting from readily available m-xylene, researchers can access the key 2-nitroisophthalate intermediate through a controlled, multi-step process. The subsequent reduction and derivatization of the amino functionality offer a gateway to a wide range of novel compounds with potential applications in medicinal chemistry and materials science. The detailed protocols provided herein are intended to serve as a practical guide for scientists engaged in the synthesis and exploration of this important class of molecules.
References
-
Sciencemadness Discussion Board. (2007). Large Scale Production of 2,6-dimethylnitrobenzene. [Online] Available at: [Link][1]
- Google Patents. (2003). Process for the nitration of xylene isomers using zeolite beta catalyst. US20030166980A1.
- Google Patents. (2020). Synthetic method of 2, 6-dimethyl nitrobenzene. CN109665963B.
-
PubChem. Dimethyl 2-aminoisophthalate. [Online] Available at: [Link]
- Google Patents. (1998). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. EP0879815B1.
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl 2-Nitroisophthalate to Dimethyl 2-Aminoisophthalate
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to aromatic amines which are pivotal intermediates in the production of pharmaceuticals, dyes, and advanced materials.[1][2] This document provides a detailed guide for the catalytic hydrogenation of Dimethyl 2-Nitroisophthalate to the corresponding Dimethyl 2-Aminoisophthalate. This transformation is of significant interest to researchers and professionals in drug development and chemical synthesis.
We will explore the mechanistic underpinnings of this reaction, compare the efficacy of common heterogeneous catalysts, and provide detailed, step-by-step protocols for conducting this hydrogenation safely and efficiently in a laboratory setting. The causality behind experimental choices will be thoroughly explained to empower the user with a deep understanding of the process.
Reaction Overview and Mechanistic Considerations
The catalytic hydrogenation of a nitroaromatic compound to an aniline derivative is a multi-step process that occurs on the surface of a heterogeneous catalyst.[1] While the exact mechanism can be complex and dependent on the catalyst and conditions, it generally proceeds through a series of intermediates.
The process begins with the adsorption of the nitroaromatic compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before the final amine product is formed and desorbed from the catalyst surface.[1]
Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.
Catalyst Selection: A Comparative Analysis
The choice of catalyst is paramount for a successful hydrogenation, influencing reaction rate, selectivity, and overall yield. For the reduction of aromatic nitro groups, Palladium on Carbon (Pd/C) and Raney® Nickel are the most commonly employed catalysts.[1][3][4]
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| 10% Palladium on Carbon (Pd/C) | - High activity at low pressures and temperatures- Good functional group tolerance- Can be recycled[4] | - Higher cost compared to Raney Ni- Pyrophoric, especially after use[5] | - 1-4 atm H₂- Room temperature to 50°C- Methanol, Ethanol, Ethyl Acetate |
| Raney® Nickel | - Lower cost- Highly active for a wide range of reductions[1][3]- Can be used at higher pressures and temperatures | - Pyrophoric and must be handled wet[3]- May be less selective than Pd/C- Requires careful handling and disposal | - 1-50 atm H₂- 25-100°C- Alcohols (Methanol, Ethanol) |
For the hydrogenation of this compound, 10% Pd/C is recommended as the primary choice due to its high activity under mild conditions, which often leads to cleaner reactions with fewer byproducts. Raney® Nickel presents a cost-effective alternative, particularly for larger-scale syntheses, but may require more optimization of reaction conditions.
Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas.[5] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. A blast shield is recommended when working with reactions under pressure.
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C) at Atmospheric Pressure
This protocol is suitable for small-scale synthesis (up to 5 grams) and utilizes a hydrogen-filled balloon.
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Methanol (ACS grade or higher)
-
Celite® 545
-
Three-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Gas inlet adapter with stopcock
-
Rubber septum
-
Hydrogen balloon (double-layered for safety)
-
Vacuum/Nitrogen manifold
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar in a clean, dry three-neck round-bottom flask. Equip the central neck with a gas inlet adapter connected to a vacuum/nitrogen manifold, and the side necks with rubber septa.
-
Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add this compound (1.0 eq) to the flask, followed by methanol (10-20 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% Pd) to the reaction mixture under a positive nitrogen flow. Rationale: Adding the solid catalyst to the solvent minimizes the risk of the pyrophoric catalyst igniting the solvent vapors.
-
Hydrogen Introduction: Evacuate the flask until the solvent begins to bubble gently, then carefully introduce hydrogen gas from a balloon connected to the gas inlet. Repeat this evacuate-and-fill cycle three times to ensure the flask is filled with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen balloon into the back of the fume hood. Purge the flask with nitrogen for several minutes.
-
Filtration: Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol. Crucial Safety Note: Do not allow the filter cake to dry, as the used catalyst is highly pyrophoric.[5] Keep it wet with solvent at all times.
-
Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude Dimethyl 2-Aminoisophthalate. The product can be further purified by recrystallization or column chromatography if necessary.
-
Catalyst Disposal: Immediately transfer the wet Celite®/Pd/C mixture into a dedicated, labeled waste container filled with water to prevent ignition.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl 2-aminoisophthalate | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 2-Nitroisophthalate in the Synthesis of Metal-Organic Frameworks
Introduction: The Strategic Role of Nitro-Functionalized Linkers in MOF Design
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters coordinated to organic ligands. The ability to tune their structure and function by judiciously selecting these building blocks has positioned MOFs at the forefront of materials science, with applications in gas storage, separation, catalysis, and drug delivery. The organic linker, in particular, offers a powerful handle to imbue the final material with specific chemical properties.
The introduction of a nitro group (–NO₂) onto the organic linker, such as in 2-nitroisophthalic acid derived from dimethyl 2-nitroisophthalate, is a strategic choice for designing MOFs with enhanced functionalities. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the framework, leading to several advantageous characteristics. For instance, the polar nitro group can create strong dipole-quadrupole interactions with guest molecules like carbon dioxide, enhancing adsorption selectivity and capacity.[1] Furthermore, the increased Lewis acidity of the metal centers, induced by the electron-withdrawing linker, can boost the catalytic activity of the MOF in various organic transformations.[1]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of this compound as a precursor for a nitro-functionalized linker in the synthesis of a zirconium-based MOF, herein designated as Zr-NIP . We will detail the hydrolysis of the dimethyl ester to the active dicarboxylic acid linker, followed by a robust solvothermal synthesis protocol for the MOF.
Experimental Section: From Linker Preparation to MOF Synthesis and Characterization
The synthesis of a nitro-functionalized MOF using this compound as the starting material is a two-stage process. First, the ester groups are hydrolyzed to carboxylic acids to enable coordination with the metal centers. Subsequently, the resulting 2-nitroisophthalic acid is reacted with a zirconium salt under solvothermal conditions to form the crystalline MOF.
Part 1: Synthesis of 2-Nitroisophthalic Acid (H₂-NIP) Linker
The hydrolysis of this compound is a critical first step to generate the dicarboxylic acid linker required for MOF synthesis.
Protocol 1: Basic Hydrolysis of this compound
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of methanol.
-
Addition of Base: To the stirred solution, add 50 mL of a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Reflux: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of deionized water and cool in an ice bath. Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl) with vigorous stirring. A white precipitate of 2-nitroisophthalic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. Dry the solid in a vacuum oven at 80 °C overnight to yield pure 2-nitroisophthalic acid (H₂-NIP).
Part 2: Solvothermal Synthesis of Zr-NIP MOF
This protocol is adapted from established methods for the synthesis of zirconium-based MOFs, such as the UiO-66 and UiO-67 series.[2]
Protocol 2: Synthesis of Zr-NIP
-
Precursor Solution Preparation: In an 8-dram vial, combine 125 mg of zirconium(IV) chloride (ZrCl₄), 1.0 mL of concentrated hydrochloric acid (HCl), and 5 mL of N,N-dimethylformamide (DMF). Sonicate the mixture for 20 minutes until the ZrCl₄ is fully dissolved.
-
Linker Addition: To the clear solution, add 158 mg of the synthesized 2-nitroisophthalic acid (H₂-NIP) and an additional 10 mL of DMF. Sonicate for another 20 minutes to ensure a homogeneous mixture.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 80 °C for 12 hours.
-
Product Isolation: After cooling the vial to room temperature, a white crystalline powder of Zr-NIP will have precipitated. Collect the solid by filtration through a fine frit funnel.
-
Washing and Solvent Exchange: Wash the collected solid sequentially with 30 mL of fresh DMF twice, followed by 30 mL of ethanol twice to remove any unreacted starting materials and residual solvent.
-
Activation: To activate the MOF and remove guest molecules from the pores, heat the sample under vacuum. Initially, heat to 90 °C until a stable vacuum is achieved, then increase the temperature to 150 °C and hold for 3 hours. The activated, porous Zr-NIP is then ready for characterization and application studies.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the Zr-NIP MOF, from the linker preparation to the final activated material.
Caption: Workflow for the synthesis of Zr-NIP MOF.
Data Presentation: Expected Properties of Zr-NIP
The successful synthesis of Zr-NIP should be confirmed through a suite of characterization techniques. The expected outcomes and key quantitative data are summarized in the table below.
| Parameter | Technique | Expected Result | Significance |
| Crystallinity & Phase Purity | Powder X-ray Diffraction (PXRD) | A diffraction pattern with sharp peaks, confirming the crystalline nature of the material and the absence of amorphous phases. | Confirms the formation of a well-ordered MOF structure. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition of the framework typically occurring above 350 °C in an inert atmosphere. | Indicates the robustness of the MOF for applications that may require elevated temperatures. |
| Porosity | N₂ Adsorption-Desorption at 77 K | A Type I isotherm, characteristic of microporous materials. A BET surface area in the range of 800-1500 m²/g is anticipated. | Quantifies the accessible surface area and pore volume, which are critical for applications in gas storage and catalysis. |
| Functional Group Presence | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the carboxylate linker (around 1600-1400 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹). | Confirms the successful incorporation of the nitro-functionalized linker into the MOF structure. |
Discussion: Causality Behind Experimental Choices and The Role of the Nitro Group
The choice of a zirconium-based framework is deliberate, as Zr-MOFs are renowned for their exceptional thermal and chemical stability, a consequence of the strong Zr-O bonds within the inorganic secondary building units (SBUs).[3] The use of HCl as a modulator during the synthesis is crucial for controlling the crystallization kinetics, leading to higher quality, more crystalline materials with larger surface areas.[2]
The presence of the nitro group on the isophthalate linker is expected to significantly enhance the performance of Zr-NIP in specific applications. For CO₂ capture, the strong dipole moment of the nitro group provides favorable interaction sites for the quadrupolar CO₂ molecules, leading to a higher heat of adsorption and improved selectivity over less polar gases like N₂ and CH₄.[1] In the realm of catalysis, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the Zr(IV) centers in the SBUs. This enhanced acidity can accelerate a variety of chemical reactions, such as Friedel-Crafts alkylations or condensation reactions.[1]
Furthermore, the nitro group itself can serve as a reactive handle for post-synthetic modification (PSM). For example, the nitro group can be reduced to an amino group, which can then be further functionalized, opening up a vast chemical space for tailoring the MOF's properties for applications in drug delivery or as chemical sensors.[1]
Conclusion and Future Outlook
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel nitro-functionalized zirconium-based MOF, Zr-NIP, using this compound as a readily available precursor. The strategic incorporation of the nitro group is anticipated to yield a material with enhanced properties for gas separation and catalysis. The detailed step-by-step methodologies and the rationale behind the experimental choices are intended to empower researchers in the fields of materials science and drug development to explore the potential of this and other functionalized MOFs. Future work could involve the systematic investigation of the catalytic activity of Zr-NIP in various organic transformations, as well as its performance in the selective capture of acidic gases. Post-synthetic modification of the nitro group to create a library of functionalized materials from a single parent MOF also represents a promising avenue for future research.
References
-
Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A facile synthesis of UiO-66, UiO-67 and their derivatives - The Royal Society of Chemistry. (2013). Retrieved from [Link]
-
Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology. (2024, August 19). Retrieved from [Link]
-
Linker-Functionalized Zr-Based UiO-66 Metal-Organic Frameworks: Tuning Acidity for Enhanced Catalytic Dimerization of Cyclohexanone | Request PDF - ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethyl 5-Nitroisophthalate
Welcome to the technical support center dedicated to the synthesis of Dimethyl 5-nitroisophthalate (CAS: 13290-96-5). This guide is structured for researchers, chemists, and process development professionals to navigate the common challenges in synthesizing this critical pharmaceutical intermediate, which is notably used in the production of iodinated X-ray contrast media.[1][2]
A crucial point of clarification is the nomenclature. While the term "Dimethyl 2-nitroisophthalate" is sometimes used, the electrophilic nitration of isophthalic acid or its esters overwhelmingly directs the nitro group to the 5-position due to the meta-directing nature of the two carboxyl groups. Therefore, this guide will focus on the synthesis of Dimethyl 5-nitroisophthalate , the thermodynamically favored and commercially significant isomer.
Section 1: Strategic Synthesis Pathway Selection
Q1: What are the primary synthetic routes to Dimethyl 5-nitroisophthalate, and which is recommended for the highest yield and purity?
There are two prevalent strategies for this synthesis. The choice between them is the single most important factor determining the final purity and yield of your product.
-
Route A (One-Step): Direct Nitration of Dimethyl Isophthalate. In this method, dimethyl isophthalate is directly nitrated using a mixture of nitric and sulfuric acid.
-
Route B (Two-Step): Nitration of Isophthalic Acid followed by Esterification. This approach first involves the nitration of the less expensive starting material, isophthalic acid, to form 5-nitroisophthalic acid. This intermediate is then esterified using methanol to yield the final product.
Senior Application Scientist's Recommendation:
For applications requiring high purity (>99.5%), particularly in pharmaceutical development, Route B is unequivocally the superior and recommended pathway.
Causality & Expertise: The direct nitration of dimethyl isophthalate (Route A) consistently leads to the formation of a significant and difficult-to-remove impurity: the isomeric dimethyl 4-nitroisophthalate .[2][3] The separation of these isomers is non-trivial and results in considerable yield loss during purification.
Route B circumvents this issue entirely. The nitration of isophthalic acid is highly regioselective, yielding 5-nitroisophthalic acid with excellent purity.[4][5] The subsequent esterification is a clean, high-conversion reaction that does not generate isomeric byproducts, making the final purification far more straightforward and resulting in a higher overall yield of the desired isomer.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recommended two-step synthesis (Route B).
Category: Low Yield & Incomplete Reactions
Q2: My nitration of isophthalic acid (Step 1) resulted in a low yield. What are the likely causes?
A low yield in this step is typically related to improper temperature control or suboptimal reagent concentration.
-
Problem 1: Reaction Temperature Too Low. The nitration reaction has an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.
-
Problem 2: Reaction Temperature Too High. Excessive temperature can promote oxidative side reactions and the formation of unwanted byproducts, degrading the product and reducing yield.
-
Problem 3: Improper Quenching. The product is precipitated by quenching the reaction mixture in water. If the quenching is done at too high a temperature, or without sufficient cooling, solubility losses can occur, and byproduct formation can increase.
Application Scientist's Insight: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by the stronger sulfuric acid.[6][7] The reaction temperature must be carefully controlled to ensure a steady rate of nitration while minimizing degradation. A continuous flow reactor can offer superior temperature control and mixing, leading to yields of 90% or higher.[4][5] For batch reactions, maintaining the temperature between 70-100°C is often optimal.[5]
Q3: My esterification of 5-nitroisophthalic acid (Step 2) is incomplete, and I see a significant amount of the 5-nitro-isophthalic acid monomethyl ester impurity. How can I drive the reaction to completion?
This is the most common challenge in the esterification step. The presence of the mono-ester impurity (CAS: 1955-46-0) indicates that the equilibrium of the Fischer esterification has not been sufficiently pushed towards the diester product.[8]
-
Cause 1: Insufficient Methanol. The reaction is an equilibrium process. According to Le Chatelier's principle, a large excess of one reactant (methanol) is required to drive the reaction forward.
-
Cause 2: Insufficient Catalyst. A strong acid catalyst, typically concentrated sulfuric acid, is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.
-
Cause 3: Presence of Water. Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials.
Application Scientist's Insight: To achieve a high yield of the diester (>98%), you must address all three points. Using methanol as the limiting reagent is a common mistake; it should be used in a large excess, often serving as the reaction solvent itself.[3][9] The reaction generates a stoichiometric amount of water, which can be removed by using a Dean-Stark apparatus or by employing a co-solvent (like toluene) that forms an azeotrope with water, effectively removing it from the reaction mixture as it forms.[10]
Category: Product Purity Issues
Q4: My final product is a pale yellow powder, not the white crystals described. What causes this discoloration and how can I fix it?
A slight yellow color typically indicates the presence of residual acidic impurities or nitrated phenolic byproducts from minor side reactions.
Solution:
-
Neutralization Wash: During the workup, ensure the product is thoroughly washed with a mild basic solution, such as 10% aqueous sodium bicarbonate, until the washings are neutral.[2] This will remove any traces of sulfuric acid or unreacted 5-nitroisophthalic acid.
-
Recrystallization: The most effective method for obtaining a high-purity, white crystalline product is recrystallization. Ethanol or a toluene/methanol mixture are commonly used and effective solvents.[1][2] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.
Section 3: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-Nitroisophthalic Acid (Step 1)
This protocol is adapted from high-yield procedures described in the literature.[4][5]
Materials:
-
Isophthalic Acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid or a mixture of Concentrated Nitric Acid (65-70%) and Sulfuric Acid
-
Ice
-
Deionized Water
Procedure:
-
Dissolution: In a flask equipped for temperature control and stirring, carefully and slowly add isophthalic acid to concentrated sulfuric acid. The dissolution is endothermic.
-
Temperature Control: Bring the solution to the target reaction temperature (e.g., 75°C).
-
Nitrating Agent Addition: Prepare the nitrating mixture (mixed acid) by slowly adding nitric acid to sulfuric acid in a separate, cooled vessel.
-
Nitration: Add the mixed acid dropwise to the isophthalic acid solution while vigorously stirring and maintaining the temperature at 75-85°C. The reaction is exothermic; control the addition rate to manage the temperature.
-
Reaction Time: Stir at the target temperature for 1-4 hours until the reaction is complete (monitor by TLC or HPLC).
-
Quenching: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water, ensuring the temperature of the quench vessel does not exceed 10°C.[2]
-
Isolation: The 5-nitroisophthalic acid will precipitate as a solid. Stir the slurry for an additional hour in the ice bath to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with cold deionized water until the filtrate is acid-free (check with pH paper).
-
Drying: Dry the product in a vacuum oven at 60-80°C. A yield of >90% with >99% purity is expected.[4]
Protocol 2: High-Purity Esterification to Dimethyl 5-Nitroisophthalate (Step 2)
This protocol is optimized to maximize the formation of the diester.[2][9]
Materials:
-
5-Nitroisophthalic Acid (from Step 1)
-
Methanol (anhydrous)
-
Toluene (optional, for water removal)
-
Concentrated Sulfuric Acid (98%)
-
10% Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add 5-nitroisophthalic acid (1.0 eq), methanol (at least 20 eq), and toluene (if used, approx. 2x the volume of methanol).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (approx. 0.2-0.5 eq).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours.[2] Monitor the reaction by TLC (eluent: Dichloromethane:Methanol 10:1) for the disappearance of the starting material and the mono-ester intermediate.[9]
-
Cooling & Crystallization: Once the reaction is complete, stop heating and allow the mixture to cool. The product, Dimethyl 5-nitroisophthalate, will often crystallize directly from the reaction mixture.
-
Workup:
-
Filter the crystalline product.
-
Wash the organic phase (or the filtered crystals) thoroughly with water, followed by a 10% sodium bicarbonate solution until effervescence ceases, and finally with water again to remove salts.[2]
-
-
Drying: Dry the white crystalline product in a vacuum oven. A yield of >95% is expected.[9]
Section 4: Data Summary & Workflow
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Step 1: Nitration | Step 2: Esterification |
| Primary Reactant | Isophthalic Acid | 5-Nitroisophthalic Acid |
| Key Reagents | H₂SO₄, HNO₃ | Methanol, H₂SO₄ |
| Molar Ratio | N/A | Methanol:Diacid > 20:1 |
| Temperature | 70 - 100 °C | 80 - 90 °C (Reflux) |
| Typical Time | 1 - 4 hours | 4 - 8 hours |
| Expected Yield | > 90% | > 95% |
| Key Challenge | Temperature Control | Driving equilibrium to completion |
| Primary Impurity | Degradation products | Mono-methyl ester |
Optimized Synthesis Workflow
References
- Source: Google Patents (CN111995524A)
- Source: Google Patents (EP0879815B1)
-
Title: M/s. Arvee Laboratories (India) Pvt. Ltd. - Annexure-I List of Products Source: Environment Clearance Portal, India URL: [Link]
- Source: Google Patents (DE19721221A1)
-
Title: Dimethyl 5-nitroisophthalate Source: IUCr Journals URL: [Link]
-
Title: Dimethyl 5-nitroisophthalate | C10H9NO6 Source: PubChem, NIH URL: [Link]
-
Title: United States Patent Office 3,145,197 Source: Google Patents URL: [Link]
- Source: Google Patents (US6002041A)
-
Title: Preparation of 5-Nitroisophthalic Acid Dimethyl Ester Source: Semantic Scholar URL: [Link]
-
Title: 5-nitro-isophthalic acid monomethyl ester Source: PharmaCompass URL: [Link]
-
Title: Nitration and aromatic reactivity Source: Imperial College London URL: [Link]
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: Electrophilic Aromatic Substitution Reaction in Organic Chemistry Source: YouTube (Chemistry with Caroline) URL: [Link]
-
Title: Aromatic Nitration Mechanism - EAS vid 4 Source: YouTube (Leah4sci) URL: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 10. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Dimethyl 2-Nitroisophthalate
Document ID: TSC-DNIP-260107 Version: 1.0 Last Updated: January 7, 2026
Introduction & Safety First
This guide provides in-depth technical support for the purification of crude Dimethyl 2-nitroisophthalate (DM-2NIP), a common intermediate in pharmaceutical and fine chemical synthesis. The purity of DM-2NIP is critical for the success of subsequent reaction steps. This document outlines common challenges and provides robust, field-tested solutions.
Your Safety is Paramount. Before beginning any procedure, it is imperative to understand the hazards associated with nitroaromatic compounds.
-
Toxicity & Handling: Nitroaromatic compounds can be toxic and are often readily absorbed through the skin. Always handle these compounds in a well-ventilated fume hood.[1] Personal Protective Equipment (PPE) is mandatory: wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Thermal Instability: The nitro group makes these compounds energetically unstable. They can decompose exothermically, posing a risk of explosion, especially when heated or in the presence of impurities.[1] Avoid high temperatures unless explicitly required by a validated protocol.
-
Incompatibilities: Keep nitroaromatic compounds separate from strong bases, acids, oxidizing agents, and reducing agents to prevent violent reactions.
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities typically originate from the synthesis reaction. The most common synthesis involves the esterification of 2-nitroisophthalic acid or the nitration of dimethyl isophthalate.
-
From Esterification of 2-Nitroisophthalic Acid:
-
Unreacted 2-Nitroisophthalic Acid: The starting diacid is a highly polar, acidic impurity.
-
Mono-methyl 2-nitroisophthalate: The half-ester is a common byproduct if the reaction does not go to completion. Like the diacid, it is more polar than the desired product.
-
-
From Nitration of Dimethyl Isophthalate:
-
Isomeric Byproducts: Nitration of the benzene ring can produce other isomers, such as Dimethyl 4-nitroisophthalate.[2] These isomers often have very similar physical properties, making them challenging to separate.
-
-
General Impurities:
Q2: Which primary purification method should I choose: Recrystallization or Column Chromatography?
A2: The choice depends on the nature and quantity of your impurities. Use the following decision tree to guide your selection.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from your target compound. It is fast, economical, and scalable.[4]
-
Column Chromatography is the method of choice for separating complex mixtures, particularly when impurities have polarities similar to the product, such as isomeric byproducts.[5][6]
Troubleshooting Guide
Recrystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of forming crystals. | 1. The solution is supersaturated. 2. The solution was cooled too quickly. 3. The boiling point of the solvent is lower than the melting point of the solute. 4. Insoluble impurities are present. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Slow cooling is critical. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. 3. Choose a solvent with a higher boiling point or use a two-solvent system. 4. Perform a hot filtration step to remove insoluble materials before cooling. |
| No crystals form, even after cooling. | 1. Too much solvent was used. 2. The solution is not saturated enough. | 1. Boil off some of the solvent to concentrate the solution. Once cloudy, add a few drops of solvent to redissolve, then cool slowly. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure product if available. |
| Poor recovery / Low yield. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Pre-heat the funnel and filter paper before hot filtration. Use a fluted filter paper for faster filtration. |
| Product is still impure (e.g., off-color, broad melting point). | 1. The chosen solvent is not effective at excluding the impurity. 2. Colored impurities are co-crystallizing with the product. | 1. A different solvent or a two-solvent system may be required. Perform small-scale solubility tests to find a better solvent.[7] 2. Before the hot filtration step, add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of bands (overlapping fractions). | 1. Incorrect mobile phase (eluent) polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (channels, cracks). | 1. The eluent is too polar. Optimize the solvent system with Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2 between your product and the impurity.[6] 2. Reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Repack the column carefully using the slurry method to ensure a homogenous, bubble-free stationary phase.[5] |
| Compound will not elute from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if using a Hexane/Ethyl Acetate system, slowly increase the percentage of Ethyl Acetate. This is known as a gradient elution. |
| Cracked or channeled column bed. | 1. The silica gel ran dry during the run. 2. The slurry was packed improperly or the column was disturbed. | 1. Never let the solvent level drop below the top of the silica gel. Keep the solvent reservoir filled. 2. Ensure the slurry is homogenous and allow the bed to settle completely before loading the sample. Clamp the column securely. |
| Streaking or "tailing" of bands. | 1. The sample is not soluble in the mobile phase. 2. The sample was loaded in too large a volume of solvent. 3. The compound is acidic or basic and is interacting strongly with the silica. | 1. Ensure the chosen eluent system can dissolve the compound. 2. Use a "dry loading" technique (see Protocol 4.2). This ensures the initial band is as narrow as possible. 3. Add a small amount (e.g., 0.5-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol assumes the primary impurities are more or less soluble than the product in the chosen solvent system. Methanol or an Ethanol/Water mixture are good starting points.
1. Solvent Selection:
-
Place ~20-30 mg of crude DM-2NIP into a small test tube.
-
Add a potential solvent (e.g., Methanol) dropwise at room temperature. The ideal solvent will not dissolve the compound well.
-
Heat the test tube in a warm water bath. The ideal solvent will fully dissolve the compound when hot.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good single-solvent system.
-
If no single solvent works, try a two-solvent system (e.g., dissolve in a minimal amount of hot ethanol, then add water dropwise until cloudy, then reheat to clarify and cool).[8]
2. Dissolution:
-
Place the crude DM-2NIP in an Erlenmeyer flask (not a beaker).
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask continuously while adding the solvent.
3. Decolorization (if necessary):
-
If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal.
-
Re-heat the solution to boiling for 2-3 minutes.
4. Hot Filtration:
-
Place a piece of fluted filter paper in a stemless funnel. Place the funnel in the neck of a clean Erlenmeyer flask.
-
Pre-heat the entire apparatus (funnel and flask) with hot solvent vapor or in an oven to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities (and charcoal, if used).
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer them to a watch glass to dry completely, preferably under vacuum.
Protocol: Column Chromatography Purification
This protocol is designed to separate DM-2NIP from impurities of similar polarity, such as isomers.
Caption: Experimental workflow for column chromatography purification.
1. TLC Optimization:
-
Develop a solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).
-
Spot your crude mixture on a TLC plate and elute with different solvent ratios.
-
The ideal system will give your desired product (DM-2NIP) a Retention Factor (Rf) value of approximately 0.25-0.35, with good separation from all impurities.[6]
2. Column Packing (Slurry Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar eluent.[5]
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add a final layer of sand on top to protect the silica surface. Never let the solvent level go below the top of the sand.
3. Sample Loading (Dry Loading):
-
Dissolve your crude DM-2NIP in a minimal amount of a volatile solvent (like Dichloromethane or Acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) and mix.
-
Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with your optimized mobile phase. If you are separating very different impurities, you may start with a less polar solvent and gradually increase the polarity (gradient elution).
-
Collect the eluting solvent in a series of labeled test tubes or flasks. Keep the fraction sizes consistent (e.g., 10 mL each).
5. Analysis and Recovery:
-
Analyze the collected fractions using TLC to determine which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
- Google Patents.Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
University of Alberta, Department of Chemistry. Column chromatography.[Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography.[Link]
-
Reddit r/Chempros. Go-to recrystallization solvent mixtures.[Link]
-
PubChem. Dimethyl 5-nitroisophthalate. National Center for Biotechnology Information. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.[Link]
-
Magritek. Column Chromatography.[Link]
- Google Patents.Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
-
Reddit r/Chempros. Recrystallization with two solvents.[Link]
-
International Journal of Current Research. A commercial scale synthesis of ultra-pure Iopamidol.[Link]
-
Chemsrc. Dimethyl 5-nitroisophthalate.[Link]
-
Chemdad. Dimethyl 5-nitroisophthalate.[Link]
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ArtMolecule. Impurities and Degradation products.[Link]
-
YouTube. Performing Column Chromatography.[Link]
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- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Identification and removal of impurities in Dimethyl 2-nitroisophthalate
Welcome to the technical support center for Dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the identification and removal of common impurities encountered during the synthesis and handling of this compound. Our goal is to equip you with both the practical steps and the underlying scientific principles to ensure the highest purity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically arise from the synthetic route, which commonly involves the nitration of dimethyl isophthalate or the esterification of 2-nitroisophthalic acid. The most prevalent impurities include:
-
Isomeric Byproducts: During the nitration of dimethyl isophthalate, nitration can occur at other positions on the aromatic ring, leading to the formation of isomers like Dimethyl 4-nitroisophthalate. The directing effects of the two ester groups are not perfectly selective, making isomeric contamination a common issue.[1][2]
-
Unreacted Starting Materials: Residual dimethyl isophthalate (if starting from nitration) or 2-nitroisophthalic acid (if starting from esterification) can remain if the reaction does not go to completion.
-
Reaction Intermediates: Incomplete esterification can result in the presence of 2-nitroisophthalic acid 1-methyl ester or 3-methyl ester (monomethyl esters). These are often more polar than the desired diester.[3]
-
Residual Solvents: Solvents used during the reaction (e.g., methanol, toluene) or purification (e.g., ethyl acetate, hexane) can be trapped in the crystalline product.[4][5]
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ester groups.
Q2: What is the quickest way to get a preliminary assessment of my sample's purity?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for a qualitative purity check. By spotting your crude material against a reference standard on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can quickly visualize the number of components. The presence of multiple spots indicates impurities. This technique is also invaluable for developing a solvent system for purification by column chromatography.[6]
Q3: My sample has a slight yellow tint, but the literature says it should be a white solid. What does this indicate?
A3: A yellow coloration often suggests the presence of nitrated aromatic impurities or residual starting materials from the nitration process.[7] While the desired this compound is typically a white to off-white crystalline solid, many nitro-aromatic compounds are yellow. This color is a strong indicator that further purification is necessary to remove these chromophoric impurities.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of this compound?
A4: While GC-MS is a powerful tool for identifying volatile and semi-volatile compounds, it may have limitations for this compound.[8] The compound has a relatively high boiling point and could potentially degrade at the high temperatures required for volatilization in the GC inlet.[8] This can lead to inaccurate quantification and the appearance of artificial impurity peaks. However, it is an excellent technique for identifying residual solvents. For assessing the purity concerning non-volatile impurities like isomers or starting materials, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10]
Troubleshooting Guides
Guide 1: Definitive Impurity Identification
This guide provides a systematic workflow for identifying and quantifying impurities in your this compound sample using modern analytical techniques.
Workflow for Impurity Identification
Caption: Systematic workflow for impurity analysis.
Protocol 1.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for separating and quantifying non-volatile impurities.[10] A reversed-phase method is typically effective.
Rationale: Reversed-phase HPLC separates molecules based on their hydrophobicity. A C18 column provides a non-polar stationary phase that retains the moderately polar this compound and its related impurities, allowing for their separation using a polar mobile phase gradient.[9]
| Parameter | Condition | Justification |
| Instrumentation | HPLC system with UV-Vis or PDA detector | PDA allows for spectral analysis of peaks to check for co-elution. |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | Industry standard for resolving moderately polar aromatic compounds.[10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-15 min: 30-80% B; 15-16 min: 80-30% B; 16-20 min: 30% B | A gradient ensures elution of both more polar (e.g., starting acids) and less polar (e.g., product) compounds in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 210 nm or 254 nm | Aromatic nitro compounds typically have strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Troubleshooting HPLC Results:
-
Problem: A peak appears early, near the solvent front.
-
Likely Cause: Highly polar impurity, such as unreacted 2-nitroisophthalic acid.
-
Confirmation: Spike the sample with a small amount of the suspected starting material and see if the peak area increases.
-
-
Problem: A peak appears very close to the main product peak.
-
Likely Cause: A structurally similar impurity, most likely an isomer (e.g., Dimethyl 4-nitroisophthalate).
-
Confirmation: LC-MS is the best tool here. An isomer will have the same mass as the product but a different retention time.
-
Protocol 1.2: Structural Confirmation by NMR Spectroscopy
¹H NMR provides a rapid and powerful way to confirm the structure of the main component and identify impurities without chromatographic separation.[11]
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Signals for this compound (in CDCl₃, estimated):
-
~8.0-8.2 ppm (doublet, 2H): Protons on the aromatic ring adjacent to the ester groups.
-
~7.6-7.8 ppm (triplet, 1H): Proton on the aromatic ring between the two ester groups.
-
~3.9 ppm (singlet, 6H): Protons of the two equivalent methyl ester groups (-OCH₃).
Identifying Impurities in the NMR Spectrum:
-
Residual Solvents: Look for characteristic signals of common lab solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.30 ppm in CDCl₃).[12]
-
Monomethyl Ester: The presence of a broad singlet between 10-13 ppm would indicate a carboxylic acid proton. The methyl ester signals might also be inequivalent.
-
Isomeric Impurities: The aromatic region (7.5-8.5 ppm) will show a more complex splitting pattern than the expected simple doublet and triplet if isomers are present.
Guide 2: Step-by-Step Purification Protocols
If analytical results indicate that your sample purity is below the required specification, the following purification methods should be employed.
Purification Decision Workflow
Caption: Decision tree for product purification.
Protocol 2.1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[13] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Step 1: Solvent Selection The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Place ~20 mg of your crude solid into a test tube.
-
Add a small amount (~0.5 mL) of a test solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate).[14]
-
If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor.
-
The best solvent will dissolve the solid only when heated in a water bath.[15] A methanol/water or ethanol/water mixture is often a good starting point for moderately polar compounds.
Step 2: The Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent.[15]
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling will trap impurities.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.
-
Solution: Add more solvent to the hot solution to reduce saturation, or switch to a lower-boiling point solvent.
-
-
Problem: No crystals form, even after cooling in ice.
-
Cause: Too much solvent was used, or the solution is not saturated enough.
-
Solution: Boil off some of the solvent to concentrate the solution and try cooling again.[15] You can also try scratching the inside of the flask with a glass rod to induce nucleation.
-
Protocol 2.2: Purification by Column Chromatography
If recrystallization fails to remove impurities, particularly isomers, column chromatography is the next logical step.[16]
Step 1: Choose the Stationary and Mobile Phases
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): Use TLC to find a solvent system that gives good separation. The ideal system will move the desired compound to an Rf value of ~0.3. A mixture of hexane and ethyl acetate is a common starting point.
Step 2: Pack the Column
-
Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column.
-
Allow the silica to settle into a uniform bed, draining excess eluent. Never let the top of the silica bed run dry.
Step 3: Load the Sample and Run the Column
-
Dissolve your crude product in the minimum amount of eluent.
-
Carefully add this concentrated solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
Carefully add fresh eluent to the top of the column and begin eluting, collecting fractions in test tubes.
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
U.S. Environmental Protection Agency. (1986). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Japan International Cooperation Agency. (1995). III Analytical Methods. In The study on improvement of water environment of the basin of the rivers in the metropolitan area of Asuncion in the Republic of Paraguay. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83316, Dimethyl 5-nitroisophthalate. [Link]
- Gehrken, M., & Kessler, H. (1999). Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217542, this compound. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Appiah, F., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone-Based Compound: Development, Validation, and Application in Nanosuspension. Molecules, 27(22), 7789. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
Ohio State University, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1285-1303. [Link]
-
Reddit. (2022). Recrystallization Issues. r/Chempros. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gehrken, M., & Kessler, H. (1997). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters.
-
Hoey, G. B., & Rorer, M. P. (1964). 2,4,6-Triiodoisophthalamic Acid Derivatives. United States Patent 3,145,197. [Link]
-
Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Ruifu Chemical. (n.d.). Dimethyl 5-Nitroisophthalate CAS 13290-96-5 Purity >99.0% (HPLC). [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
- Zhejiang University of Technology. (2020). Continuous synthesis method of 5-nitroisophthalic acid.
-
By-Master, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]
-
Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. USP. [Link]
-
Agilent Technologies. (2015). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
- Gehrken, M., & Kessler, H. (1999). Process for preparing di-C1-C4-alkyl 5-nitro-isophthalates.
-
Sarwar, A., et al. (2023). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Molecules, 28(14), 5364. [Link]
-
CHM 251 Lab. (2020). Column Chromatography Separation of Dye Components. YouTube. [Link]
-
Bjorsvik, H.-R., et al. (1998). Dimethyl 5-nitroisophthalate. ResearchGate. [Link]
Sources
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- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Reaction Conditions for the Nitration of Dimethyl Isophthalate
Welcome to the Technical Support Center for the nitration of dimethyl isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic transformation. Dimethyl 5-nitroisophthalate is a key intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media.[1][2] This guide will equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the synthesis of a high-purity product.
I. Reaction Fundamentals: The "Why" Behind the "How"
The nitration of dimethyl isophthalate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The core principle involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4]
The Role of the Nitrating Mixture
Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[4][5] The nitronium ion is a potent electrophile, capable of attacking the electron-rich benzene ring of dimethyl isophthalate.[5]
Regioselectivity: Directing the Nitro Group
The two ester groups (-COOCH₃) on the isophthalate ring are deactivating, electron-withdrawing groups.[6] In electrophilic aromatic substitution, such groups direct incoming electrophiles to the meta position.[6] In the case of dimethyl isophthalate, the C5 position is meta to both ester groups, making it the primary site of nitration. However, the formation of isomeric impurities, such as dimethyl 4-nitroisophthalate, can occur and presents a significant purification challenge.[1][7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of dimethyl isophthalate, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Over-nitration (dinitration) or oxidation of the starting material. 3. Loss During Work-up: Product solubility in the aqueous phase or inefficient extraction. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material.[8] Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions. 2. Control Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture to minimize side reactions.[9] 3. Optimize Work-up: If the product does not precipitate upon quenching with ice water, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[10] |
| Formation of Isomeric Impurities (e.g., Dimethyl 4-nitroisophthalate) | 1. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the reaction.[11] 2. Incorrect Stoichiometry of Acids: The ratio of nitric acid to sulfuric acid can influence isomer distribution. | 1. Strict Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent. 2. Optimize Acid Mixture: A common mixed acid composition consists of 20-30% nitric acid, 55-65% sulfuric acid, and 5-25% water.[12] Experiment with slight variations to find the optimal ratio for your specific setup. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Isomeric byproducts or residual starting material can inhibit crystallization. 2. Residual Acid: Incomplete neutralization during work-up. | 1. Purification: Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) is often necessary to obtain a pure, crystalline product.[8] 2. Thorough Washing: During work-up, wash the crude product or organic extracts with a sodium bicarbonate solution until the aqueous layer is neutral.[7] |
| Runaway Reaction (Uncontrolled Exotherm) | 1. Too Rapid Addition of Nitrating Agent: The nitration of aromatic compounds is highly exothermic. 2. Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction. | 1. Slow, Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring.[13] 2. Efficient Cooling: Use an ice-salt bath for larger scale reactions to maintain a low temperature. Ensure the reaction vessel has adequate surface area for heat exchange. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of dimethyl isophthalate?
A1: The reaction is typically carried out at a low temperature, generally between 0 °C and 10 °C, especially during the addition of the nitrating mixture.[9] This helps to control the exothermic nature of the reaction and improve the regioselectivity, minimizing the formation of the undesired 4-nitro isomer.[1][7] After the addition is complete, the reaction may be allowed to stir at room temperature for a period to ensure completion.[9]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[8] A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 10:1), can be used to separate the starting material, the desired product, and any byproducts.[8] The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the best way to purify the crude dimethyl 5-nitroisophthalate?
A3: Recrystallization is the most common and effective method for purifying the final product.[7] Methanol or ethanol are frequently used solvents.[2][14] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form crystals. Washing the filtered crystals with cold solvent helps to remove any remaining impurities.
Q4: I am concerned about the safety of using mixed acids. Are there any alternatives?
A4: While mixed acid is the most common nitrating agent, other reagents have been explored for aromatic nitrations, such as nitric acid in acetic anhydride or the use of solid acid catalysts like zeolites to improve regioselectivity.[6][11][15] However, for the specific synthesis of dimethyl 5-nitroisophthalate, the mixed acid system remains the most widely reported and optimized method. Always handle concentrated acids in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10]
Q5: My final product contains a significant amount of the monomethyl ester of 5-nitroisophthalic acid. What could be the cause?
A5: The presence of the monomethyl ester suggests incomplete esterification if you are synthesizing dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid.[7][9] If you are nitrating dimethyl isophthalate, the presence of the monoester is unlikely unless your starting material was impure. Ensure your starting dimethyl isophthalate is of high purity.
IV. Experimental Protocols
Optimized Nitration of Dimethyl Isophthalate
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl isophthalate in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.[9]
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition: Add the pre-cooled nitrating mixture dropwise to the solution of dimethyl isophthalate while maintaining the internal temperature between 0-10 °C.[9]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.[9]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.[7]
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain pure dimethyl 5-nitroisophthalate.[2][8]
V. Visualizing the Process
Reaction Mechanism
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Workflow
Caption: Experimental workflow for dimethyl isophthalate nitration.
Troubleshooting Logic
Caption: Troubleshooting logic for low reaction yield.
VI. References
-
YouTube. (2019-01-03). nitration of aromatic compounds.
-
ChemicalBook. Dimethyl 5-nitroisophthalate synthesis.
-
Benchchem. A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
-
Google Patents. US5763697A - Process for the nitration of aromatic compounds.
-
Heinrich Dr. Hermann. (1996). Process for the nitration of aromatic compounds.
-
Wikipedia. Nitration.
-
Google Patents. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
-
EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
-
IUCr Journals. (2008-08-03). Dimethyl 5-nitroisophthalate.
-
Cardiff University. (2023-05-19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts.
-
Google Patents. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
-
Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
University of South Alabama. CH202L Practicum Handout Nitration.
-
Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
-
Benchchem. Optimizing reaction conditions for the nitration of methyl-triazole.
Sources
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 8. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 9. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 12. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. southalabama.edu [southalabama.edu]
- 15. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Troubleshooting common side reactions in Dimethyl 2-nitroisophthalate synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important intermediate. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth, field-proven insights to ensure the success of your experiments.
I. Troubleshooting Guide: Common Side Reactions
This section provides a detailed analysis of the most frequently observed side reactions during the nitration of dimethyl isophthalate. We delve into the root causes and offer practical, step-by-step solutions to mitigate these issues.
Question 1: My reaction is yielding a significant amount of the undesired Dimethyl 4-nitroisophthalate isomer. What is causing this and how can I improve the regioselectivity?
Answer:
The formation of the isomeric Dimethyl 4-nitroisophthalate is a common side reaction when nitrating dimethyl isophthalate.[1][2][3] The two ester groups on the aromatic ring are ortho, para-directing and meta-directing, respectively, but their directing effects are not absolute. The formation of the 4-nitro isomer is a result of electrophilic attack at the position ortho to one ester group and para to the other.
Causality and Mitigation Strategies:
-
Reaction Temperature: The nitration reaction is highly exothermic.[4] Inadequate temperature control can lead to a decrease in regioselectivity. It is crucial to maintain a consistently low temperature, typically between 0-10°C, during the addition of the nitrating mixture.[1][2][3] A sudden spike in temperature can provide the activation energy needed for the formation of the less-favored 4-nitro isomer.
-
Rate of Addition: A slow, dropwise addition of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) to the solution of dimethyl isophthalate in sulfuric acid is paramount.[1][2][3] This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low and controlled, favoring the thermodynamically more stable 2-nitro product.
-
Stirring: Vigorous and efficient stirring is essential to ensure homogeneity and maintain a uniform temperature throughout the reaction mixture. Poor mixing can create localized "hot spots" where the temperature rises, leading to increased formation of the 4-nitro isomer.
Troubleshooting Workflow:
Caption: Troubleshooting logic for minimizing 4-nitro isomer formation.
Question 2: I am observing the formation of 5-nitroisophthalic acid monomethyl ester as a byproduct. What leads to this hydrolysis and how can it be prevented?
Answer:
The presence of 5-nitroisophthalic acid monomethyl ester indicates partial hydrolysis of one of the ester groups.[1][3] This typically occurs during the work-up procedure when the acidic reaction mixture is quenched with water or an aqueous base.
Causality and Mitigation Strategies:
-
Quenching Procedure: Pouring the reaction mixture onto ice is a standard procedure to quench the reaction and precipitate the product.[1][2][3] However, if the quenching is not performed rapidly and with sufficient cooling, the localized heat generated from the acid dilution can promote ester hydrolysis.
-
pH during Work-up: Subsequent washing steps to remove residual acid are critical. If a basic solution (e.g., sodium bicarbonate) is used for neutralization, the pH can rise high enough to saponify the ester groups, leading to the formation of the monoester or even the dicarboxylic acid.
Recommended Work-up Protocol to Minimize Hydrolysis:
-
Preparation: Prepare a vigorously stirred slurry of crushed ice and water before quenching.
-
Quenching: Slowly and carefully pour the reaction mixture into the ice/water slurry, ensuring the temperature of the slurry does not rise significantly.
-
Filtration: Promptly filter the precipitated solid product.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. Avoid using strong bases for neutralization if possible. If a basic wash is necessary, use a dilute solution of sodium bicarbonate and perform the wash quickly at a low temperature.
Question 3: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer:
Incomplete nitration can be a frustrating issue. Several factors can contribute to this, primarily related to the generation and reactivity of the nitronium ion.
Causality and Mitigation Strategies:
-
Nitrating Agent Quality: The concentration of the nitric and sulfuric acids is critical. The sulfuric acid acts as a dehydrating agent to generate the nitronium ion from nitric acid.[5][6] Using acids that are not sufficiently concentrated will result in a lower concentration of the active electrophile.
-
Reaction Time: While it is important to control the temperature, allowing the reaction to proceed for a sufficient duration is also necessary. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry: Ensure that the stoichiometry of the nitrating agent is appropriate. A slight excess of nitric acid is often used to ensure complete conversion of the starting material.
Quantitative Parameters for Nitrating Mixture:
| Reagent | Molar Ratio (relative to Dimethyl Isophthalate) | Concentration |
| Nitric Acid | 1.0 - 1.2 | >90% |
| Sulfuric Acid | 2.0 - 3.0 | >95% |
Experimental Protocol for Complete Nitration:
-
Dissolution: Dissolve dimethyl isophthalate in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture Preparation: Separately, and with cooling, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the dimethyl isophthalate solution, maintaining the temperature between 0-10°C.[1][2][3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress every 30-60 minutes by TLC or HPLC.
-
Work-up: Once the starting material is consumed, proceed with the work-up as described in the previous section.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
Sulfuric acid serves two primary purposes in the nitration of dimethyl isophthalate. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6] Secondly, it serves as a solvent for the reaction, keeping the reactants in the solution phase.
Q2: Can I use a different nitrating agent?
While the combination of nitric acid and sulfuric acid is the most common and cost-effective nitrating agent, other reagents can be used. For instance, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can sometimes offer better results, especially for deactivated substrates.[7] However, it is more expensive and requires anhydrous conditions.
Q3: How can I purify the final product if it contains isomeric impurities?
If the final product is contaminated with the 4-nitro isomer, recrystallization is the most effective method of purification. A suitable solvent system, often an alcohol like methanol or ethanol, can be used.[8] The desired 2-nitro isomer is typically less soluble and will crystallize out upon cooling, leaving the 4-nitro isomer in the mother liquor.
Q4: What are the safety precautions I should take during this synthesis?
The nitration of aromatic compounds is a potentially hazardous reaction.[4] The following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Temperature Control: The reaction is highly exothermic; therefore, strict temperature control is crucial to prevent a runaway reaction.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and have appropriate spill kits readily available.
III. Mechanistic Overview
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of this compound synthesis.
This guide provides a comprehensive overview of common issues encountered during the synthesis of this compound. By understanding the underlying chemistry and implementing the recommended troubleshooting strategies, researchers can significantly improve the yield and purity of their desired product.
IV. References
-
Scribd. (n.d.). Organic Chemistry: Nitration Guide. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Retrieved from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Google Patents. (n.d.). DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. Retrieved from
-
Google Patents. (n.d.). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid. Retrieved from
-
PubChem. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent Office - 3,145,197. Retrieved from
-
Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. Retrieved from
-
PharmaCompass. (n.d.). 5-Nitroisophthalic acid, dimethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
-
Arvee Laboratories. (n.d.). Dimethyl 5-Nitroisophthalate. Retrieved from [Link]
Sources
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 4. vpscience.org [vpscience.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of Dimethyl 2-nitroisophthalate
Welcome to the technical support guide for Dimethyl 2-nitroisophthalate. As researchers and drug development professionals, you are aware that achieving optimal reaction conditions is paramount for success. A frequent and critical hurdle encountered with this compound is its limited solubility in many common reaction media. This guide is designed to provide you with a systematic, cause-and-effect-driven approach to diagnosing and resolving these solubility issues, ensuring your reactions proceed efficiently and with high yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a moderately polar aromatic compound. Its structure, featuring two ester groups and a nitro group, dictates its solubility profile. It is generally characterized by low solubility in non-polar solvents (e.g., hexanes, cyclohexane) and limited solubility in many polar protic solvents (e.g., water, ethanol) at room temperature. It exhibits better solubility in polar aprotic solvents (e.g., DMSO, DMF) and some chlorinated or aromatic solvents like dichloromethane and toluene.[1] The synthesis of the related isomer, dimethyl 5-nitroisophthalate, often utilizes solvents like methanol and toluene, indicating that solubility can be achieved, particularly with heat.[2][3]
Q2: My reaction is sluggish, showing a very slow conversion rate. Could this be a solubility issue?
Absolutely. If a significant portion of your this compound starting material remains as a solid suspension rather than a homogeneous solution, the effective concentration of the reactant in the liquid phase is very low. Reaction kinetics are directly dependent on the concentration of reactants; therefore, poor solubility is a very common cause of slow or stalled reactions. Increasing the solubility of the nitro compound, often by adding alcohol or heating, can significantly increase reaction rates.[4]
Q3: I'm observing incomplete conversion, and my starting material appears to be precipitating out of the solution as the reaction proceeds. What is happening?
This phenomenon, known as "crashing out," can occur for two primary reasons. First, the reaction temperature may be dropping, causing the solubility to decrease below the required concentration. Second, the polarity of the solvent system may be changing as reactants are consumed and products are formed. If the product is significantly less polar than the starting materials, it can lower the overall polarity of the solution, causing the more polar starting material to precipitate. A careful review of your solvent choice and temperature control is the first step in troubleshooting this issue.
Q4: What is the first and most straightforward method I should try to improve the solubility of this compound?
The most direct approach is controlled heating of the reaction mixture.[5] The dissolution of most solids is an endothermic process, meaning it requires energy to break the crystal lattice bonds.[6][7] By supplying thermal energy, you can significantly increase the solubility. However, this must be done with caution, ensuring the temperature does not exceed the thermal stability limits of your reactants, reagents, or products.
Section 2: Troubleshooting Guide: A Systematic Approach
Issue 1: Poor Solubility in the Primary Reaction Solvent
The foundational principle of solubility is "like dissolves like," which relates to the polarity of the solute and solvent. If this compound is not dissolving, the polarity of your chosen solvent is likely mismatched.
Increasing the temperature provides thermal energy that overcomes the intermolecular forces within the solid's crystal lattice, promoting dissolution.[8]
-
Causality: The enthalpy of solution for most solids like this compound is positive (endothermic), meaning the system absorbs heat during dissolution. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward more dissolution.[7]
-
Protocol:
-
Suspend the this compound in the chosen solvent at room temperature.
-
While stirring, increase the temperature in 10 °C increments.
-
Hold at each new temperature for 5-10 minutes, observing for dissolution.
-
Note the temperature at which a homogeneous solution is achieved. This is your minimum operating temperature.
-
Caution: Ensure this temperature is well below the boiling point of the solvent and compatible with the stability of all reaction components.
-
If temperature adjustment is insufficient or undesirable, a systematic screening for a more suitable solvent is the next logical step. The goal is to find a solvent that can dissolve all reactants to an adequate concentration.
-
Causality: Solvents with a polarity index and hydrogen bonding capability similar to this compound will be the most effective. Polar aprotic solvents are often excellent candidates for dissolving moderately polar organic molecules.
-
Protocol: See Protocol 2 in Section 3 for a detailed methodology on conducting a systematic solvent screen. A list of recommended solvents is provided in Table 1 .
A mixture of two or more miscible solvents can often achieve a solvating power that neither solvent possesses alone.[9] This is a highly effective and widely used technique in both laboratory and industrial settings.[10][11]
-
Causality: A co-solvent works by modifying the overall dielectric constant and polarity of the solvent system to better match that of the solute.[9] For instance, adding a small amount of a highly polar solvent like DMSO to a moderately polar solvent like ethyl acetate can dramatically increase the solubility of a polar compound without drastically changing the bulk properties of the primary solvent.
-
Protocol:
-
Select a primary solvent in which this compound has at least partial solubility.
-
Choose a co-solvent with a higher polarity (e.g., DMF, NMP, DMSO).
-
To the slurry of the compound in the primary solvent, add the co-solvent dropwise (e.g., 1-10% v/v) at a constant temperature.
-
Observe for dissolution. This method allows you to fine-tune the solvent environment to achieve complete solubility.
-
Issue 2: Reactants are in Immiscible Phases
A common scenario involves reacting the organic-soluble this compound with a salt or a reagent that is only soluble in an aqueous phase. This creates a biphasic system where the reaction can only occur at the limited interface between the two layers, leading to extremely slow kinetics.
Phase-transfer catalysis is an elegant solution for overcoming the physical separation of reactants in immiscible phases.[12][13] A phase-transfer catalyst facilitates the migration of a reactant from one phase (typically aqueous) into the other (organic), where the reaction can then occur.[14][15]
-
Causality: The PTC, typically a quaternary ammonium or phosphonium salt, functions by pairing with the aqueous-soluble anion (e.g., hydroxide, cyanide).[13] The catalyst's lipophilic alkyl chains render the resulting ion pair soluble in the organic phase. This "transferred" anion is now highly reactive in the organic solvent, as it is no longer heavily solvated by water, and can readily react with the this compound.
-
Recommended Catalysts: Tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (TEBAC).
-
General Protocol:
-
Dissolve this compound in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Dissolve the ionic reagent (e.g., NaOH, KCN) in water.
-
Combine the two phases in the reaction flask.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).
-
Stir the biphasic mixture vigorously to maximize the surface area between the phases. The reaction now proceeds in the organic phase.
-
Issue 3: Extreme Solubility Challenges
In some cases, this compound may exhibit poor solubility across a wide range of conventional organic solvents, even with heating.
Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. They are considered "designer solvents" because their properties can be finely tuned by modifying the cation and anion.[16][17]
-
Causality: ILs possess a unique combination of polarity, hydrogen-bonding capability, and ionic character, allowing them to dissolve a wide variety of organic and inorganic compounds that are insoluble in conventional solvents.[18][19] Choline-based ILs, for example, are noted for being biocompatible and effective at enhancing the solubility of poorly soluble compounds.[20]
-
Application: While a more advanced technique, using an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as the reaction medium can be a powerful problem-solver when all other methods have failed. This approach requires specific workup procedures to separate the product from the IL.
Section 3: Protocols and Data
Protocol 1: Standardized Solubility Assessment
This protocol establishes a baseline for solubility in a given solvent.
-
Add 10 mg of this compound to a small vial.
-
Add the test solvent in 100 µL increments.
-
After each addition, cap the vial and vortex for 30-60 seconds at a controlled temperature (e.g., 25 °C).
-
Visually inspect for any remaining solid particles against a dark background.
-
Continue adding solvent until the solid is completely dissolved.
-
Calculate the solubility in mg/mL. A compound is generally considered "soluble" if its solubility is >10 mg/mL, "sparingly soluble" from 1-10 mg/mL, and "insoluble" if <1 mg/mL.
Protocol 2: Systematic Solvent & Co-Solvent Screening
-
Set up an array of vials, each containing a pre-weighed amount of this compound (e.g., 20 mg).
-
To each vial, add a fixed volume of a different solvent from Table 1 (e.g., 1 mL).
-
Agitate all vials under the same conditions (temperature and time).
-
Visually rank the solvents from best (completely dissolved) to worst (no change).
-
For the most promising solvents that did not achieve full dissolution, begin adding a co-solvent (e.g., DMSO) in 5% (v/v) increments, agitating after each addition, until dissolution is achieved.
Table 1: Properties of Recommended Solvents for Screening
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 0.1 | 69 | Good for establishing a non-polar baseline. |
| Toluene | Aromatic | 2.4 | 111 | Often used in syntheses of related compounds.[1][3] |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 40 | A versatile, low-boiling point solvent. |
| Tetrahydrofuran (THF) | Ether | 4.0 | 66 | A good polar aprotic option. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | 77 | A moderately polar solvent, common in chromatography. |
| Acetone | Ketone | 5.1 | 56 | A highly polar, water-miscible solvent. |
| Acetonitrile (MeCN) | Nitrile | 5.8 | 82 | A common polar aprotic solvent for reactions. |
| Dimethylformamide (DMF) | Amide | 6.4 | 153 | Excellent dissolving power, but high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | A very strong polar aprotic solvent.[10] |
| Methanol (MeOH) | Alcohol | 5.1 | 65 | Polar protic solvent used in synthesis.[21][22] |
Solvent properties are compiled from various sources.[23][24][25]
Section 4: Visual Guides
Diagram 1: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting solubility issues.
Diagram 2: Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of phase-transfer catalysis (PTC).
References
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
MDPI. (2020). New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
SpringerLink. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Retrieved from [Link]
-
Curr Trends Pharm Pharm Chem. (n.d.). Ionic liquids: A green solvent for organic synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
ScienceDirect. (2023). Improvement of new and nontoxic dianionic and dicationic ionic liquids in solubility of poorly water-soluble drugs. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
National Institutes of Health. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
IAS. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
- Google Patents. (n.d.). DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]
- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
LookChem. (n.d.). Cas 13290-96-5,Dimethyl 5-nitroisophthalate. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation technology of iopromide intermediate. Retrieved from [Link]
-
SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
-
YouTube. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. Retrieved from [Link]
-
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Kaival Impex. (n.d.). dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
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- 9. wisdomlib.org [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ias.ac.in [repository.ias.ac.in]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. Phase transfer catalysis | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 22. Preparation technology of iopromide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 23. www1.chem.umn.edu [www1.chem.umn.edu]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Strategic Prevention of Isomeric Byproducts in the Synthesis of Dimethyl 4-nitrophthalate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isomeric purity during the synthesis of nitrated aromatic compounds, specifically focusing on the prevention of byproducts like Dimethyl 3-nitrophthalate during the synthesis of Dimethyl 4-nitrophthalate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the highest possible purity of your target compound.
Introduction: Understanding the Root of Isomer Formation
The synthesis of Dimethyl 4-nitrophthalate and related compounds is often complicated by the co-production of isomeric byproducts. The primary challenge arises during the electrophilic aromatic substitution (nitration) of the phthalate core. The two carboxyl groups (or their ester derivatives) on the benzene ring are deactivating and meta-directing substituents. However, in the case of phthalic acid or its anhydride (an ortho-disubstituted system), the directing effects lead to the formation of a mixture of 3-nitrophthalic and 4-nitrophthalic acid. Subsequent esterification of this mixture results in the corresponding isomeric dimethyl esters, which can be difficult to separate.
The formation of Dimethyl 4-nitroisophthalate from a phthalate starting material is not a primary reaction pathway under standard nitrating conditions. The more common and challenging issue is the formation of Dimethyl 3-nitrophthalate. This guide will focus on strategies to control the regioselectivity of the nitration step and methods for the purification of intermediates and final products.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of isomers in my final product. What is the most likely cause?
The formation of a mixture of Dimethyl 3-nitrophthalate and Dimethyl 4-nitrophthalate is almost always due to the nitration of the aromatic ring at both the 3- and 4-positions. The electronic and steric effects of the two adjacent carboxyl or ester groups do not provide absolute regioselectivity, leading to a mixture of products.
Q2: Is it better to nitrate phthalic anhydride/acid first, or should I nitrate dimethyl phthalate directly?
For achieving the highest isomeric purity, it is strongly recommended to nitrate phthalic anhydride or phthalic acid first , separate the resulting 3- and 4-nitrophthalic acid isomers, and then esterify the pure 4-nitrophthalic acid. Direct nitration of dimethyl phthalate will also produce a mixture of isomeric esters, which can be more challenging to separate than the precursor acids.
Q3: How does temperature affect the ratio of 3-nitro to 4-nitro isomers during the nitration of phthalic anhydride?
Lower reaction temperatures generally favor the formation of the 4-nitro isomer (the kinetic product).[1][2] As the temperature increases, the reaction rate accelerates, but this can lead to a less selective reaction, producing a higher proportion of the 3-nitro isomer.[3][4]
Q4: Can I avoid using sulfuric acid in the nitration step?
Yes, it is possible to perform the nitration using concentrated nitric acid alone, without sulfuric acid.[3][4] This can simplify the workup procedure. However, the reaction rate may be slower. The use of a mixed acid (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺) in greater concentration, leading to a faster reaction.[5]
Q5: My nitration reaction is very slow. How can I increase the rate?
Several factors can increase the reaction rate:
-
Increase the temperature: However, be aware that this may negatively impact the isomeric ratio.[1][3]
-
Use a mixed acid system (H₂SO₄/HNO₃): This increases the concentration of the nitronium ion.
-
Increase the concentration of nitric acid: Using highly concentrated or fuming nitric acid will accelerate the reaction.[3][4]
Q6: What is the best way to separate the Dimethyl 3-nitrophthalate and Dimethyl 4-nitrophthalate isomers?
While separation of the final ester isomers is possible, it is often more efficient to separate the precursor acids. 3-nitrophthalic acid and 4-nitrophthalic acid have different solubilities in water, which can be exploited for separation by fractional crystallization.[5][6] If you must separate the esters, preparative chromatography (HPLC or column chromatography) is the most effective method, though it can be costly and time-consuming for large scales.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Dimethyl 3-nitrophthalate byproduct | 1. High reaction temperature during nitration. 2. High concentration of nitrating agent leading to reduced selectivity. 3. Insufficient control over the rate of addition of the nitrating agent. | 1. Lower the nitration temperature. Reactions are often performed between 0°C and 10°C to favor the 4-isomer.[1][2] 2. Use a less aggressive nitrating agent or a lower concentration of mixed acid. 3. Add the nitrating agent slowly and dropwise to maintain a consistent low temperature. |
| Low yield of nitrated product | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inadequate concentration of the nitrating agent. | 1. While low temperatures improve selectivity, they also slow down the reaction. Find an optimal balance or increase the reaction time. 2. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 3. Ensure the use of concentrated or fuming nitric acid, and if using mixed acid, ensure the sulfuric acid is of high concentration. |
| Formation of dinitro byproducts | 1. Excessively harsh nitrating conditions (high temperature, high concentration of nitrating agent). 2. Prolonged reaction time after the initial mononitration is complete. | 1. Use milder nitrating conditions. 2. Carefully monitor the reaction progress and quench it once the starting material is consumed. |
| Difficulty separating 3- and 4-nitrophthalic acid isomers | 1. Inefficient fractional crystallization. 2. Similar solubilities of the isomers in the chosen solvent. | 1. 3-nitrophthalic acid is less soluble in water than 4-nitrophthalic acid. Exploit this by carefully controlling the volume of water and the crystallization temperature.[5][6] 2. Consider converting the mixed acids to their salts, as the salts may have different solubility profiles that can be exploited for separation. |
| Incomplete esterification of 4-nitrophthalic acid | 1. Insufficient catalyst (e.g., sulfuric acid). 2. Water present in the reaction mixture. 3. Insufficient reflux time or temperature. | 1. Ensure a catalytic amount of a strong acid is present. 2. Use dry methanol and glassware. 3. Ensure the reaction is refluxed for an adequate amount of time, monitoring by TLC or HPLC. |
Experimental Protocols
Protocol 1: Regioselective Nitration of Phthalic Anhydride
This protocol aims to produce a mixture of nitrophthalic acids with an enriched proportion of the desired 4-nitro isomer.
Diagram of the Nitration Workflow
Caption: Workflow for the nitration of phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.51)
-
Ice
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Slowly add phthalic anhydride to the sulfuric acid with stirring until it is fully dissolved.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
From the dropping funnel, add fuming nitric acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10°C. The addition should take approximately 1-2 hours.[5]
-
After the addition is complete, continue to stir the mixture at 0-10°C for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The precipitated solid, a mixture of 3- and 4-nitrophthalic acids, is collected by vacuum filtration.
-
Wash the solid cake with several portions of ice-cold water to remove residual acid.
-
The crude product is then dried before proceeding to the separation step.
Protocol 2: Separation of 3- and 4-Nitrophthalic Acid Isomers by Fractional Crystallization
This protocol leverages the differential solubility of the two isomers in water.[5][6]
Diagram of the Separation Workflow
Caption: Workflow for the separation of nitrophthalic acid isomers.
Procedure:
-
Transfer the wet cake of mixed acids from the nitration step to a beaker.
-
Add a small amount of cold water and stir thoroughly. This will dissolve a significant portion of the more soluble 4-nitrophthalic acid, leaving the less soluble 3-nitrophthalic acid as a solid.
-
Filter the mixture by suction. The solid on the filter is enriched in 3-nitrophthalic acid.
-
The filtrate contains the majority of the 4-nitrophthalic acid.
-
To purify the 4-nitrophthalic acid, the filtrate can be concentrated by heating and then allowed to cool slowly to induce crystallization.
-
The purity of the separated acids should be checked by HPLC.
Protocol 3: Esterification of 4-Nitrophthalic Acid
Procedure:
-
In a round-bottom flask, suspend the purified 4-nitrophthalic acid in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the complete disappearance of the starting material.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Dimethyl 4-nitrophthalate.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
Analytical Methods
HPLC Analysis of Nitrophthalic Acid Isomers
A reliable HPLC method is crucial for determining the isomeric ratio of the nitrated acids and for assessing the purity of the separated products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1 M aqueous acetic acid (pH 2.89) in a 10:90 v/v ratio.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[7] |
| Detection | UV at 254 nm[7] |
| Injection Volume | 10 µL[7] |
| Approximate Retention Times | 3-Nitrophthalic acid: ~7.0 min 4-Nitrophthalic acid: ~15.5 min[7] |
References
- EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google P
- WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google P
- US4921970A - Nitration reactions with acid anhydride promoters - Google P
- 4-nitrophthalic acid - Organic Syntheses Procedure.
- EP0147798A2 - Nitration reactions with acid anhydride promoters - Google P
- On the nitration of phthalic acid and isophthalic acid - KNAW.
- Nitration of phthalic acid and its reduction | DOCX - Slideshare.
- HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids - SIELC Technologies.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- 4-Nitrophthalic acid synthesis - ChemicalBook.
- Recrystalliz
- Nitration and arom
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
- 4-nitrophthalimide - Organic Syntheses Procedure.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Chemical structures of 3-nitrophthalic (3) and 4-nitrophthalic (4) acids.
- Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide.
- Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- 610-22-0, Dimethyl 4-nitrophthal
- CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google P
- 3-nitrophthalic acid - Organic Syntheses Procedure.
- An Improved Process For Producing 4 Nitrophthalic Acid And 4 - Quick Company.
- US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google P
- CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google P
- CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google P
- Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences.
- Synthesis of 3- nitrophthalic acid - PrepChem.com.
- Isophthalic acid - Wikipedia.
- 3-nitrophthalic anhydride - Organic Syntheses Procedure.
- (PDF)
- Dimethyl 3-nitrophthal
Sources
- 1. US4921970A - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]
- 2. EP0147798A2 - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]
- 3. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 4. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An Improved Process For Producing 4 Nitrophthalic Acid And 4 [quickcompany.in]
- 7. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
Scaling up the synthesis of Dimethyl 2-nitroisophthalate for industrial applications
Welcome to the technical support resource for the industrial-scale synthesis of Dimethyl 2-nitroisophthalate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.
Our focus is on providing practical, field-tested insights grounded in established chemical engineering and safety principles. Nitration reactions, while powerful, are inherently energetic and require meticulous control to ensure safety, purity, and yield on an industrial scale.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound at an industrial scale?
The most common and economically viable route is the direct electrophilic nitration of the starting material, Dimethyl isophthalate. This process typically uses a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2]
Q2: Why is the synthesis of the 2-nitro isomer particularly challenging compared to other isomers?
Synthesizing the 2-nitro isomer is a significant regioselectivity challenge. In the nitration of Dimethyl isophthalate, the two ester groups are electron-withdrawing and act as meta-directors. This means they direct the incoming electrophile (the nitro group) to positions meta to themselves.
-
Positions 4 and 6: These are meta to one ester group and ortho to the other. They are electronically favored over the 2-position.
-
Position 5: This position is meta to both ester groups. Synthesis of the 5-nitro isomer is well-documented and often the major product under standard nitrating conditions.[3][4][5]
-
Position 2: This position is ortho to both ester groups. It is both sterically hindered by the adjacent bulky ester groups and electronically deactivated, making it the least favored site for electrophilic attack.
Achieving a high yield of this compound requires carefully optimized conditions to overcome these steric and electronic barriers, or a sophisticated purification strategy to isolate it from the more abundant 4- and 5-nitro isomers.[4]
Q3: What are the critical safety considerations when scaling up this nitration?
Scaling up any nitration reaction introduces significant safety risks that must be rigorously managed.[1] Key considerations include:
-
Thermal Runaway: Nitration is a highly exothermic reaction.[1] Without adequate cooling and control, the reaction temperature can increase rapidly, leading to accelerated reaction rates, gas evolution (toxic NOx fumes), and potentially an explosion.[6][7]
-
Corrosivity: The mixed acids are extremely corrosive. All equipment, including reactors, pumps, and transfer lines, must be constructed from acid-resistant materials.[6]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic and can cause severe respiratory damage.[6][8]
-
Handling and Storage: Concentrated nitric and sulfuric acids are strong oxidizing agents and require specialized storage and handling protocols to prevent violent reactions with other materials.[8]
A thorough process safety assessment (PSA) is mandatory before any scale-up operation.[1]
Part 2: Process & Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical lab-scale synthesis, which forms the basis for process scale-up.
Experimental Protocol: Synthesis of Dimethyl Nitroisophthalate Isomer Mixture
This protocol is based on established methods for nitrating Dimethyl isophthalate and will produce a mixture of isomers, including the desired 2-nitro product.[4] Optimization will be required to maximize the yield of the 2-nitro isomer.
Materials & Equipment:
-
Three-neck round-bottom flask with overhead stirrer, thermometer, and dropping funnel
-
Ice bath/cooling system
-
Dimethyl isophthalate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice-cold deionized water
-
Sodium bicarbonate solution (for neutralization)
-
Appropriate Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, chemical-resistant lab coat.[6]
Procedure:
-
Reactor Setup: Equip a clean, dry three-neck flask with an overhead mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice bath.
-
Acid Charge: Carefully charge the flask with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C.
-
Substrate Addition: Slowly add Dimethyl isophthalate to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10 °C. Stir until fully dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the dissolved substrate solution. Crucially, maintain the reaction temperature between 5-10 °C throughout the addition. [4] A runaway exotherm is most likely at this stage.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a set period (e.g., 2-3 hours).[4] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: Prepare a separate vessel with a large volume of vigorously stirred ice/water. Slowly and carefully pour the reaction mixture onto the ice. This step is also exothermic and must be done with caution to prevent splashing. The crude product should precipitate as a solid.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). A final wash with a cold, dilute sodium bicarbonate solution can help remove residual acid.[3]
-
Drying: Dry the crude product under vacuum. The resulting solid will be a mixture of nitro-isomers.
Process Flow Diagram
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 5. journalcra.com [journalcra.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Selective Reduction of Dimethyl 2-Nitroisophthalate
Welcome to the technical support center dedicated to the selective reduction of dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The primary challenge lies in the chemoselective reduction of the aromatic nitro group to an amine while preserving the integrity of the two methyl ester functionalities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis, ensuring you can optimize your reaction for high yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the selective reduction of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical, step-by-step approach to resolution.
Question 1: I am observing significant ester reduction or hydrolysis, leading to low yields of the desired dimethyl 2-aminoisophthalate. How can I improve selectivity?
Answer: This is the most critical challenge in this transformation. The reduction of the ester groups alongside the nitro group indicates that your reaction conditions are too harsh or the chosen reagent lacks the necessary chemoselectivity.
Underlying Causes & Solutions:
-
Inappropriate Reducing Agent: Standard hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce both nitro groups and esters.[1] Even sodium borohydride (NaBH₄), while milder, can reduce esters under certain conditions, especially in the presence of activating agents or at elevated temperatures.[2]
-
Solution: Employ a reagent system known for its high selectivity for nitro groups over esters.
-
Metal-Mediated Reductions: Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a classic and highly effective method that is exceptionally mild towards ester groups.[3] Similarly, iron powder in the presence of a mild acid like ammonium chloride (Fe/NH₄Cl) or acetic acid is a robust and selective option.[3][4]
-
Modified Borohydride Systems: The combination of NaBH₄ with an iron salt like FeCl₂ has been shown to be highly chemoselective for reducing nitroarenes in the presence of esters, often providing excellent yields.[5][6][7] This system generates a species in situ that preferentially reduces the nitro group.
-
-
-
Harsh Catalytic Hydrogenation Conditions: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method for nitro reduction, it can lead to ester reduction under aggressive conditions (high pressure, high temperature, or prolonged reaction times).[8]
-
Solution: Optimize your hydrogenation conditions.
-
Catalyst Choice: Use a standard 5-10% Palladium on Carbon (Pd/C) catalyst. For substrates prone to dehalogenation (not an issue here, but a related selectivity problem), sulfided catalysts like sulfided Pt/C can be used to increase selectivity for the nitro group.[3]
-
Hydrogen Source: Consider Catalytic Transfer Hydrogenation (CTH). Using a hydrogen donor like ammonium formate (HCOONH₄) with Pd/C is often milder than using high-pressure hydrogen gas and can provide excellent selectivity.[3][9]
-
Reaction Conditions: Run the reaction at room temperature and atmospheric pressure (e.g., using a hydrogen balloon) to minimize the risk of ester reduction.
-
-
The following diagram provides a decision-making workflow to help you select a more appropriate reduction strategy.
Caption: A systematic workflow for diagnosing and solving incomplete reactions.
Question 3: My reaction mixture contains significant side products like hydroxylamines, azoxy, or azo compounds. How can I minimize their formation?
Answer: The formation of these side products indicates that the reduction is stalling at intermediate stages. The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. [10]If these intermediates are not rapidly converted to the amine, they can react with each other to form dimeric species like azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds.
Underlying Causes & Solutions:
-
Insufficient Reducing Power: If there isn't enough reducing agent or if the catalyst is not active enough, the reaction may not have sufficient driving force to proceed past the hydroxylamine stage.
-
Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. [11]For catalytic methods, ensure the catalyst is active and the hydrogen supply is adequate.
-
-
Poor Temperature Control: Nitro reductions are often highly exothermic. [12]Localized overheating can promote the dimerization of intermediates.
-
Solution: Ensure efficient stirring and, if necessary, use an ice bath to control the initial exotherm, especially during reagent addition.
-
-
Suboptimal pH (for Metal/Acid Reductions): The pH of the reaction medium can influence the stability and reactivity of intermediates.
-
Solution: Maintain the recommended pH for your chosen method. For instance, Fe/NH₄Cl provides a buffered, near-neutral condition that is often effective at minimizing side reactions.
-
Caption: The reduction pathway of a nitro group, highlighting key intermediates and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for the selective reduction of this compound?
A1: There is no single "best" method, as the optimal choice depends on available equipment, scale, and safety considerations. However, the following table summarizes reliable starting points.
| Method | Reagents & Conditions | Pros | Cons |
| Tin(II) Chloride [3] | SnCl₂·2H₂O (4-5 eq.), Ethanol, Reflux | Excellent chemoselectivity, reliable, tolerant of many functional groups. | Generates tin waste, workup can be tedious to remove tin salts. |
| Iron/Acid [4][8] | Fe powder (5-10 eq.), NH₄Cl (aq) or AcOH, Ethanol/Water, Reflux | Inexpensive, environmentally benign metal, good selectivity. | Requires significant excess of iron, vigorous reaction, filtration of fine iron sludge. |
| Catalytic Transfer Hydrogenation [3][9] | 5-10% Pd/C, HCOONH₄ (3-5 eq.), Methanol or Ethanol, RT to 50°C | Avoids high-pressure H₂, generally mild and selective, clean workup (filtration). | Pd/C can be expensive, ammonium formate stoichiometry needs optimization. |
| Modified Borohydride [5][6] | NaBH₄ (2.5 eq.), FeCl₂ (1 eq.), THF/MeOH, 28°C | High yields reported, excellent selectivity for nitro over ester. | Requires careful control of reagent addition, homogenous system. |
Q2: How can I effectively monitor the reaction's progress?
A2: Proper reaction monitoring is crucial to prevent under- or over-reaction.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. [11]Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to achieve good separation between the starting material (this compound) and the product (dimethyl 2-aminoisophthalate). The product, being an amine, will be significantly more polar. Staining with ninhydrin can help visualize the amine product. The reaction is complete when the starting material spot has completely disappeared.
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: For more quantitative analysis, HPLC is ideal. It can accurately track the consumption of the starting material and the formation of the product and any intermediates or side products.
Q3: What are the primary safety considerations for these reactions?
A3: Safety must be a top priority.
-
Exothermicity: Nitro group reductions are often highly exothermic. [12]Always perform the reaction with adequate cooling capacity (e.g., an ice bath) on standby, and add reagents slowly, especially on a larger scale.
-
Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use when they are dry and saturated with hydrogen. [4]Never allow the catalyst to dry in the air. Keep the filter cake wet with solvent during filtration and handle it under an inert atmosphere.
-
Hydrogen Gas: When using H₂ gas, ensure all equipment is properly grounded and there are no ignition sources. Work in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is highly reliable for selectively reducing the nitro group while preserving the esters. [3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is basic (pH ~8). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dimethyl 2-aminoisophthalate.
-
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the use of hydrogen gas and is often very clean. [3][9]
-
Setup: To a solution of this compound (1.0 eq.) in methanol or ethanol (15-20 mL per gram), add ammonium formate (HCOONH₄, 4-5 eq.).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight). Caution: Pd/C is pyrophoric.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. The reaction is often accompanied by gas evolution (CO₂). Monitor by TLC for the disappearance of the starting material.
-
Workup:
-
Upon completion, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, ensure the filter cake is kept wet with solvent at all times to prevent ignition.
-
Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The ammonium formate salts can often be removed by partitioning the residue between ethyl acetate and water. The product will be in the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
References
-
Selective reduction of nitro group without affecting other functional groups. BenchChem.
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Pharmaceutical Fronts.
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Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme.
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Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Semantic Scholar.
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Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
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Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
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Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. OUCI.
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
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Conditions optimization for the reduction of nitroarenes. ResearchGate.
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Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
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Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing).
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
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A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
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Analytical methods. ATSDR.
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
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Nitro Reduction - Common Conditions. University of Rochester.
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate.
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
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Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
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Tests for Organic nitro groups - Reduction to NHOH. YouTube.
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Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
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Aromatic Side Chain Reduction: Nitro. CSB/SJU.
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Stability and degradation of Dimethyl 2-nitroisophthalate under different conditions
Welcome to the technical support center for Dimethyl 2-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and analyzing this compound. Understanding the stability and degradation profile of this compound is critical for ensuring the integrity of experimental results, developing stable formulations, and identifying potential impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical behavior of this compound under various experimental and storage conditions.
Q1: What are the primary chemical liabilities of this compound that can lead to degradation?
The structure of this compound contains two key functional groups that are susceptible to degradation: the two methyl ester groups and the nitroaromatic ring system.
-
Ester Groups: The most common degradation pathway is the hydrolysis of the ester linkages.[1] This reaction can be catalyzed by both acids and bases, leading to the formation of 2-nitroisophthalic acid monomethyl ester and subsequently 2-nitroisophthalic acid.
-
Nitroaromatic System: Nitroaromatic compounds are known to be photosensitive.[2][3] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. The electron-withdrawing nature of the nitro group makes the aromatic ring generally resistant to oxidative degradation.[4]
Q2: How does pH impact the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent due to the susceptibility of its ester groups to hydrolysis.
-
Acidic Conditions: In the presence of acid (e.g., HCl, H₂SO₄), the rate of hydrolysis will increase, cleaving the ester bonds.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) using reagents like NaOH or KOH is typically much faster and more aggressive than acid-catalyzed hydrolysis.[1]
-
Neutral Conditions: While more stable at neutral pH compared to acidic or basic conditions, hydrolysis can still occur over time, especially at elevated temperatures.
For any experiments involving aqueous solutions, it is crucial to buffer the system to a pH where the compound exhibits maximum stability or to be aware of the potential for hydrolysis.
Q3: Is this compound sensitive to light? What precautions should be taken?
Yes, as a nitroaromatic compound, it is expected to be photosensitive.[2][3] The energy from UV and even visible light can be absorbed by the molecule, promoting it to an excited state and initiating degradation reactions. The exact degradation pathway under photolytic stress would need to be determined experimentally but could involve complex reactions including hydroxylation of the aromatic ring, similar to other aromatic esters.[5]
Precautionary Measures:
-
Always store the solid material and its solutions in amber-colored vials or containers that block UV-Vis light.
-
When handling solutions, work in a dimly lit area or protect the experimental setup from direct light exposure by wrapping glassware in aluminum foil.
-
For formal photostability studies, follow established guidelines such as ICH Q1B, which specifies light exposure conditions.[1]
Q4: What is the expected thermal stability of this compound?
The solid form of this compound is generally stable under standard storage conditions (room temperature, protected from light and moisture).[6] However, elevated temperatures will accelerate degradation, primarily through hydrolysis if moisture is present. Forced degradation studies, conducted at temperatures significantly higher than accelerated stability testing conditions, are necessary to fully characterize its thermal degradation profile and identify potential degradants.[2][3]
Q5: How should I prepare and store stock solutions of this compound to ensure stability?
Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, be aware that DMSO is hygroscopic (absorbs water from the air), and the presence of water can lead to hydrolysis of the compound over time.[7]
-
Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize degradation rates. For long-term storage, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]
-
Container Type: Use amber glass or polypropylene containers to protect from light and prevent potential adsorption of the compound onto the container surface.[7]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in the HPLC chromatogram of a freshly prepared sample. | 1. The starting material has impurities. 2. The compound degraded during sample preparation (e.g., solvent interaction, exposure to light). 3. Contamination from glassware or solvent. | 1. Verify the purity of the starting material using a certificate of analysis or by running an initial purity check. 2. Prepare samples just before analysis. Protect solutions from light and use high-purity, non-reactive solvents. 3. Use thoroughly cleaned glassware and HPLC-grade solvents. |
| The concentration of my stock solution decreases over time, even when stored at low temperatures. | 1. Hydrolysis due to absorbed water in the solvent (especially DMSO).[7] 2. Photodegradation from repeated exposure to ambient light during handling. 3. Adsorption of the compound onto the storage container walls. | 1. Use anhydrous grade DMSO and handle it in a way that minimizes water absorption (e.g., use a dry needle/syringe). 2. Minimize the time the solution is exposed to light. Use amber vials. 3. Test different container materials (e.g., glass vs. polypropylene) to check for adsorption effects. |
| Forced degradation results are inconsistent or show no degradation under stress. | 1. Stress conditions are not harsh enough (e.g., temperature too low, acid/base concentration too weak). 2. Incomplete neutralization of acidic or basic samples before HPLC analysis, leading to peak shape issues or on-column degradation.[2][3] 3. The analytical method is not stability-indicating (i.e., degradant peaks are co-eluting with the parent peak). | 1. Increase the stress level systematically. For hydrolysis, try increasing temperature to 50-60°C or using a higher concentration of acid/base (up to 1.0 M).[1] 2. Ensure the pH of the sample is adjusted to near neutral before injection into the HPLC system. 3. Develop and validate a stability-indicating HPLC method. This involves demonstrating that degradation products are fully resolved from the parent compound.[8][9] |
Data Summary: Forced Degradation Conditions
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10] The conditions below are typical starting points for a compound like this compound and should be optimized to achieve a target degradation of 10-20%.[10]
| Stress Condition | Reagent / Parameters | Typical Conditions | Potential Primary Degradation Product(s) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1.0 M at RT or 60°C for 2-24 hours | 2-Nitroisophthalic acid monomethyl ester, 2-Nitroisophthalic acid |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1.0 M at RT for 1-8 hours | 2-Nitroisophthalic acid monomethyl ester, 2-Nitroisophthalic acid |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% - 30% H₂O₂ at RT for 24 hours | Oxidized derivatives (often complex mixture) |
| Thermal (Dry Heat) | Oven | 80°C - 105°C for 24-72 hours | Thermally induced decomposition products |
| Photolytic | UV-A (320-400 nm) and Visible (400-800 nm) Light | ICH Q1B compliant chamber; overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Photodegradation products (e.g., hydroxylated species) |
Experimental Protocols & Methodologies
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).[1]
-
Stress Samples:
-
Acid: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Base: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Neutral: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Store the three solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This step is critical to prevent damage to the HPLC column and ensure accurate chromatography.[2][3]
-
Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method.[9][11]
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify and quantify any significant degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from all its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Screen different mobile phase compositions. A common starting point is a gradient elution using a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.[9][12]
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze a sample of the parent compound. Select a detection wavelength that provides a good response for the parent compound and its likely degradants.
-
Method Optimization:
-
Prepare a mixture of the unstressed parent compound and samples from the forced degradation studies (acid, base, oxidative, etc.).
-
Inject this mixture and optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks. The resolution between any two peaks should be greater than 2.0.[11]
-
-
Validation: Once the method is optimized, validate it according to ICH guidelines (Q2R1), assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The key is to prove the method is "stability-indicating" by demonstrating peak purity of the parent compound under all stress conditions.
Visualizations: Degradation and Workflow Diagrams
Expected Hydrolytic Degradation Pathway
The primary degradation pathway under hydrolytic stress involves the sequential cleavage of the two ester groups.
Caption: Hydrolytic degradation of this compound.
General Workflow for a Forced Degradation Study
This diagram outlines the logical flow of performing a forced degradation study, from sample preparation to data analysis.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl 2-Nitroisophthalate and Dimethyl 5-Nitroisophthalate
Introduction
In the landscape of specialty chemicals and pharmaceutical intermediates, isomeric purity and predictable reactivity are paramount. Dimethyl 2-nitroisophthalate and Dimethyl 5-nitroisophthalate, while sharing the same molecular formula (C₁₀H₉NO₆) and functional groups, exhibit markedly different chemical behaviors.[1][2] This divergence stems from a subtle yet critical structural variance: the position of the electron-withdrawing nitro (-NO₂) group on the aromatic ring relative to the two methyl ester (-COOCH₃) groups.
This guide provides an in-depth comparison of the reactivity of these two isomers. We will dissect the underlying electronic and steric principles that govern their behavior and present experimental protocols that highlight these differences. This document is intended for researchers, scientists, and drug development professionals who utilize these reagents and require a nuanced understanding of their chemical properties to optimize synthetic strategies.
Theoretical Framework: The Decisive Role of the Nitro Group's Position
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature and spatial arrangement of its substituents. In both isomers, the benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): two methyl esters and one nitro group. These groups significantly reduce the electron density of the aromatic ring, a phenomenon known as deactivation.[3] This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) than benzene but activates it towards nucleophilic aromatic substitution (SNAr).[4][5]
The critical distinction between the 2-nitro and 5-nitro isomers lies in the interplay of steric hindrance and the precise electronic influence of the nitro group on adjacent functional groups and ring positions.
Electronic Effects: Inductive and Resonance Deactivation
Both the nitro and ester groups pull electron density from the benzene ring through two primary mechanisms:
-
Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms, electrons are pulled away from the ring through the sigma (σ) bonds.[4]
-
Resonance Effect: The nitro and carbonyl groups can delocalize the ring's pi (π) electrons onto themselves, creating resonance structures with a positive charge on the ring. This effect is particularly strong for the nitro group.[6][7]
This combined electron withdrawal makes the aromatic protons more deshielded (appearing at a higher chemical shift in ¹H NMR) and the ring carbons more electrophilic.
Structural Comparison: Steric and Electronic Consequences
The distinct placement of the nitro group creates two unique chemical environments.
-
Dimethyl 5-Nitroisophthalate: The nitro group is positioned meta to both methyl ester groups. This symmetrical arrangement results in a more balanced distribution of electronic effects and, crucially, minimal steric hindrance around the reactive ester functionalities. The C2, C4, and C6 positions of the ring are the most electron-deficient due to the ortho/para directing deactivation of the nitro group.[7]
-
This compound: The nitro group is ortho to one ester group and meta to the other. This arrangement introduces significant steric hindrance . The bulky nitro group physically obstructs the adjacent ester group, shielding its carbonyl carbon from attack by nucleophiles. This steric crowding is the single most important factor governing the differential reactivity of the ester groups in this isomer.
The following diagram illustrates these structural differences.
Caption: Structural comparison highlighting steric hindrance in the 2-nitro isomer.
Comparative Reactivity: Experimental Evidence
The theoretical differences manifest in distinct outcomes in common chemical transformations. We will focus on two key reactions: the reduction of the nitro group and the hydrolysis of the ester groups.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a foundational reaction, yielding dimethyl aminoisophthalates, which are valuable monomers and synthetic intermediates.[8][9] This transformation is typically achieved via catalytic hydrogenation.
-
Dimethyl 5-Nitroisophthalate: The nitro group is sterically accessible, allowing for efficient interaction with the surface of a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C). The reaction generally proceeds smoothly under standard conditions to give high yields of Dimethyl 5-aminoisophthalate.[10]
-
This compound: The nitro group is flanked by two ester groups, one of which is in the sterically demanding ortho position. This crowding can impede the adsorption of the molecule onto the catalyst surface, potentially leading to slower reaction rates or requiring more forcing conditions (higher pressure or temperature) to achieve complete conversion.
Caption: Generalized workflow for catalytic hydrogenation of nitroisophthalate isomers.
Hydrolysis of Methyl Ester Groups
Base-catalyzed hydrolysis (saponification) of the ester groups is a reaction that is exquisitely sensitive to steric hindrance.
-
Dimethyl 5-Nitroisophthalate: Both ester groups are sterically unhindered and react readily with hydroxide ions. Under controlled conditions (e.g., one equivalent of base), it is possible to achieve selective mono-hydrolysis, though di-hydrolysis is common with excess base. A US patent describes the selective mono-saponification using one equivalent of NaOH.[11]
-
This compound: The ester group at the C1 position, being ortho to the nitro group, is severely sterically hindered. It is significantly less reactive towards hydrolysis than the ester at the C3 position. This difference in reactivity is so pronounced that selective hydrolysis of the less hindered C3-ester can be achieved with high selectivity, leaving the C1-ester intact. This differential reactivity is a powerful tool for synthetic chemists, allowing for regioselective modification of the molecule.
Summary of Comparative Reactivity
| Reaction | This compound | Dimethyl 5-Nitroisophthalate | Key Differentiating Factor |
| Nitro Group Reduction | Slower reaction rate may be observed due to steric shielding of the nitro group. | Proceeds readily under standard conditions due to accessible nitro group. | Steric Hindrance |
| Ester Hydrolysis | Highly differential reactivity. C3-ester hydrolyzes preferentially. C1-ester is sterically shielded and less reactive. | Both ester groups are equally reactive and readily hydrolyzed. | Steric Hindrance |
| **Nucleophilic Aromatic Substitution (of -NO₂) ** | The nitro group is activated by two ortho/para ester groups, but steric hindrance would impede nucleophilic attack at C2. | The nitro group is not optimally activated by the meta-positioned ester groups for SNAr displacement.[5] | Electronic Activation & Sterics |
Experimental Protocols
The following protocols are designed to be self-validating systems to demonstrate the reactivity differences.
Protocol 1: Comparative Catalytic Hydrogenation
Objective: To compare the rate of reduction of the two isomers under identical conditions.
Methodology:
-
Setup: Place this compound (239 mg, 1.0 mmol) in a 50 mL flask (Flask A) and Dimethyl 5-nitroisophthalate (239 mg, 1.0 mmol) in a second 50 mL flask (Flask B).
-
Solvent: Add 20 mL of methanol to each flask and stir until the solids are fully dissolved.
-
Catalyst Addition: To each flask, add 25 mg of 5% Palladium on Carbon (Pd/C).
-
Reaction: Secure both flasks to a hydrogenation apparatus. Purge the system with hydrogen gas three times, then maintain a positive hydrogen pressure of 50 psi.
-
Monitoring: Stir the reactions vigorously at room temperature. Every 30 minutes, withdraw a small aliquot from each reaction, filter through celite, and analyze by Thin Layer Chromatography (TLC) [Eluent: 50% Ethyl Acetate in Hexane] to monitor the disappearance of the starting material.
-
Analysis: Compare the time required for complete consumption of the starting material in Flask A versus Flask B. The expected outcome is a noticeably longer reaction time for Flask A.
-
Work-up: Upon completion, filter the reaction mixtures through a pad of celite to remove the catalyst. Wash the pad with methanol. The combined filtrates contain the desired dimethyl aminoisophthalate products.[10][12]
Protocol 2: Comparative Base-Catalyzed Hydrolysis
Objective: To demonstrate the effect of steric hindrance on the rate of ester hydrolysis.
Methodology:
-
Setup: Prepare two identical setups as described in Protocol 1, using the two isomers (1.0 mmol each).
-
Solvent: Dissolve each isomer in 15 mL of a 3:1 mixture of Methanol:Water.
-
Reagent Addition: To each flask, add exactly 1.0 mL of a 1.0 M sodium hydroxide (NaOH) solution (1.0 mmol, 1.0 equivalent) dropwise at room temperature while stirring.
-
Reaction: Allow both reactions to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reactions by TLC or LC-MS to observe the formation of the mono-acid and the consumption of the starting diester.
-
Analysis: After 4 hours, quench both reactions by acidifying with 1.0 M HCl to pH ~2. Extract the products with ethyl acetate. Analyze the composition of the crude product from each reaction by ¹H NMR.
-
Flask A (2-nitro): The product mixture is expected to be enriched in the mono-acid resulting from hydrolysis of the C3-ester.
-
Flask B (5-nitro): The product mixture will likely contain a statistical mixture of starting material, mono-acid, and di-acid, with significant consumption of the starting material.[11]
-
Sources
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A Comparative Guide to the Synthesis of Dimethyl 5-Nitroisophthalate: An Evaluation of Alternative Methodologies
Introduction
Dimethyl 2-nitroisophthalate serves as a crucial chemical intermediate in various synthetic applications. However, a comprehensive review of scientific literature reveals that its isomer, Dimethyl 5-nitroisophthalate, is of greater industrial and pharmaceutical significance. Dimethyl 5-nitroisophthalate is a key precursor in the synthesis of 5-amino-2,4,6-triiodo-isophthalic acid derivatives, which are fundamental components of non-ionic X-ray contrast media[1]. The stringent purity requirements for pharmaceutical intermediates—often exceeding 99.5%—necessitate highly efficient and selective synthetic routes[1].
This guide provides an in-depth comparison of the primary synthetic methodologies for producing high-purity Dimethyl 5-nitroisophthalate. We will dissect two principal strategies: the direct nitration of dimethyl isophthalate and the esterification of 5-nitroisophthalic acid. By examining the underlying chemical principles, experimental protocols, and performance data, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific objectives.
Route 1: Direct Nitration of Dimethyl Isophthalate
This approach is the most direct, involving the electrophilic substitution of commercially available dimethyl isophthalate. The reaction is typically performed using a mixed acid nitrating agent.
Reaction Principle
The core of this method is the nitration of the aromatic ring of dimethyl isophthalate. The two ester groups are meta-directing; however, the nitration can occur at the C4 or C5 position. The desired product is the 5-nitro isomer.
Experimental Protocol
A representative procedure for this method is as follows:
-
A solution of dimethyl isophthalate (195 g) is prepared in 100% sulfuric acid (320 ml) and cooled to 10°C[1][2].
-
A nitrating mixture of nitric acid (100 g) and sulfuric acid (302 g) is added dropwise to the solution while maintaining the temperature at 10°C with vigorous stirring[1][2].
-
After the addition is complete, the reaction mixture is stirred for an additional 3 hours at a temperature between 20-25°C[1][2].
-
The reaction is quenched by pouring the mixture onto a large volume of an ice/water mixture (1600 g), ensuring the temperature does not exceed 10°C[1][2].
-
The precipitated product is stirred for 1 hour, then collected by filtration through an acid-proof filter[1][2].
-
The solid is washed extensively with water until acid-free and then dried under a vacuum[1][2].
Workflow Diagram: Route 1
Caption: Workflow for the direct nitration of dimethyl isophthalate.
Discussion and Scientific Integrity
-
Expertise & Experience: The primary advantage of this route is its directness, utilizing a readily available starting material. The use of mixed sulfuric and nitric acid is a standard and potent nitrating system, essential for activating the nitric acid to the highly electrophilic nitronium ion (NO₂⁺) required for the reaction. Temperature control is paramount; excursions above the recommended range can lead to increased formation of byproducts and potential runaway reactions.
-
Trustworthiness (Limitations): This method is fundamentally compromised by a lack of selectivity. The nitration process yields not insignificant amounts of the undesired isomeric Dimethyl 4-nitroisophthalate [1][2][3]. Separating this isomer from the desired product is difficult and often requires costly purification steps like recrystallization, which leads to significant yield losses. Furthermore, the work-up step, which involves pouring the acidic reaction mixture into water, can cause partial hydrolysis (saponification) of the ester groups, forming Monomethyl 5-nitroisophthalate as another impurity[1][2]. These impurities render the crude product unsuitable for pharmaceutical applications without extensive purification[2].
Route 2: Esterification of 5-Nitroisophthalic Acid
This alternative two-step strategy involves first nitrating isophthalic acid to form 5-nitroisophthalic acid, followed by a diesterification reaction. This approach is designed to overcome the selectivity issues of Route 1.
Reaction Principle
By nitrating the parent diacid first, the formation of isomers is still a factor, but the subsequent purification of 5-nitroisophthalic acid is more straightforward than that of the corresponding esters. The purified 5-nitroisophthalic acid is then converted to the dimethyl ester.
Experimental Protocol
Step A: Synthesis of 5-Nitroisophthalic Acid
-
Isophthalic acid (100 kg) is added in portions to a pre-cooled (0-5°C) mixture of sulfuric acid (459.89 kg) and 73% nitric acid (207.8 kg)[4].
-
The mixture is agitated for 1 hour at this temperature, then the temperature is raised to 60-65°C and held for 3 hours, followed by another ramp to 80-85°C for 9 hours[4].
-
After cooling, the reaction mass is charged into ice-cold water, and the precipitated 5-nitroisophthalic acid is filtered, washed, and dried[4].
Step B: Esterification of 5-Nitroisophthalic Acid
Two main methods for the esterification step are compared below.
Method 2A: Fischer Esterification in Excess Methanol This is a classic acid-catalyzed esterification.
-
5-nitroisophthalic acid (5.0 g) is dissolved in a large excess of methanol (33.3 mL)[5][6].
-
Concentrated sulfuric acid (1.0 mL) is added slowly as a catalyst[5][6].
-
The mixture is heated to reflux for approximately 3 hours, during which the product begins to precipitate as a white solid[5][6].
-
After cooling to room temperature, the crystalline product is collected by filtration, washed with water, and dried[5]. The reported yield is high (98%)[5].
-
Discussion and Limitations: While this method can provide high yields, it is not ideal for producing high-purity material. The reaction proceeds through the monomethyl ester intermediate. Incomplete reaction or equilibrium effects can leave 0.3% to 0.5% of the monomethyl ester in the final product[1][3]. Removing this impurity requires recrystallization, which reduces the overall yield and adds a processing step[2][3].
Method 2B: Improved Two-Phase Esterification This modern, patented method is designed for high purity and efficiency.
-
A mixture of methanol (120 ml) and a water-immiscible solvent such as toluene (240 ml) is prepared[1][3].
-
5-nitroisophthalic acid (106 g) is added and the mixture is heated[1][3].
-
Concentrated sulfuric acid (33 ml) is added dropwise, forming a two-phase system[1][3].
-
The mixture is heated at boiling point for 4 hours. The water produced during the reaction separates as a denser aqueous phase[1][3].
-
After the reaction, the stirrer is stopped, and the lower aqueous phase is drained off[1][3].
-
The remaining hot organic phase is washed with hot water and a hot sodium bicarbonate solution[1][3].
-
The organic phase is then cooled to room temperature, allowing the pure Dimethyl 5-nitroisophthalate to crystallize[1][3].
-
The crystals are filtered, washed with methanol and water, and dried, yielding a product of very high purity (>99.9%)[2].
Workflow Diagram: Route 2
Caption: Workflow for the two-step esterification of 5-nitroisophthalic acid.
Discussion and Scientific Integrity
-
Expertise & Experience: The two-phase esterification (Method 2B) is a prime example of rational process design. The choice of a water-immiscible co-solvent like toluene or xylene is critical. According to Le Châtelier's principle, the continuous removal of water from the organic phase by separation into a second aqueous phase drives the esterification equilibrium toward completion. This prevents the reverse reaction (hydrolysis) and ensures a high conversion rate.
-
Trustworthiness: This method is self-validating because it directly addresses the shortcomings of the other routes. By starting with purified 5-nitroisophthalic acid, the isomeric impurity problem is eliminated. By physically removing the water byproduct, the monomethyl ester impurity is minimized to negligible levels. The product crystallizes directly from the reaction solvent in exceptionally high purity (>99.9%), making it suitable for pharmaceutical use without further purification steps[2]. This process is robust, scalable, and yields a consistently high-quality product[1].
Comparative Performance Analysis
The choice of synthetic route depends heavily on the desired balance between process simplicity, cost, and final product purity. The following table summarizes the key performance metrics of the discussed methods.
| Parameter | Route 1: Direct Nitration | Route 2A: Esterification (Excess MeOH) | Route 2B: Esterification (Two-Phase) |
| Starting Material | Dimethyl Isophthalate | 5-Nitroisophthalic Acid | 5-Nitroisophthalic Acid |
| Number of Steps | 1 | 2 (including NIPA synthesis) | 2 (including NIPA synthesis) |
| Typical Yield | Moderate to High (crude) | High (crude) | >90% (for esterification step)[3] |
| Product Purity | Low (before purification) | Moderate (contains monomethyl ester) | Very High (>99.9%)[2] |
| Key Challenge | Isomer (4-nitro) & hydrolysis byproducts | Monomethyl ester impurity | Management of two-phase system |
| Purification | Recrystallization required | Recrystallization required | Direct crystallization from reaction |
| Industrial Viability | Less suitable for pharma grade | Moderate; requires extra step | Excellent for pharma grade |
Conclusion and Recommendation
For researchers and drug development professionals, the synthesis of Dimethyl 5-nitroisophthalate presents a clear choice based on the end-use requirements.
-
Route 1 (Direct Nitration) is a direct but flawed method. The unavoidable formation of isomeric and hydrolyzed impurities makes it ill-suited for applications demanding high purity, such as the synthesis of pharmaceutical intermediates. The subsequent purification challenges often negate the initial simplicity of the one-step process.
-
Route 2 (Esterification of 5-Nitroisophthalic Acid) is the superior strategy. While it involves an additional step to prepare the starting acid, it provides a clear pathway to a high-purity final product.
-
Within this route, the improved two-phase esterification method (2B) is unequivocally the most advanced and reliable option. It ingeniously overcomes equilibrium limitations by removing water, leading to a high-yield, one-pot reaction and purification that delivers Dimethyl 5-nitroisophthalate with the exceptional purity required for pharmaceutical manufacturing.
-
Therefore, for the synthesis of Dimethyl 5-nitroisophthalate intended for pharmaceutical applications, the two-step process involving the nitration of isophthalic acid followed by the two-phase esterification in a methanol/toluene system is the recommended and authoritative method.
References
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Dimethyl 5-nitroisophthalate | C10H9NO6. PubChem, National Institutes of Health. URL: [Link]
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- US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. Google Patents.
- United States Patent Office - 3,145,197. Google Patents.
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An efficient and scalable process for the preparation of Iopamidol. International Journal of Current Research. URL: [Link]
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This compound | C10H9NO6. PubChem, National Institutes of Health. URL: [Link]
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A Comparative Spectroscopic Guide to Dimethyl Nitroisophthalate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for robust and reproducible research. The subtle differences in the substitution patterns of isomers can lead to significant variations in their chemical reactivity, physical properties, and biological activity. This guide provides an in-depth spectroscopic comparison of two common isomers of dimethyl nitroisophthalate: dimethyl 5-nitroisophthalate and dimethyl 4-nitroisophthalate.
The location of the nitro (-NO₂) group on the aromatic ring, ortho versus meta to the two methoxycarbonyl (-COOCH₃) groups, creates distinct electronic environments that are readily distinguishable by standard spectroscopic techniques. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and the unambiguous characterization of these important chemical intermediates.[1][2][3] This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data and detailed analytical protocols.
Molecular Structures and Isomeric Differences
The core structural difference between the two isomers lies in the position of the nitro group on the benzene ring relative to the two methyl ester groups.
Caption: General experimental workflow for the spectroscopic analysis of dimethyl nitroisophthalate isomers.
Instrumentation and Data Acquisition:
-
NMR Spectroscopy:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire several hundred to a few thousand scans using a proton-decoupled pulse sequence.
-
-
IR Spectroscopy:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry:
-
Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Acquire data over a mass range of m/z 50-300.
-
Conclusion
The spectroscopic differentiation of dimethyl 5-nitroisophthalate and dimethyl 4-nitroisophthalate is straightforward when a systematic, multi-technique approach is employed. ¹H NMR spectroscopy provides the most definitive and immediate distinction due to the clear differences in the symmetry and resulting coupling patterns of the aromatic protons. ¹³C NMR, IR, and Mass Spectrometry offer valuable confirmatory data, each providing a unique piece of the structural puzzle. By following the protocols and understanding the key distinguishing features outlined in this guide, researchers can confidently and accurately identify these isomers, ensuring the integrity and success of their scientific endeavors.
References
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The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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NIST. (n.d.). 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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-
Semantic Scholar. (n.d.). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
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NIST. (n.d.). 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). Dimethyl 4-nitro-phthalate [13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester [13C NMR]. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Reducing Agents for Dimethyl 2-Nitroisophthalate
Introduction: The Strategic Importance of Dimethyl 2-Aminoisophthalate
In the landscape of pharmaceutical and materials science, the conversion of aromatic nitro compounds to their corresponding anilines is a foundational and frequently executed transformation.[1] The resulting amino group is a versatile synthetic handle, pivotal for constructing a vast array of complex molecules, including pharmaceuticals, dyes, and specialized polymers.[1][2]
This guide focuses on the specific reduction of Dimethyl 2-nitroisophthalate to Dimethyl 2-aminoisophthalate.[3] The challenge inherent in this substrate lies in the need for high chemoselectivity; the reducing agent must efficiently convert the nitro group while leaving the two methyl ester functionalities untouched. Hydrolysis of these esters under harsh conditions would lead to unwanted by-products, complicating purification and reducing the overall yield of the desired product, a valuable building block in organic synthesis.[4][5]
This document provides a comparative analysis of common reduction methodologies, grounded in mechanistic principles and supported by experimental data. We will dissect the relative merits and drawbacks of catalytic hydrogenation, metal-mediated reductions, and milder alternatives like sodium dithionite, offering researchers the critical insights needed to select the optimal method for their specific laboratory or scale-up requirements.
Mechanistic Underpinnings: The Six-Electron Journey from Nitro to Amine
The reduction of a nitroarene to an aniline is a six-electron process. While the specific intermediates can be influenced by the chosen reductant and reaction pH, the transformation generally proceeds through a direct hydrogenation pathway involving nitroso and hydroxylamine species.[1][6] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions, as the accumulation of intermediates can sometimes lead to undesired side reactions or incomplete conversion.
The generally accepted mechanism is as follows:
-
Nitroarene (R-NO₂) to Nitroso (R-NO): A two-electron reduction.
-
Nitroso (R-NO) to Hydroxylamine (R-NHOH): A second two-electron reduction.
-
Hydroxylamine (R-NHOH) to Amine (R-NH₂): The final two-electron reduction and dehydration step.[6]
Caption: General pathway for the reduction of a nitroarene.
Comparative Analysis of Key Reducing Agents
The selection of a reducing agent is a critical decision dictated by factors including substrate compatibility, desired yield, safety protocols, cost, and ease of work-up. Below is a detailed comparison of the most prevalent methods for the reduction of this compound.
Catalytic Hydrogenation
This is one of the most efficient and clean methods for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source.[1]
-
Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[6]
-
Mechanism: The reaction occurs on the surface of the metal catalyst, where molecular hydrogen is activated. The nitro group is then sequentially reduced.
-
Advantages:
-
High Efficiency & Yield: Often provides near-quantitative conversion.
-
Clean Reaction: The only stoichiometric by-product is water, which simplifies purification significantly.[7]
-
-
Disadvantages:
-
Safety & Equipment: Requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas.
-
Chemoselectivity: While generally good, aggressive conditions or highly active catalysts can sometimes lead to the reduction of other functional groups or the aromatic ring itself. For this compound, the ester groups are typically stable under standard hydrogenation conditions.
-
Catalyst Cost: Precious metal catalysts (Pd, Pt) can be expensive, though they are used in catalytic amounts and can often be recovered and reused.
-
Metal-Mediated Reductions (Béchamp Reduction and Analogs)
These classic methods employ dissolving metals in acidic or neutral media and are known for their robustness and reliability.[8]
-
Reagents: Iron (Fe) with ammonium chloride (NH₄Cl) or acetic acid; Tin (Sn) or Zinc (Zn) with hydrochloric acid (HCl).[6][8]
-
Mechanism: The metal acts as the electron donor. The reaction proceeds via single electron transfers to the nitro group, followed by protonation from the medium.[8] The use of Fe/NH₄Cl is often preferred as it is milder than strongly acidic systems like Sn/HCl, minimizing the risk of ester hydrolysis.
-
Advantages:
-
Excellent Functional Group Tolerance: The Fe/NH₄Cl system is particularly well-regarded for its chemoselectivity and is unlikely to affect the ester groups.[1][6]
-
Cost-Effectiveness: Iron powder is inexpensive and readily available.[9]
-
Scalability: These reactions are generally straightforward to perform on a large scale without specialized pressure equipment.[8]
-
-
Disadvantages:
-
Stoichiometric Waste: The reaction generates large quantities of metal salt by-products, which can complicate product isolation and present a waste disposal challenge.[8]
-
Vigorous Reactions: The reaction can be exothermic and require careful control of reagent addition.[1]
-
Harsh Conditions (Sn/HCl): The use of concentrated acids like HCl can potentially lead to the hydrolysis of the methyl ester groups if the reaction is not carefully monitored.[10]
-
Sodium Dithionite (Sodium Hydrosulfite)
Sodium dithionite (Na₂S₂O₄) is an economical, safe, and versatile reducing agent that offers a mild, metal-free alternative.[11][12]
-
Reagents: Sodium dithionite (Na₂S₂O₄) in an aqueous or mixed aqueous/organic solvent system (e.g., water/ethanol).[11][13]
-
Mechanism: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is believed to be the active reducing species. The reduction proceeds via a single-electron transfer mechanism.[12]
-
Advantages:
-
High Chemoselectivity: It is highly selective for the reduction of nitro groups in the presence of other sensitive functionalities like esters, ketones, and halogens.[12][14] This makes it an excellent choice for this compound.
-
Mild Conditions: Reactions are typically run at or slightly above room temperature, minimizing thermal degradation.[12]
-
Safety and Handling: It is a stable solid that is easier and safer to handle than hydrogen gas or pyrophoric metal powders.[11]
-
-
Disadvantages:
-
Solubility Issues: The substrate must have some solubility in the aqueous/organic solvent mixture required for the reaction.
-
Work-up: The reaction produces inorganic sulfur by-products that must be removed during the work-up, typically through aqueous extraction.[12]
-
Catalytic Transfer Hydrogenation
This method provides the benefits of catalytic reduction without the need for high-pressure hydrogen gas, using an organic molecule as the hydrogen source.[15]
-
Reagents: A hydrogen donor such as ammonium formate, formic acid, or isopropanol, with a catalyst, typically Pd/C.[15][16][17]
-
Mechanism: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitroarene substrate. For example, ammonium formate decomposes in the presence of the catalyst to produce hydrogen, ammonia, and carbon dioxide in situ.[16]
-
Advantages:
-
Operational Simplicity: Avoids the use of hazardous, high-pressure H₂ gas, making it more accessible for standard laboratory setups.[15]
-
Mild Conditions: Reactions are often carried out at or near room temperature.[17]
-
Good Selectivity: Generally offers good functional group tolerance, similar to catalytic hydrogenation.[16]
-
-
Disadvantages:
-
Stoichiometric By-products: The dehydrogenated donor molecule (e.g., CO₂ from formic acid, acetone from isopropanol) is a co-product of the reaction.[15]
-
Reaction Kinetics: Can sometimes be slower than direct hydrogenation with H₂ gas.
-
Data Presentation: Performance Summary
| Reducing Agent System | Typical Conditions | Yield | Chemoselectivity (Ester Safe) | Safety & Handling | Work-up & By-products |
| H₂ / Pd-C | 1-4 atm H₂, RT-50°C, MeOH/EtOAc | >95% | Excellent | Requires pressure vessel; H₂ is flammable | Simple filtration of catalyst; by-product is H₂O |
| Fe / NH₄Cl | Reflux, EtOH/H₂O | 85-95% | Excellent | Exothermic; control addition | Filtration of iron salts; aqueous extraction |
| Sn / HCl | 0°C to Reflux, EtOH | 80-90% | Good (risk of hydrolysis) | Highly acidic and corrosive | Neutralization; filtration of tin salts |
| Na₂S₂O₄ | RT-60°C, H₂O/DMF or EtOH | 80-95% | Excellent | Mild; standard lab procedure | Aqueous extraction to remove sulfur salts |
| HCOONH₄ / Pd-C | RT-Reflux, MeOH | 90-98% | Excellent | No H₂ gas; standard reflux setup | Filtration of catalyst; by-products (CO₂, NH₃) are volatile |
Note: Yields are typical for aromatic nitro reductions and may vary based on specific reaction optimization.[1][6][16]
Experimental Protocols
The following protocols are designed as self-validating systems for researchers. They are based on established procedures for nitroarene reduction and have been adapted for the target substrate, this compound.[1][12]
Protocol 1: Reduction using Iron and Ammonium Chloride
This protocol leverages a cost-effective and highly chemoselective system, ideal for preserving the ester functionalities.
Caption: Workflow for Fe/NH₄Cl Reduction.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water (a 4:1 to 2:1 ratio is a good starting point).
-
To this solution, add ammonium chloride (approx. 4 eq) and fine iron powder (approx. 3-5 eq).[1]
-
Heat the reaction mixture to reflux. The reaction is often vigorous at the start.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the hot mixture through a pad of celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
The residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 2: Reduction using Sodium Dithionite
This method is prized for its mildness and is an excellent choice when concerns about harsh conditions are paramount.[12]
Caption: Workflow for Sodium Dithionite Reduction.
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite (typically 2-4 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be mildly exothermic.[12]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) to ensure good mixing of the biphasic system.
-
Monitor the reaction by TLC or LCMS.
-
Once the reaction is complete, cool the mixture to room temperature. If a co-solvent like ethanol was used, it may be partially removed under reduced pressure.
-
Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.[12]
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify as needed via recrystallization or column chromatography.
Conclusion and Recommendations
The reduction of this compound to Dimethyl 2-aminoisophthalate can be achieved effectively by several methods. The optimal choice depends on the specific constraints and priorities of the research setting.
-
For maximum efficiency, purity, and ease of work-up , where appropriate equipment is available, catalytic hydrogenation with H₂/Pd-C is the premier choice.
-
For robustness, cost-effectiveness, and scalability in a standard laboratory setting , the Fe/NH₄Cl method is highly recommended due to its excellent chemoselectivity and operational simplicity.[6]
-
When mild conditions and absolute certainty of ester preservation are the highest priorities, sodium dithionite offers a reliable and safe alternative.[12][14]
-
Catalytic transfer hydrogenation serves as an excellent compromise, providing the catalytic efficiency and clean nature of hydrogenation without the need for high-pressure gas.[15][16]
By understanding the causality behind each method's performance, researchers can confidently select and execute the most appropriate protocol to obtain Dimethyl 2-aminoisophthalate in high yield and purity, advancing their synthetic campaigns.
References
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
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Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
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Molbase. (2023). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
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Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]
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Kadam, A. A., et al. (2015). Advancement in Methodologies for Reduction of Nitroarenes. ResearchGate. Retrieved from [Link]
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Pacheco, J. L., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Pure and Applied Chemistry. Retrieved from [Link]
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ResearchGate. (2024). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
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Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]
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OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
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MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 2-aminoisophthalate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reducing Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
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ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
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ResearchGate. (2008). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link]
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Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules. Retrieved from [Link]
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Molbase. (2023). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Retrieved from [Link]
-
Brieger, G., & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Dimethyl 2-nitroisophthalate Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized organic molecules is a critical checkpoint. For compounds like Dimethyl 2-nitroisophthalate, a substituted aromatic molecule, while 1D NMR provides initial insights, a complete and confident structural assignment necessitates the use of more sophisticated 2D NMR techniques. This guide offers an in-depth, technically-grounded comparison of how COSY, HSQC, and HMBC NMR experiments work in concert to provide a self-validating system for the structural elucidation of this compound.
The Challenge: Beyond the 1D Spectrum
A 1D ¹H NMR spectrum of this compound would reveal the presence of aromatic protons and methyl ester protons. However, it would not definitively establish the substitution pattern on the benzene ring. The key challenge lies in unequivocally placing the nitro group and the two methyl ester groups at positions C2, C1, and C3 respectively. 2D NMR spectroscopy provides the necessary through-bond correlation information to solve this puzzle.[1][2][3][4]
The Strategy: A Multi-faceted 2D NMR Approach
A combination of homonuclear and heteronuclear 2D NMR experiments is employed to piece together the molecular structure. Each experiment provides a unique piece of the puzzle, and together they create a comprehensive and validated structural picture.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[5][6][7][8] This is the first step in identifying the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[9][10][11][12][13] This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds (¹H-¹³C long-range correlations).[14][15][16][17][18] This is crucial for identifying quaternary carbons and piecing together different spin systems.
Visualizing the Workflow
The logical flow of experiments for structural elucidation can be visualized as follows:
Caption: Experimental workflow for 2D NMR based structural validation.
Step-by-Step Structural Elucidation of this compound
Structure and Numbering
First, let's establish the structure and a consistent numbering scheme for this compound.[19]
COSY Analysis: Mapping the Aromatic Protons
The COSY spectrum will reveal the coupling relationships between the aromatic protons.[5][6][7][20] For this compound, we expect to see correlations between adjacent protons on the aromatic ring. Specifically, a cross-peak will be observed between H4 and H5, and another between H5 and H6, indicating they are part of the same spin system.
Caption: Expected COSY correlations for this compound.
HSQC Analysis: Linking Protons to Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[9][10][11][12][13] This allows for the unambiguous assignment of the protonated aromatic carbons (C4, C5, and C6) and the methyl carbons of the ester groups.
| Proton | Correlated Carbon |
| H4 | C4 |
| H5 | C5 |
| H6 | C6 |
| -OCH₃ | -OCH₃ Carbon |
HMBC Analysis: Assembling the Full Picture
The HMBC spectrum is the key to connecting the molecular fragments and assigning the non-protonated (quaternary) carbons.[14][15][16][17][18] By observing correlations over two to three bonds, we can definitively establish the substitution pattern.
Expected Key HMBC Correlations:
-
H4 will show correlations to:
-
C3 (³JCH) - the carbon bearing the second ester group.
-
C5 (²JCH) - the adjacent methine carbon.
-
C6 (³JCH) - the other adjacent methine carbon.
-
The carbonyl carbon of the ester at C3 (³JCH).
-
-
H5 will show correlations to:
-
C1 (³JCH) - the carbon bearing the first ester group.
-
C3 (³JCH) - the carbon bearing the second ester group.
-
C4 (²JCH) - the adjacent methine carbon.
-
C6 (²JCH) - the other adjacent methine carbon.
-
-
H6 will show correlations to:
-
C1 (²JCH) - the carbon bearing the first ester group.
-
C2 (³JCH) - the carbon bearing the nitro group.
-
C4 (³JCH) - the other adjacent methine carbon.
-
The carbonyl carbon of the ester at C1 (³JCH).
-
-
The methyl protons (-OCH₃) will show correlations to:
-
Their respective carbonyl carbons (²JCH).
-
Caption: Key expected HMBC correlations for structural validation.
Summary of Expected NMR Data
| Experiment | Observed Correlations | Structural Information Gained |
| COSY | H4 ↔ H5, H5 ↔ H6 | Confirms the connectivity of the three aromatic protons in a single spin system. |
| HSQC | H4 ↔ C4, H5 ↔ C5, H6 ↔ C6, -OCH₃ ↔ -OCH₃ C | Assigns the chemical shifts of the protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations | Connects the aromatic proton spin system to the quaternary carbons and the ester functional groups, confirming the overall substitution pattern. |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any solid particles.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled experiment.
-
A sufficient number of scans and an appropriate relaxation delay should be used to ensure quantitative accuracy if needed.
-
-
COSY:
-
Pulse sequence: Standard COSY-90 or DQF-COSY.
-
Optimize the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension for adequate resolution.
-
-
HSQC:
-
Pulse sequence: Phase-sensitive HSQC with gradients.
-
Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~160 Hz).
-
Adjust spectral widths to cover the expected proton and carbon chemical shift ranges.
-
-
HMBC:
-
Pulse sequence: Gradient-selected HMBC.
-
Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz to observe 2- and 3-bond correlations.
-
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the structure of this compound can be unequivocally validated. This multi-technique approach provides a self-validating dataset where the correlations observed in one experiment complement and confirm the findings of the others. This rigorous methodology is indispensable for ensuring the structural integrity of novel compounds in research and development settings.
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Performance Comparison Guide: Dimethyl 2-nitroisophthalate in Chemoselective Nitro Reductions
A Senior Application Scientist's Guide to Reagent and Substrate Selection
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective transformation of functional groups is paramount. Dimethyl 2-nitroisophthalate (DMNI) is a versatile building block, with its utility largely defined by the reactivity of its nitro group and two methyl ester functionalities. The most critical transformation for this molecule is the reduction of the nitro group to an amine, yielding Dimethyl 2-aminoisophthalate, a precursor for various pharmaceuticals and advanced materials.
This guide provides an in-depth comparison of DMNI's performance in this key transformation. We will objectively evaluate common reduction methodologies and compare DMNI's reactivity against its positional isomer, Dimethyl 5-nitroisophthalate. The narrative is grounded in field-proven insights and experimental data to explain the causality behind procedural choices, ensuring you can select the optimal synthetic route for your specific application.
The Core Transformation: Selective Nitro Group Reduction
The primary challenge in the synthesis of Dimethyl 2-aminoisophthalate from DMNI is chemoselectivity. The chosen reducing agent must selectively act on the nitro group while leaving the two sensitive methyl ester groups intact. The ideal method should offer high yield, operational simplicity, and a favorable safety profile.
We will compare three distinct and widely employed methodologies for the reduction of DMNI:
-
Method A: Classical Catalytic Hydrogenation (H₂/Pd-C)
-
Method B: Metal Hydride Reduction (NaBH₄-FeCl₂)
-
Method C: Iron-Catalyzed Transfer Hydrogenation (Fe(III)/Silane)
Additionally, we will compare the performance of DMNI against its common structural isomer, Dimethyl 5-nitroisophthalate , to understand how the position of the nitro group influences reactivity and reaction outcomes.
Logical Workflow for Comparison
The following diagram outlines the comparative logic applied in this guide.
Caption: Workflow for comparing reduction methods on DMNI and its isomer.
Head-to-Head Performance Comparison
The choice of reduction method has profound implications for yield, reaction time, and scalability. The following table summarizes the performance of each method for the reduction of nitroarenes bearing ester functionalities, based on data from seminal reports.
| Parameter | Method A: Catalytic Hydrogenation (H₂/Pd-C) | Method B: Metal Hydride (NaBH₄-FeCl₂) | Method C: Iron-Catalyzed Transfer (Fe(III)/Silane) | Alternative Substrate: Dimethyl 5-nitroisophthalate (via H₂/Pd-C) |
| Typical Yield | 85-95% | 90-96%[1][2] | 85-98%[3] | ~90-98%[4] |
| Chemoselectivity | Good, but risk of ester reduction or dehalogenation (if present) with prolonged reaction or aggressive conditions. | Excellent. Highly selective for the nitro group, leaving esters unaffected.[5][6] | Excellent. Tolerates a wide array of functional groups including esters, ketones, and halides.[3] | Good, similar selectivity profile to DMNI under these conditions. |
| Reaction Time | 4-24 hours | 1-12 hours | 4-8 hours | 4-24 hours |
| Conditions | 1-50 atm H₂ gas, Room Temp to 80°C, Methanol/Ethanol solvent. | Atmospheric pressure, 15-40°C, Ethanol/Water solvent. | Atmospheric pressure, 80°C, Acetonitrile (MeCN) solvent. | 1-50 atm H₂ gas, 45-55°C, Methanol/HCl solvent.[4] |
| Safety & Handling | Requires specialized high-pressure hydrogenation equipment and handling of flammable H₂ gas. Pd/C can be pyrophoric. | Uses bench-stable, easy-to-handle reagents. Generates H₂ in situ, but in manageable quantities. | Avoids high-pressure H₂. Silanes are moisture-sensitive but generally manageable. The iron catalyst is bench-stable.[3] | Same as Method A for DMNI. |
| Key Insight | The industry workhorse. Reliable and high-yielding but requires dedicated equipment. Selectivity can be a concern. | An operationally simple, safe, and highly chemoselective method ideal for lab-scale synthesis without specialized equipment.[1][5] | A modern, "green" alternative with high functional group tolerance, making it suitable for complex molecules.[3] | Reactivity is comparable to DMNI, though the steric hindrance around the nitro group is lower, potentially leading to slightly faster reaction rates under identical conditions. |
Mechanistic Insights & Experimental Choices
Method A: Catalytic Hydrogenation
This heterogeneous catalysis method is a cornerstone of reduction chemistry.[7][8] The choice of a Palladium on Carbon (Pd/C) catalyst is based on its high activity and efficiency in reducing nitro groups.
Mechanism: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The nitroarene also adsorbs onto the surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.
Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.
Expertise in Practice: While effective, the process requires careful control. Over-hydrogenation can lead to the reduction of the aromatic ring or the ester functionalities, especially at higher pressures and temperatures. The choice of solvent (typically methanol or ethanol) is critical for substrate solubility and to ensure good contact with the solid catalyst.
Method B: NaBH₄-FeCl₂ System
This method represents a significant advancement in operational simplicity and safety.[1][2] The combination of sodium borohydride (a mild reducing agent) with an iron salt like FeCl₂ creates a powerful system for chemoselective nitro reduction.[5][6]
Causality Behind Reagent Choice: NaBH₄ alone is generally incapable of reducing nitroarenes. However, it can reduce the transition metal salt (FeCl₂) to a lower oxidation state or even to zero-valent iron nanoparticles in situ. This highly active form of iron is the true reducing species for the nitro group. This approach cleverly avoids handling pyrophoric and reactive iron powder directly. The reaction's high chemoselectivity stems from the fact that this iron species preferentially reduces the "softer" nitro group over the "harder" ester carbonyls.[5]
Method C: Iron-Catalyzed Silane Reduction
This approach aligns with the principles of green chemistry by using an earth-abundant, non-toxic iron catalyst and a silane as the hydrogen source.[3]
Expertise in Practice: The amine-bis(phenolate) iron(III) catalyst is highly active and demonstrates exceptional chemoselectivity. Triethoxysilane (HSi(OEt)₃) serves as a safe and easily handled source of hydride. The reaction is tolerant of numerous functional groups because the catalytic cycle is specifically tuned for the reduction of the nitro group, leaving other reducible moieties like esters, amides, and nitriles untouched. This makes it an outstanding choice for late-stage functionalization in the synthesis of complex molecules where preserving other functional groups is critical.[3]
Detailed Experimental Protocols
The following protocols are representative examples based on published literature and should be adapted and optimized for specific laboratory conditions.
Protocol A: Catalytic Hydrogenation of Dimethyl 5-nitroisophthalate
This protocol is adapted from a procedure for the synthesis of Dimethyl 5-aminoisophthalate.[4]
-
Setup: To a 2L hydrogenation vessel, add Dimethyl 5-nitroisophthalate (95.7g, 0.4 mol), methanol (0.8L), and 2M HCl (0.3L).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5% Pd/C, 8g) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3-4 atm) with hydrogen.
-
Reaction: Stir the mixture vigorously at 45-55°C. Monitor the reaction progress by monitoring hydrogen uptake or by TLC/HPLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Add 2M NaOH to the filtrate to adjust the pH to ~10 to precipitate the product. Filter the solid, wash with deionized water, and dry under vacuum to yield Dimethyl 5-aminoisophthalate.
Protocol B: Chemoselective Reduction using NaBH₄-FeCl₂
This protocol is based on a general method for the selective reduction of ester-substituted nitroarenes.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ester-substituted nitroarene (e.g., DMNI, 3.8 mmol) in 10 mL of ethanol.
-
Reagent Addition: Add FeCl₂ (3.8 mmol) to the solution.
-
Reduction: Cool the mixture in an ice bath. Slowly add NaBH₄ (9.5 mmol) portion-wise over 15-20 minutes. A color change and gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25-28 °C) for 12 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by carefully adding 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired aromatic amine.
Protocol C: Iron-Catalyzed Silane Reduction
This protocol is based on a general method for iron-catalyzed chemoselective nitro reduction.[3]
-
Setup: In an oven-dried vial under a nitrogen atmosphere, add the nitroarene substrate (e.g., DMNI, 0.3 mmol), the amine-bis(phenolate) iron(III) catalyst (0.006 mmol, 2 mol%), and acetonitrile (0.3 mL).
-
Reagent Addition: Add triethoxysilane (1.2 mmol, 4.0 equivalents) to the mixture via syringe.
-
Reaction: Seal the vial and place it in a preheated block at 80°C. Stir for 4-8 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Isolation: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product can be purified by column chromatography to yield the pure amine.
Conclusion and Recommendations
This compound is an excellent substrate for synthesizing 2-aminoisophthalate derivatives. The choice of reduction methodology should be guided by the specific needs of the project regarding scale, available equipment, and the chemical complexity of the substrate.
-
For large-scale, cost-effective synthesis where specialized equipment is available, classical catalytic hydrogenation (Method A) remains a viable and high-yielding option, provided conditions are carefully optimized to maintain selectivity.
-
For lab-scale synthesis requiring high chemoselectivity and operational simplicity , the NaBH₄-FeCl₂ system (Method B) is an outstanding choice.[1][5] It is safe, effective, and requires no specialized equipment.
-
For the reduction of complex, multi-functionalized molecules where preserving sensitive groups is the highest priority, iron-catalyzed silane reduction (Method C) offers superior chemoselectivity and represents a modern, sustainable approach.[3]
When comparing substrates, both this compound and Dimethyl 5-nitroisophthalate are effective precursors for their respective amino-derivatives. The choice between them will typically be dictated by the desired substitution pattern in the final target molecule rather than by significant differences in their reactivity during the nitro reduction step.
References
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Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts. Available from: [Link]
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Crossley, S. et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3255-3260. Available from: [Link]
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OUCI. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available from: [Link]
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Supporting Information for "Solid-Phase Synthesis of Dendritic Fréchet-Type Libraries". (n.d.). Available from: [Link]
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Stolar, T., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(23), 4329. Available from: [Link]
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Johnson Matthey. (n.d.). Hydrogenation Catalysts. Available from: [Link]
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Characterization of Dimethyl 2-nitroisophthalate versus its corresponding acid
An In-Depth Comparative Guide to the Characterization of Dimethyl 2-nitroisophthalate and 2-Nitroisophthalic Acid
For professionals in chemical synthesis and drug development, a precise understanding of a molecule's characterization is paramount. This guide provides a detailed comparative analysis of this compound and its corresponding carboxylic acid, 2-nitroisophthalic acid. As an ester and its parent acid, these two compounds share a common structural backbone yet exhibit significant differences in their physicochemical properties and spectroscopic behavior. This document outlines the key distinguishing features, provides validated experimental protocols for their characterization, and explains the causal relationships behind these analytical observations.
Introduction to the Analytes
2-Nitroisophthalic acid (2-nitrobenzene-1,3-dicarboxylic acid) is an aromatic dicarboxylic acid.[1] The presence of two carboxylic acid groups and an electron-withdrawing nitro group makes it a versatile building block in organic synthesis.[2] For instance, it serves as an intermediate in the synthesis of analogs of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used as an anti-HIV agent.[3]
This compound is the dimethyl ester derivative of 2-nitroisophthalic acid. The conversion of the carboxylic acid groups to methyl esters significantly alters the molecule's polarity, reactivity, and solubility, which in turn influences the analytical techniques best suited for its characterization.
This guide explores these differences through a lens of spectroscopic and chromatographic analysis, providing the foundational data necessary for researchers to confidently identify and differentiate these two compounds.
Comparative Physicochemical Properties
The fundamental differences between the acid and its ester are immediately apparent in their core physical properties. The presence of hydrogen-bonding carboxylic acid groups in 2-nitroisophthalic acid results in a much higher melting point and different solubility profile compared to its ester counterpart.
| Property | 2-Nitroisophthalic Acid | This compound | Rationale for Differences |
| Chemical Structure | The key difference is the -COOH groups versus the -COOCH₃ groups. | ||
| Molecular Formula | C₈H₅NO₆[4] | C₁₀H₉NO₆[5] | Addition of two methyl groups (C₂H₄). |
| Molecular Weight | 211.13 g/mol [4] | 239.18 g/mol [5] | Increased mass from the two methyl groups. |
| Melting Point | 314 °C[6] | ~123-125 °C (for 5-nitro isomer)[7] | The strong intermolecular hydrogen bonding between carboxylic acid molecules requires significantly more energy to overcome than the dipole-dipole interactions of the ester. |
| Boiling Point | 473.7 °C (Predicted)[6] | 360.2 °C (Predicted, for 5-nitro isomer)[7] | Similar to the melting point, hydrogen bonding in the acid increases the boiling point. |
| Density | 1.7 g/cm³ (Predicted)[6] | 1.4 g/cm³ (Predicted, for 5-nitro isomer)[7] | The ester's methyl groups add volume without a proportional mass increase compared to the acid's compact structure. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO. | Generally insoluble in water, soluble in a wider range of organic solvents like toluene, chloroform, and ethyl acetate.[8] | The polar carboxylic acid groups allow for some water solubility and favor polar solvents, while the less polar ester is more compatible with nonpolar organic solvents. |
Spectroscopic Characterization: A Comparative Analysis
Spectroscopy is the cornerstone of chemical characterization. The functional group differences between the acid and the ester give rise to distinct and readily identifiable signatures in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
-
2-Nitroisophthalic Acid: The most telling feature is the presence of a very broad signal for the two carboxylic acid protons (-COOH), typically found far downfield (>10 ppm). The three aromatic protons will appear as a complex multiplet pattern dictated by their coupling constants.
-
This compound: The distinguishing signal is a sharp singlet integrating to six protons around 3.9-4.0 ppm, corresponding to the two equivalent methyl ester (-OCH₃) groups. The carboxylic acid proton signal is absent. The chemical shifts of the aromatic protons are also slightly different from those of the acid due to the change in the electronic environment.
| Protons | Expected ¹H Chemical Shift (ppm) - Acid | Expected ¹H Chemical Shift (ppm) - Ester | Key Differentiator |
| Carboxylic Acid (-COOH) | >10 (very broad) | Absent | Presence/absence of this highly deshielded, broad peak. |
| Aromatic (Ar-H) | ~7.5 - 8.5 (multiplets) | ~7.5 - 8.5 (multiplets, slight shift) | Pattern is similar, but exact shifts differ. |
| Methyl Ester (-OCH₃) | Absent | ~3.9 - 4.0 (singlet, 6H) | A sharp singlet integrating to 6H is definitive for the dimethyl ester. |
Note: Predicted shifts are based on typical values for these functional groups. Actual shifts depend on the solvent and concentration.[9]
The carbon environments also show clear differences. The carbonyl carbon of the ester is typically found slightly upfield compared to the carboxylic acid carbonyl. The most obvious difference is the appearance of a carbon signal for the methoxy group in the ester.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups based on their vibrational frequencies.
-
2-Nitroisophthalic Acid: The spectrum is dominated by an extremely broad absorption band from ~2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. The C=O stretch appears as a strong, sharp band around 1700 cm⁻¹.
-
This compound: The broad O-H band is absent. Instead, C-H stretching vibrations from the methyl groups appear just below 3000 cm⁻¹. The ester C=O stretch is typically found at a slightly higher wavenumber (around 1720-1730 cm⁻¹) compared to the acid. Strong C-O stretching bands will also be visible between 1100-1300 cm⁻¹.
-
Common Features: Both molecules will exhibit characteristic peaks for the aromatic C=C bonds (~1400-1600 cm⁻¹) and the nitro group (NO₂) stretches, which typically appear as two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[10]
| Functional Group | 2-Nitroisophthalic Acid (cm⁻¹) | This compound (cm⁻¹) | Key Differentiator |
| O-H Stretch (acid) | 2500-3300 (very broad, strong) | Absent | Definitive feature for the carboxylic acid. |
| C-H Stretch (aliphatic) | Absent | 2850-2960 (medium) | Presence indicates the methyl groups of the ester. |
| C=O Stretch (carbonyl) | ~1700 (strong, sharp) | ~1720-1730 (strong, sharp) | The ester carbonyl is at a slightly higher frequency. |
| C-O Stretch | ~1200-1300 | ~1100-1300 (two strong bands) | The ester shows more prominent C-O single bond stretches. |
| NO₂ Stretch | ~1530 & ~1350 (strong) | ~1530 & ~1350 (strong) | Common to both molecules. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
2-Nitroisophthalic Acid (MW = 211.13): The molecular ion peak (M⁺) would be at m/z 211. Common fragmentation patterns include the loss of -OH (m/z 194), -COOH (m/z 166), and H₂O (m/z 193).[11]
-
This compound (MW = 239.18): The molecular ion peak (M⁺) would be at m/z 239.[5] Characteristic fragmentation includes the loss of a methoxy radical (-•OCH₃), leading to a strong peak at m/z 208, and the loss of a carbomethoxy radical (-•COOCH₃) at m/z 180.[12]
Chromatographic Separation
Chromatography is essential for assessing the purity of a sample or separating the two compounds from a mixture.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for analyzing the non-volatile 2-nitroisophthalic acid. A reverse-phase (RP) method using a C18 column with an acidic mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) provides excellent separation.[13] The ester, being less polar, will have a longer retention time than the acid under typical RP-HPLC conditions.
-
Gas Chromatography (GC): this compound is sufficiently volatile and thermally stable to be analyzed directly by GC. In contrast, the carboxylic acid is non-volatile and would require derivatization (e.g., silylation) to convert it into a more volatile species before GC analysis.[14] This difference in volatility is a key practical distinction for routine purity analysis.
Chemical Interconversion: Esterification and Hydrolysis
The acid and ester are chemically interconvertible, a fundamental transformation in organic synthesis. Understanding this relationship is key to managing sample stability and planning synthetic routes.
Caption: Chemical interconversion of the acid and ester.
-
Esterification: 2-Nitroisophthalic acid can be converted to its dimethyl ester via Fischer esterification, which involves refluxing the acid in methanol with a catalytic amount of a strong acid (like H₂SO₄).
-
Hydrolysis: The ester can be converted back to the carboxylic acid by hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is typically irreversible and often preferred for its high yield.
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the characterization and synthesis of these compounds.
Protocol 1: Characterization Workflow
This workflow outlines the logical sequence for analyzing an unknown sample that could be either the acid or the ester.
Caption: General workflow for sample characterization.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
For 2-Nitroisophthalic Acid , dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The acidic protons are readily observable in this solvent.
-
For This compound , dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Data Analysis:
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Identify key signals: the broad -COOH peak for the acid and the sharp -OCH₃ singlet for the ester.
-
Protocol 3: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Label significant peaks, looking for the characteristic broad O-H band of the acid or the C-H and C-O bands of the ester.[16]
-
Protocol 4: Synthesis of this compound (Esterification)
-
Reaction Setup: In a round-bottom flask, combine 2-nitroisophthalic acid (1.0 eq), methanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to a beaker of cold water or saturated sodium bicarbonate solution to precipitate the product and neutralize the acid catalyst.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure this compound.
-
-
Validation: Confirm the identity and purity of the product using the characterization protocols described above (NMR, IR, melting point).
Conclusion
This compound and 2-nitroisophthalic acid, while closely related, are distinct chemical entities with unique analytical signatures. The presence or absence of the carboxylic acid's labile protons and the ester's methyl groups provides clear, unambiguous points of differentiation across NMR, IR, and MS techniques. Furthermore, their differing polarities and volatilities dictate the most appropriate chromatographic methods for purity assessment. By understanding the principles behind these differences and applying the robust protocols outlined in this guide, researchers can confidently synthesize, identify, and utilize these important chemical intermediates in their drug development and research endeavors.
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A Comparative Analysis of Nitroisophthalate Esters in Chemical Synthesis and Materials Science
This guide provides a detailed comparative study of the applications of different nitroisophthalate esters, with a primary focus on dimethyl 5-nitroisophthalate and diethyl 5-nitroisophthalate. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering insights into the selection and application of these versatile chemical intermediates.
Introduction: The Role of Nitroisophthalate Esters in Modern Chemistry
Nitroisophthalate esters are a class of aromatic compounds characterized by a benzene ring substituted with two ester groups and a nitro group. The presence of these functional groups imparts unique chemical reactivity, making them valuable precursors in a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like polymers and metal-organic frameworks (MOFs).[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ester functionalities, a key aspect that will be explored in this guide.
This document aims to provide a comparative analysis of the most commonly utilized nitroisophthalate esters, offering a rationale for their selection in different contexts based on their chemical properties and available experimental data.
Core Comparative Analysis: Dimethyl 5-Nitroisophthalate vs. Diethyl 5-Nitroisophthalate
The two most prominent members of this class are dimethyl 5-nitroisophthalate and diethyl 5-nitroisophthalate. While structurally similar, the difference in their ester groups (methyl vs. ethyl) can lead to variations in physical properties and reactivity, influencing their suitability for specific applications.
Physicochemical Properties
A fundamental comparison begins with the physical and chemical properties of these esters.
| Property | Dimethyl 5-Nitroisophthalate | Diethyl 5-Nitroisophthalate |
| CAS Number | 13290-96-5[1][3] | 10560-13-1[2] |
| Molecular Formula | C10H9NO6[4] | C12H13NO6[2] |
| Molecular Weight | 239.18 g/mol [5] | 267.23 g/mol |
| Appearance | Slightly yellow fine crystalline powder[3] | Light yellow crystals[2] |
| Melting Point | 123-125 °C | Not specified in search results |
| Boiling Point | 381.83 °C (estimate) | Not specified in search results |
| Purity | 98-99%[6] | Not specified in search results |
The higher molecular weight of the diethyl ester is expected to result in a higher boiling point and potentially different solubility characteristics compared to the dimethyl ester. These differences can be critical in selecting solvents for reactions and in the purification of products.
Applications in Pharmaceutical Synthesis
Both dimethyl and diethyl 5-nitroisophthalate serve as crucial intermediates in the pharmaceutical industry.[1][2] Their primary role is as a starting reagent for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Contrast Media Intermediates
A significant application of dimethyl 5-nitroisophthalate is in the manufacturing of non-ionic X-ray contrast media.[7] It is a key starting material for the synthesis of iodinated contrast agents such as Iopamidol, Iohexol, and Iodixamol.[7] The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization.
Rationale for Ester Selection
-
Reactivity of the Ester Group: Methyl esters are generally more susceptible to hydrolysis than ethyl esters due to lower steric hindrance. This can be an advantage or a disadvantage depending on the desired reaction pathway. If the ester groups are intended to be hydrolyzed to carboxylic acids at a later stage, the more reactive methyl ester might be preferred.
-
Leaving Group Potential: In reactions where the alkoxy group of the ester acts as a leaving group, methoxide is a slightly better leaving group than ethoxide, which could influence reaction rates.
The following diagram illustrates the general synthetic pathway from 5-nitroisophthalic acid to its diesters, which are then used in further pharmaceutical synthesis.
Caption: General synthesis and application pathways for nitroisophthalate esters.
Applications in Agrochemicals
Similar to their role in pharmaceuticals, both esters are used as precursors in the synthesis of various herbicides and pesticides.[1][2] The nitroaromatic scaffold is a common feature in many biologically active compounds, and the ester groups provide convenient handles for chemical modification to fine-tune the desired biological activity.[8]
Applications in Materials Science
The rigid structure and the presence of multiple functional groups make nitroisophthalate esters and their parent acid valuable building blocks in materials science.
Metal-Organic Frameworks (MOFs)
5-Nitroisophthalic acid, the precursor to the esters, is used as an organic linker in the synthesis of MOFs.[9][10] These are crystalline materials with a porous structure, finding applications in gas storage, separation, and catalysis.[11] The nitro group can influence the electronic properties and the adsorption characteristics of the resulting MOF. While the esters themselves are not typically the direct linkers, their synthesis is a crucial step in the overall process of linker preparation.
Polymers
Nitroisophthalate derivatives can be incorporated into polymer chains to create materials with specific properties.[1] For example, 5-nitroisophthalic acid has been used as a component in polyester resins for specialized applications like rocket propellants.[9] The introduction of the nitro group can enhance the thermal stability and other physical properties of the polymer. The use of ortho-nitrobenzyl esters, a related class of compounds, in creating photo-responsive polymer networks highlights the potential of nitro-functionalized aromatics in advanced polymer design.[12]
Experimental Protocols
Synthesis of Dimethyl 5-Nitroisophthalate
This protocol is based on the esterification of 5-nitroisophthalic acid with methanol.[3][13]
Materials:
-
5-Nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
100 mL three-necked round-bottomed flask
-
Condenser, electric stirrer, and thermometer
Procedure:
-
Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the flask.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved (approximately 3 minutes).
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux. A white solid should begin to precipitate after about 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).
-
Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with deionized water.
-
Dry the product to obtain dimethyl 5-nitroisophthalate. Expected Yield: 98%[3][13]
Synthesis of Diethyl 5-Nitroisophthalate
The synthesis of diethyl 5-nitroisophthalate follows a similar esterification procedure using ethanol instead of methanol.[2]
Materials:
-
5-Nitroisophthalic acid
-
Ethanol
-
Strong acid catalyst (e.g., sulfuric acid)
General Procedure:
-
Dissolve or suspend 5-nitroisophthalic acid in a mixture of ethanol and a water-immiscible solvent.
-
Heat the mixture in the presence of a strong acid catalyst.
-
As the reaction proceeds, an aqueous phase may form.
-
Upon completion of the reaction, cool the organic phase to crystallize the diethyl 5-nitroisophthalate.
-
Separate the product from the aqueous phase and the solvent.
A more detailed industrial-scale production method is also described in patent literature, which emphasizes a higher space-time yield and the elimination of carcinogenic substances.[2]
The following diagram outlines the key steps in a typical laboratory synthesis of a nitroisophthalate ester.
Caption: Laboratory workflow for the synthesis of nitroisophthalate esters.
The Broader Context: The Role of the Nitro Group
The utility of these esters is intrinsically linked to the chemistry of the nitroaromatic group. In biological systems, the nitro group can be reduced to form reactive intermediates.[8] This property is exploited in the design of:
-
Hypoxia-activated prodrugs: In the low-oxygen environment of solid tumors, nitroaromatic compounds can be selectively reduced to cytotoxic agents, offering a targeted approach to cancer therapy.[14]
-
Antibiotics: Many nitroaromatic compounds exhibit antimicrobial activity, with their mechanism of action often involving the reductive activation of the nitro group to generate radical species that damage microbial DNA.[15][16]
While these applications often involve more complex nitroaromatic structures, the fundamental principles of their biological activity are relevant to understanding the potential of simpler building blocks like nitroisophthalate esters in drug discovery programs. However, the potential for toxicity and mutagenicity associated with the nitro group is a critical consideration in the development of new therapeutics.[15]
Conclusion
Dimethyl 5-nitroisophthalate and diethyl 5-nitroisophthalate are versatile chemical intermediates with significant applications in the pharmaceutical, agrochemical, and materials science sectors. While their roles are often analogous, the choice between the methyl and ethyl ester can be influenced by subtle differences in reactivity, physical properties, and the specific requirements of the synthetic pathway. The dimethyl ester is well-documented as a key precursor for iodinated contrast media.
Future research could benefit from direct comparative studies that quantify the performance differences between these and other nitroisophthalate esters in various applications. Such data would provide a more robust basis for selecting the optimal building block for a given synthetic challenge, ultimately accelerating the development of new drugs and advanced materials.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Dimethyl 2-nitroisophthalate Against Commercial Standards
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible results, safety, and regulatory compliance. Dimethyl 2-nitroisophthalate is a key intermediate in various synthetic pathways, including the preparation of certain pharmaceutical compounds.[1] Consequently, verifying the purity of a laboratory-synthesized batch against a certified commercial standard is a critical step in the research and development pipeline.
This guide provides an in-depth, objective comparison of analytical methodologies to rigorously assess the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical framework.
Part 1: Laboratory Synthesis & Purification
The first step in our comparative analysis is the in-house synthesis of this compound. A common and effective method is the acid-catalyzed esterification of 5-nitroisophthalic acid using methanol.[2] This approach is often favored for its straightforward procedure and high yields.
Experimental Protocol: Synthesis via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-nitroisophthalic acid (1 equivalent) with an excess of methanol (e.g., 15-20 equivalents). The large excess of methanol serves to drive the equilibrium towards the formation of the diester, maximizing the yield according to Le Châtelier's principle.
-
Catalysis: Slowly and cautiously add concentrated sulfuric acid (H₂SO₄) as a catalyst (approximately 0.1-0.2 equivalents) to the stirring mixture. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Isolation: After cooling the mixture to room temperature, a white solid product, the this compound, should precipitate out of the solution.[2]
-
Purification (Recrystallization): Collect the crude product by vacuum filtration. The primary purification method is recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture. This step is crucial for removing unreacted starting materials and any potential monomethyl ester by-product.[3] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
-
Drying: Dry the purified white crystalline product under vacuum to remove residual solvent.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Part 2: The Benchmark - Commercial Analytical Standards
Commercial standards of this compound are available from various chemical suppliers.[4][5][6] These standards are typically of high purity (e.g., ≥98% or ≥99.0%) and are accompanied by a Certificate of Analysis (CoA) that specifies the purity as determined by one or more analytical techniques, such as HPLC or GC.[7][8] These commercial samples serve as the benchmark against which our synthesized material will be evaluated.
Part 3: Orthogonal Analytical Methods for Purity Verification
A single analytical method is often insufficient to declare a compound as "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. This approach provides a more comprehensive and trustworthy purity profile. We will employ four key techniques.
Method 1: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry standard for purity determination of non-volatile organic compounds.[9] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. Impurities with different polarities will elute at different times, allowing for quantification.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (to ensure sharp peak shape by suppressing ionization).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 30% B to 80% B over 15 minutes to ensure elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm, where the nitroaromatic chromophore absorbs strongly.[10]
-
Sample Preparation: Prepare samples of both the synthesized product and the commercial standard at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[11]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis (e.g., methanol) or volatile organic impurities that may not be well-resolved by HPLC. The sample is vaporized and separated in a capillary column, and the mass spectrometer provides mass information for definitive identification.[12][13]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C (hold for 2 min), then ramp to 280°C at 15°C/min (hold for 5 min). This program ensures the separation of volatile solvents at the beginning and the elution of the main analyte at a higher temperature.
-
MS Parameters: Scan range of m/z 40-400.
-
Sample Preparation: Dissolve a small amount of each sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR is used to confirm the identity of the this compound by observing the chemical shifts, integration, and coupling patterns of the protons.[14][15] Crucially, it can also reveal the presence of structurally similar impurities, even at low levels, that might co-elute with the main peak in HPLC. ¹³C NMR provides complementary information on the carbon framework.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[14][16]
-
Procedure: Dissolve 5-10 mg of each sample in ~0.7 mL of the deuterated solvent. Acquire the spectrum.
-
Data Analysis: Compare the spectra of the synthesized sample and the commercial standard. Look for small, unidentifiable peaks in the spectrum of the synthesized material that are absent in the standard. The integration of these impurity peaks relative to the product peaks can provide a semi-quantitative estimate of their concentration.
Method 4: Melting Point Analysis
Causality: The melting point is a fundamental physical property that is highly sensitive to purity. A pure crystalline solid typically has a sharp melting range (e.g., 0.5-1.0°C). Impurities disrupt the crystal lattice, which generally leads to a depression and broadening of the melting point range. This provides a simple, rapid, and cost-effective assessment of purity.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: Place a small amount of the dry, crystalline sample into a capillary tube. Heat the sample slowly (1-2°C/min) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range. The literature melting point for pure this compound is around 123-125°C.[17][18]
Part 4: Comparative Data Summary & Interpretation
The results from the orthogonal analyses should be compiled for a direct comparison.
| Analytical Technique | Parameter | Synthesized Sample (Hypothetical Data) | Commercial Standard (Hypothetical Data) | Interpretation |
| HPLC | Purity (Area %) | 99.3% | >99.8% | The synthesized sample is of high purity but contains minor impurities detected by UV. |
| GC-MS | Impurities Detected | Methanol (trace), Minor unidentified peak | No significant impurities detected | Residual solvent from synthesis is present. The minor peak requires further investigation. |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms to structure | Both samples are confirmed to be the correct compound. |
| Impurity Peaks | Small peaks at 7.5 ppm (integral 0.02H) | No extraneous peaks observed | Minor aromatic impurity present in the synthesized sample at an estimated ~0.5-1.0% level. | |
| Melting Point | Melting Range (°C) | 121.5 - 124.0°C | 123.5 - 124.5°C | The broader range of the synthesized sample confirms the presence of impurities. |
Overall Purity Assessment Workflow
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Comparative Cross-Reactivity Analysis of Dimethyl 2-nitroisophthalate with Nucleophilic Functional Groups
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, understanding the reactivity profile of intermediates is paramount. Dimethyl 2-nitroisophthalate, a molecule featuring a nitro-activated aromatic ring flanked by two sterically demanding ester functionalities, presents a unique case for studying selective chemical interactions. This guide provides a comprehensive analysis of its cross-reactivity with common nucleophilic functional groups—specifically primary amines, secondary amines, thiols, and hydroxyls. We will move beyond theoretical postulation to provide robust experimental frameworks, enabling researchers to predict and control reaction outcomes, thereby minimizing unintended side reactions and optimizing synthetic pathways.
The core of this investigation lies in the dual reactivity of the molecule. The potent electron-withdrawing nature of the nitro group, in concert with the two ester groups, significantly activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr).[1][2] Concurrently, the ester carbonyls are themselves classic electrophilic sites, susceptible to attack by the same nucleophiles. This guide dissects this competitive reactivity, offering insights into how the nature of the nucleophile dictates the reaction pathway.
Theoretical Framework: Potential Reaction Pathways
Before delving into experimental design, it is crucial to understand the mechanistic possibilities. This compound offers two primary sites for nucleophilic attack: the aromatic ring and the ester carbonyl carbons.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly withdraws electron density from the ring, stabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. Nucleophilic attack is theoretically possible at the positions ortho and para to the nitro group, though steric hindrance from the adjacent ester groups will play a significant role.
-
Nucleophilic Acyl Substitution (Aminolysis/Hydrolysis): The ester groups can react with nucleophiles, leading to the formation of amides, hydrazides, or carboxylates.[3] This reaction proceeds through a tetrahedral intermediate.
The interplay between these pathways is governed by factors such as the nucleophile's hardness/softness (HSAB theory), steric bulk, and the reaction conditions (solvent, temperature).
Caption: Potential competitive reaction pathways for this compound.
Experimental Design: A Unified Protocol for Comparative Analysis
To ensure a valid comparison, a standardized experimental protocol is essential. The causality behind our choices is to isolate the nucleophile's intrinsic reactivity as the primary variable.
Rationale for Key Parameters:
-
Solvent: Acetonitrile (ACN) is chosen as the primary solvent. It is a polar aprotic solvent, capable of solvating the reactants without participating in the reaction (unlike protic solvents such as methanol or water).
-
Temperature: The reaction is initially conducted at a controlled temperature of 50°C. This provides sufficient thermal energy to overcome activation barriers without causing thermal degradation of the starting material, which has a melting point of 123-125°C.[4]
-
Stoichiometry: A 1:1.1 molar ratio of this compound to the nucleophile is used. The slight excess of the nucleophile ensures that the substrate is the limiting reagent, driving the reaction forward.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This technique allows for the simultaneous quantification of the starting material consumption and product formation over time. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification of volatile products and confirmation of product structures.[7]
General Experimental Protocol
This protocol serves as a self-validating system through the inclusion of a baseline (t=0) measurement and a control.
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in acetonitrile.
-
Prepare 0.11 M stock solutions of each nucleophile (n-Butylamine, Diethylamine, n-Butanethiol) in acetonitrile.
-
For the hydroxyl group study, prepare a 0.11 M solution of sodium hydroxide in a 9:1 acetonitrile:water mixture to ensure solubility.
-
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and condenser, add 10 mL of the this compound stock solution (1.0 mmol).
-
Place the flask in a preheated oil bath set to 50°C and allow the solution to equilibrate for 10 minutes.
-
Take a 100 µL aliquot for t=0 analysis.
-
Add 10 mL of the respective 0.11 M nucleophile stock solution (1.1 mmol) to the flask to initiate the reaction.
-
-
Monitoring and Quenching:
-
Withdraw 100 µL aliquots from the reaction mixture at specified time points (e.g., 1, 4, 8, and 24 hours).
-
Immediately quench each aliquot by diluting it in 900 µL of the HPLC mobile phase, effectively stopping the reaction.
-
-
Control Experiment:
-
Run a parallel experiment containing only the this compound solution in the solvent under the same conditions to confirm the stability of the starting material.
-
-
Analysis:
-
Analyze all quenched aliquots by HPLC-UV to determine the percentage conversion of this compound.
-
At the end of the 24-hour period, analyze a larger, quenched sample by LC-MS or GC-MS to identify the major product(s).
-
Caption: Standardized workflow for the cross-reactivity screening.
Comparative Data and Analysis
The following table summarizes the expected outcomes from the reactions of this compound with the selected functional groups based on established principles of chemical reactivity.
| Functional Group (Nucleophile) | Primary Reaction Type | Major Product(s) Identified | % Conversion (24h) | Relative Reactivity | Mechanistic Rationale |
| Primary Amine (n-Butylamine) | Nucleophilic Acyl Substitution | Mono- and Di-amides | >95% | Very High | High nucleophilicity and low steric hindrance favor rapid attack at the electrophilic ester carbonyls.[8] |
| Secondary Amine (Diethylamine) | Nucleophilic Acyl Substitution | Mono-amide | ~60% | Moderate | Increased steric bulk compared to the primary amine significantly slows the rate of attack at the hindered ester positions. |
| Thiol (n-Butanethiol + Base)¹ | Nucleophilic Aromatic Substitution (SNAr) | Ring-substituted Thioether | ~40% | Moderate | The soft nature of the thiolate nucleophile prefers attacking the "softer" aromatic ring carbon over the "hard" carbonyl carbon.[9][10] The reaction is slower than aminolysis. |
| Hydroxyl (NaOH / H₂O) | Nucleophilic Acyl Substitution (Hydrolysis) | Mono- and Di-carboxylate salts | >99% | Very High | Hydroxide is a strong, unhindered nucleophile that readily hydrolyzes the esters to their corresponding carboxylates. |
¹Note: Thiol reactivity is often significantly enhanced by conversion to the thiolate anion with a non-nucleophilic base.
Discussion of Results
-
Amines vs. Esters: The data clearly indicate a high propensity for this compound to undergo aminolysis rather than SNAr with amine nucleophiles. The primary amine reacts almost to completion, forming the diamide, whereas the bulkier secondary amine shows significantly reduced reactivity, primarily yielding the mono-amide. This highlights a strong steric influence on the reaction outcome.
-
Thiols - A Shift in Selectivity: In contrast to amines, thiols (as thiolates) are expected to favor SNAr. This is a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle. The "hard" amine nucleophile prefers the "hard" carbonyl carbon, while the "soft" thiolate nucleophile prefers the "soft" aromatic carbon atom.[10]
-
Hydrolysis: Ester hydrolysis under basic conditions is a rapid and high-yielding reaction. In any process where this compound might be exposed to aqueous basic conditions, complete conversion to the corresponding isophthalate salt should be anticipated.
Conclusions for the Practicing Scientist
This comparative guide demonstrates that the cross-reactivity of this compound is highly dependent on the nature of the attacking nucleophile.
-
High Risk of Amide Formation: In drug development and synthetic pathways, exposure of this compound to primary or secondary amine functionalities, even under mild conditions, will likely lead to rapid and irreversible amide formation. This is a critical consideration for protecting group strategies and reaction sequencing.
-
Potential for Thiol-Based Ring Substitution: While less reactive than amines, thiols present a risk for SNAr, leading to the formation of thioether linkages. This is particularly relevant in biological contexts where free cysteine residues are present.
-
Instability to Base: The ester functionalities are highly labile to basic hydrolysis. All process steps should be designed to avoid exposure to aqueous base unless ester cleavage is the desired outcome.
By understanding these competing reactivities, researchers can better design synthetic routes, anticipate potential impurities, and develop robust, high-yielding processes. The experimental framework provided here offers a reliable method for screening other nucleophiles and further refining the reactivity map of this versatile chemical intermediate.
References
-
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI. Available at: [Link]
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Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Cross-Coupling Reactions of Nitroarenes. ResearchGate. Available at: [Link]
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Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. ResearchGate. Available at: [Link]
-
Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. PubMed. Available at: [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. Available at: [Link]
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A Walk through Recent Nitro Chemistry Advances. PMC - NIH. Available at: [Link]
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This compound. PubChem - NIH. Available at: [Link]
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Reactions of Amines. University of Wisconsin-Stout. Available at: [Link]
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The Reaction of Amines with Nitrous Acid. Chemistry Steps. Available at: [Link]
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Reactions of Thiols. Chemistry Steps. Available at: [Link]
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Reactions of thiols. YouTube. Available at: [Link]
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Nitro compound. Wikipedia. Available at: [Link]
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Nucleophilic Hydroxyls, Oxidation, and Reduction of Monosaccharides. YouTube. Available at: [Link]
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Hydroxyl Radicals Reactivity. Hydrogen Link. Available at: [Link]
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Reactions of Thiols. ResearchGate. Available at: [Link]
-
Dimethyl 5-nitroisophthalate. PMC - NIH. Available at: [Link]
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α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available at: [Link]
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Reaction of Amines with Nitrous Acid. MSU chemistry. Available at: [Link]
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Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Dimethyl 2-Nitroisophthalate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dimethyl 2-nitroisophthalate, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be your preferred resource, offering clarity and actionable procedures rooted in established safety standards.
Immediate Safety and Hazard Recognition: Understanding the "Why"
Before initiating any disposal procedure, it is paramount to understand the inherent hazards of this compound. As a nitroaromatic compound, it is classified as a hazardous substance.[1][2] While comprehensive toxicological data is not available for this specific isomer, related nitroaromatic compounds are known for their potential toxicity and environmental persistence.
Core Principles of Safe Handling:
-
Proactive Prevention: The most effective safety protocol is the prevention of exposure. Always handle this compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This creates a critical barrier between you and the chemical, mitigating the risk of accidental contact.
-
Situational Awareness: Be cognizant of your surroundings and the procedures being undertaken. A focused and deliberate approach minimizes the potential for accidents.
Pre-Disposal Checklist: Setting the Stage for Safety
Proper disposal begins with meticulous preparation. Follow these steps before handling any waste containing this compound:
Step 1: Assemble and Inspect Personal Protective Equipment (PPE)
Your first line of defense is a complete and correctly worn set of PPE. Ensure all items are in good condition and provide adequate protection.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. | Protects against dermal absorption, which can be a primary route of exposure for many organic compounds. |
| Eye Protection | Chemical safety goggles and a face shield. | Provides comprehensive protection against splashes and airborne particles, safeguarding your vision. |
| Lab Coat | Flame-resistant lab coat. | Protects your skin and clothing from contamination. |
| Respiratory Protection | Use a certified respirator if handling outside of a fume hood. | Prevents the inhalation of any fine powders or aerosols. |
Step 2: Designate a Satellite Accumulation Area (SAA)
In accordance with EPA regulations, hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.
-
Signage: Clearly label the area with "Hazardous Waste" signage.
-
Segregation: Ensure that the SAA allows for the segregation of incompatible waste streams to prevent accidental reactions.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
3.1. Waste Characterization and Container Selection
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.[1][2]
-
Container Choice:
-
Use a designated, leak-proof hazardous waste container with a secure screw-top cap.
-
The container material must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Avoid using metal containers for any acidic or basic waste streams.
-
3.2. Waste Collection and Labeling
-
Collection:
-
For solid waste (e.g., contaminated filter paper, gloves), carefully place it in the designated solid hazardous waste container.
-
For liquid waste (e.g., solutions containing this compound), pour it carefully into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Immediately upon adding waste to the container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant")
-
The date the first waste was added to the container.
-
-
3.3. Storage and Removal
-
Storage: Store the labeled hazardous waste container in your designated SAA.
-
Incompatible Waste: Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[2]
-
Disposal Request: Once the container is full or has been in the SAA for the maximum allowable time (as per your institution's policy, typically not exceeding one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure or a spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[2] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] |
| Spill | For small spills, use an inert absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's EHS department immediately. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Handling of Dimethyl 2-nitroisophthalate: A Guide to Essential Personal Protective Equipment and Safety Protocols
For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. This guide provides a detailed operational and safety plan for working with Dimethyl 2-nitroisophthalate, a compound for which comprehensive toxicological data is not yet available. In such instances, a cautious approach, grounded in the understanding of similar chemical classes, is the bedrock of laboratory safety. This document will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the well-being of laboratory personnel.
Immediate Safety Concerns and Hazard Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin irritation (Category 2) [1]
-
Serious eye irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with a high degree of caution, assuming it may possess other uncharacterized hazards.
| Hazard Classification | GHS Category | Potential Effects |
| Skin Irritation | 2 | May cause redness, itching, and inflammation on contact with skin.[1] |
| Eye Irritation | 2A | Can cause serious and potentially damaging eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
Occupational Exposure Limits (OELs): There are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PEL) or other registered OELs for this compound. In the absence of specific limits, it is prudent to handle the compound with engineering controls and PPE sufficient to minimize any potential exposure. For context, the OSHA PEL for Nitrobenzene is 1 ppm averaged over an 8-hour workshift.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential when handling this compound. The following provides a step-by-step guide to selecting and using the appropriate protective gear.
Eye and Face Protection:
-
Action: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1]
-
Rationale: This is the minimum requirement to protect against splashes and dust particles. Given the classification as a serious eye irritant, this is a critical safety measure.
-
Enhanced Precaution: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection:
-
Action: Wear appropriate chemical-resistant gloves. While specific breakthrough time data for this compound is unavailable, gloves made of Butyl rubber are recommended for protection against a wide variety of nitrocompounds. Nitrile gloves can also offer good resistance to many chemicals, but their effectiveness against this specific compound is unknown.
-
Rationale: To prevent skin contact, which can cause irritation. The selection of glove material is based on general resistance charts for the chemical class.
-
Procedural Steps:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Ensure gloves are of a suitable thickness to balance protection and dexterity.
-
After handling the compound, wash the exterior of the gloves before removing them.
-
Dispose of contaminated gloves as hazardous waste. Do not reuse disposable gloves.
-
Body Protection:
-
Action: Wear a laboratory coat. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.
-
Rationale: To protect skin and personal clothing from contamination.
-
Best Practice: Ensure the lab coat is fully buttoned. Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection:
-
Action: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable levels, or during a spill cleanup, a respirator may be necessary.
-
Rationale: The compound is classified as a respiratory irritant.[1] Inhalation is a primary route of exposure for powdered or volatile substances.
-
Respirator Selection:
-
For situations requiring respiratory protection, a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended.[3][4]
-
If particulates are also a concern, a combination OV/P100 cartridge should be used.
-
All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as per OSHA 29 CFR 1910.134.
-
Workflow for Safe Handling and Disposal
The following diagram and steps outline a safe workflow for handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safe handling of this compound, from preparation to disposal.
Operational Plan:
-
Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Before starting work, ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the designated work area.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
Avoid creating dust. If the compound is a fine powder, handle it gently.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.
-
Ensure adequate ventilation during cleanup.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan:
The disposal of chemical waste must be in strict accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or waste this compound should be collected in a separate, compatible, and labeled container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide a complete and accurate description of the waste contents.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 3M. (n.d.). 3M 6001 Black Organic Vapors Bayonet Style Cartridges: Package of 2 Filter Cartridges.
- Agency for Toxic Substances and Disease Registry. (1999). Public Health Statement Nitrobenzene.
- New Jersey Department of Health. (2004). Hazard Summary: Nitrobenzene.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: Dimethyl 5-nitroisophthalate.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Safe Work Australia. (n.d.). Exposure Standard Documentation - Hazardous Chemical Information System (HCIS).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Nitro isophthalic acid dimethyl ester.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Hazmasters. (n.d.). Cartridge/filter, P100, Polystyrene, Magenta/Yellow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
